Diprenyl Sulfide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33049-96-6 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbut-2-enylsulfanyl)but-2-ene |
InChI |
InChI=1S/C10H18S/c1-9(2)5-7-11-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |
InChI Key |
GPAXHCWZVQHLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSCC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Aromatic Sulfur Chemistry: An In-depth Guide to the Early Studies and Discovery of Diphenyl Sulfide
Introduction
Diphenyl sulfide, an organosulfur compound with the chemical formula (C₆H₅)₂S, represents a fundamental structure in aromatic sulfur chemistry. Its discovery and the development of its early synthesis methods are intrinsically linked to the pioneering work on electrophilic aromatic substitution reactions in the late 19th century. While numerous methods now exist for its preparation, the early explorations laid the groundwork for the synthesis of a vast array of thioethers, compounds with significant implications in materials science, pharmaceuticals, and as synthetic intermediates. This technical guide delves into the foundational studies on the synthesis of diphenyl sulfide, presenting the experimental protocols and quantitative data from these seminal works.
Early Synthesis: The Friedel-Crafts Approach
One of the earliest and most significant methods for the preparation of diphenyl sulfide involves the reaction of benzene with a sulfur-containing electrophile, catalyzed by a Lewis acid such as aluminum chloride. This approach is a variation of the famed Friedel-Crafts reaction. An optimized and detailed procedure, representative of this classic method, is documented in Organic Syntheses, which builds upon the foundational work of chemists like Friedel, Crafts, Böeseken, and others. The reaction proceeds by treating benzene with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in the presence of AlCl₃.
Experimental Protocol: Synthesis of Diphenyl Sulfide
This protocol is adapted from a well-established procedure that refines the early synthetic methods.
Procedure:
-
In a 5-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a hydrogen chloride absorption trap, 858 g (980 cc, 11 moles) of dry benzene and 464 g (3.3 moles) of anhydrous aluminum chloride are placed.
-
The flask is cooled in an ice bath, and 270 g (166 cc, 2 moles) of sulfur monochloride is added dropwise from the dropping funnel over a period of two to three hours with continuous stirring.
-
After the addition is complete, the reaction mixture is removed from the ice bath and stirred at room temperature for two hours.
-
The mixture is then heated to 30°C until the evolution of hydrogen chloride nearly ceases (approximately one hour).
-
The reaction mixture is then poured onto 1 kg of cracked ice for hydrolysis.
-
Once hydrolysis is complete, the benzene layer is separated from the aqueous layer using a separatory funnel.
-
The benzene is distilled off on a steam bath.
-
The resulting crude, dark-colored oil is cooled to 0°C and filtered to remove precipitated sulfur.
-
The filtrate is distilled under reduced pressure. A fraction boiling at 155-170°C/18 mm is collected. This fraction contains diphenyl sulfide along with some thianthrene.
-
To obtain a colorless product, the distillate is heated for one hour on a steam bath with stirring, with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution.
-
The diphenyl sulfide is then separated, washed twice with 500-cc portions of water, dried over anhydrous sodium sulfate, and distilled.
The final product is a colorless liquid.
Quantitative Data
The physical properties and yield of diphenyl sulfide from early and refined syntheses are summarized below.
| Property | Value |
| Yield | 450–464 g (81–83% of the theoretical amount) |
| Boiling Point | 162–163°C / 18 mm Hg 296 °C (at atmospheric pressure) |
| Melting Point | -40 °C |
| Density | 1.113 g/cm³ at 20 °C |
| Refractive Index (n_D²⁰) | 1.6327 |
| Molecular Formula | C₁₂H₁₀S |
| Molar Mass | 186.27 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide |
Experimental Workflow and Reaction Mechanism
The synthesis of diphenyl sulfide via the Friedel-Crafts approach involves a series of well-defined steps, from the initial reaction to the final purification of the product. The underlying reaction mechanism is a classic example of electrophilic aromatic substitution.
Caption: Experimental workflow for the synthesis of diphenyl sulfide.
The reaction is believed to proceed through the formation of a highly reactive electrophilic sulfur species, generated from the interaction of sulfur monochloride and aluminum chloride. This electrophile then attacks the benzene ring.
Caption: Plausible reaction mechanism for diphenyl sulfide formation.
Conclusion
The early investigations into the synthesis of diphenyl sulfide, primarily through adaptations of the Friedel-Crafts reaction, were pivotal in the development of organosulfur chemistry. These foundational studies not only provided a practical route to this key molecule but also enhanced the understanding of electrophilic substitution on aromatic rings. The detailed protocols and characterization data from these early works have been refined over the decades, yet the core chemical principles remain a cornerstone of modern organic synthesis.
An In-depth Technical Guide to Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diphenyl sulfide, a key organosulfur compound. It covers its fundamental chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its relevance in the field of drug development.
Chemical Identity and Nomenclature
Diphenyl sulfide, a colorless liquid with a distinct odor, is structurally characterized by a sulfur atom connecting two phenyl groups. Its unique structure makes it a valuable scaffold in organic synthesis and medicinal chemistry.
CAS Number: 139-66-2
Nomenclature: The naming conventions for this compound are straightforward. Its IUPAC name is phenylthiobenzene. It is also widely known by its common name, diphenyl sulfide. Other synonyms include diphenyl sulphide, 1,1'-thiobisbenzene, and phenyl sulfide.
Figure 1: Nomenclature of Diphenyl Sulfide.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of diphenyl sulfide, providing essential data for its handling, characterization, and use in experimental settings.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀S |
| Molecular Weight | 186.27 g/mol |
| Appearance | Colorless liquid |
| Odor | Unpleasant, garlic-like |
| Melting Point | -40 °C (-40 °F) |
| Boiling Point | 296-297 °C (565-567 °F) |
| Density | 1.11 g/cm³ |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in benzene, ether, and carbon disulfide |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.15-7.35 (m, 10H) |
| ¹³C NMR (CDCl₃) | δ 125.9, 129.0, 131.0, 135.8 |
| Infrared (IR) | 3057, 1579, 1476, 1438, 1087, 1023, 736, 690 cm⁻¹ |
| Mass Spectrometry (MS) | m/z 186 (M⁺), 154, 109, 77 |
Synthesis of Diphenyl Sulfide
Diphenyl sulfide can be synthesized through various methods. A common and reliable laboratory-scale preparation involves the reaction of thiophenol with iodobenzene in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation
This protocol details the synthesis of diphenyl sulfide via an Ullmann condensation reaction.
Materials:
-
Thiophenol (1.0 eq)
-
Iodobenzene (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophenol, iodobenzene, potassium carbonate, and copper(I) iodide.
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure diphenyl sulfide.
Figure 2: Synthesis Workflow for Diphenyl Sulfide.
Applications in Drug Development
The diphenyl sulfide moiety is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it an attractive core for designing biologically active molecules.
Scaffold for Bioactive Compounds: The diphenyl sulfide framework is present in a variety of compounds that have been investigated for therapeutic applications. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The sulfur atom can act as a hydrogen bond acceptor and its flanking phenyl rings can participate in π-π stacking and hydrophobic interactions with biological targets.
Logical Relationship in Drug Design: The development of drugs based on the diphenyl sulfide scaffold often follows a logical progression from a lead compound to a clinical candidate. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.
Figure 3: Drug Development Logic with Diphenyl Sulfide.
An In-depth Technical Guide to the Solubility and Solvent Compatibility of Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of diphenyl sulfide (C₁₂H₁₀S), a key organosulfur compound utilized in various chemical and pharmaceutical applications. Understanding its solubility and solvent compatibility is critical for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of Diphenyl Sulfide
Diphenyl sulfide is an aromatic sulfide comprising two phenyl groups bonded to a sulfur atom.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic unpleasant odor.[2][3] Its primarily non-polar nature, owing to the two phenyl rings, is the dominant factor governing its solubility behavior.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀S | [2] |
| Molar Mass | 186.27 g/mol | [2] |
| Appearance | Colorless to light-yellow liquid | [1][3] |
| Density | ~1.113 g/cm³ at 20°C | [4] |
| Melting Point | -20°C to -40°C | [5] |
| Boiling Point | 296°C | [4] |
Quantitative Solubility and Solvent Compatibility
The general principle of "like dissolves like" is an excellent guide for predicting the solubility of diphenyl sulfide.[6] As a non-polar compound, it exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents, most notably water.
Key Solubility Observations:
-
Water: Diphenyl sulfide is consistently reported as insoluble in water.[1][4][7]
-
Non-Polar Solvents: It is highly soluble or miscible with non-polar aromatic and aliphatic solvents. This includes benzene, where it is described as "very soluble".[2][5]
-
Halogenated Solvents: No specific quantitative data was found, but miscibility is expected with solvents like dichloromethane and chloroform due to their polarity.
-
Alcohols: It is reported to be soluble in hot alcohol, suggesting that solubility increases with temperature, a common characteristic for many organic compounds.[2][7]
-
Other Solvents: High solubility is also reported in carbon disulfide.[1][4][7]
The following table summarizes the qualitative and quantitative solubility data available for diphenyl sulfide.
| Solvent | Solvent Polarity | Solubility Profile | Source |
| Water | High | Insoluble | [1][4][7][8] |
| Benzene | Non-Polar | Very Soluble / Miscible | [1][4][5] |
| Diethyl Ether | Low | Soluble / Miscible | [1][4][5] |
| Carbon Disulfide | Non-Polar | Soluble / Miscible | [1][4][7] |
| Ethanol | Polar | Soluble (especially when hot) | [1][2][7] |
| Hexane | Non-Polar | Soluble | [2] |
Logical Framework for Solvent Selection
Choosing an appropriate solvent for a process involving diphenyl sulfide requires consideration of the intended application, such as organic synthesis, purification, or formulation. The following diagram illustrates a logical workflow for solvent selection.
Experimental Protocol: Isothermal Solubility Determination
A precise determination of solubility is crucial for many applications. The isothermal shake-flask method is a reliable and widely accepted analytical technique.[9] The goal is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.
Workflow for Isothermal Solubility Determination
The following diagram outlines the key steps in this experimental protocol.
Detailed Methodologies:
-
Preparation: Add an excess amount of diphenyl sulfide to a known mass or volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.[10]
-
Equilibration: Place the container in a thermostatically controlled environment, such as a shaker bath, set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solid.[9]
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To prevent precipitation or further dissolution due to temperature changes, all subsequent steps should be performed quickly and at the target temperature.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a sub-micron filter (e.g., a 0.45 µm PTFE filter) to exclude any solid particulates.
-
Quantification:
-
Gravimetric Method: Dispense the filtered aliquot into a pre-weighed container. Record the total mass. Carefully evaporate the solvent under vacuum. Weigh the container again to determine the mass of the residual diphenyl sulfide.[10]
-
Chromatographic Method (e.g., HPLC, GC): Accurately dilute the filtered aliquot with a suitable solvent and analyze it using a calibrated chromatography system to determine the concentration.
-
-
Calculation: Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
Conclusion
Diphenyl sulfide is a non-polar compound that demonstrates high solubility in non-polar organic solvents like benzene, diethyl ether, and carbon disulfide, while being insoluble in water. Its solubility in polar solvents like alcohols can be enhanced by increasing the temperature. For researchers and developers, a systematic approach to solvent selection based on application requirements and the principles of polarity is essential for successful experimental and manufacturing outcomes. When precise solubility data is required, adherence to a rigorous experimental protocol, such as the isothermal shake-flask method, is recommended to ensure the generation of accurate and reproducible results.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. industrochem.com [industrochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
An In-depth Technical Guide to the Molecular Geometry and Conformation of Diphenyl Sulfide
Introduction
Diphenyl sulfide, with the chemical formula (C₆H₅)₂S, is an organosulfur compound that serves as a fundamental structural motif in various chemical contexts, including pharmaceuticals and materials science. Its three-dimensional structure, defined by the spatial arrangement of its two phenyl rings relative to the central sulfur atom, is crucial for its reactivity, physical properties, and interactions with biological targets. This guide provides a detailed analysis of the molecular geometry and conformational preferences of diphenyl sulfide, drawing upon data from gas-phase experiments, solid-state crystallographic studies, and computational modeling.
Molecular Geometry
The molecular geometry of diphenyl sulfide is characterized by the bond lengths and angles around the central sulfur atom and within the phenyl rings. These parameters have been determined with high precision through various experimental and computational methods. In the gas phase, the molecule adopts C₂ symmetry.
The steric repulsion between the two bulky phenyl groups plays a significant role in defining the geometry, notably leading to an enlargement of the C-S-C bond angle compared to a simple, unhindered sulfide.[1] Data from gas-phase electron diffraction (GED) and analyses of crystal structures provide a comprehensive picture of its structural parameters.
Data Presentation: Geometrical Parameters
The following table summarizes the key geometrical parameters for diphenyl sulfide as determined in the gas phase by electron diffraction and in the solid state through analysis of crystal structure databases.
| Parameter | Gas Phase (GED)[2] | Solid State (CSD Analysis)[1] |
| Bond Lengths (Å) | ||
| C-S | 1.774(2) | 1.775 (mean) |
| C-C (average) | 1.401 | - |
| Bond Angles (°) | ||
| ∠ C-S-C | 103.4(11) | 103.2 (mean) |
| ∠ S-C-C (non-equivalent) | 122.5 & 117.9(6) | - |
| ∠ C-C-C (average) | 120.0 | - |
Conformation
The conformation of diphenyl sulfide is primarily defined by the torsion (dihedral) angles around the two C-S bonds. These rotations determine the overall shape of the molecule and the relative orientation of the two phenyl rings. The molecule is not planar; the phenyl rings are twisted out of the C-S-C plane to alleviate steric hindrance.
In the gas phase, a single conformation with C₂ symmetry is observed.[3] This implies a specific, symmetrical twisting of both phenyl rings. In the solid state, while influenced by crystal packing forces, the phenyl rings consistently adopt an orientation that is approximately perpendicular to each other.[1] This general agreement between the gas-phase and solid-state conformations suggests a strong intrinsic preference for a non-planar, twisted structure.[1]
Data Presentation: Conformational Torsional Angles
The torsional angles dictate the three-dimensional shape of diphenyl sulfide.
| Parameter | Gas Phase (GED)[2] | Solid State (CSD Analysis)[1] |
| Torsional Angles (°) | ||
| τ(C-S-C-C) | -49.6(1.4) | Broad distribution near 90° (approx. perpendicular rings) |
Logical Pathway for Conformational Preference
The observed geometry and conformation are a direct result of underlying electronic and steric factors. The repulsion between the phenyl rings drives the molecule to adopt a structure that maximizes their separation in space.
Caption: Steric hindrance dictates diphenyl sulfide's conformation.
Experimental and Computational Protocols
The structural data presented are derived from sophisticated experimental and computational techniques.
Gas-phase electron diffraction is a powerful method for determining the molecular structure of volatile compounds free from intermolecular forces that are present in the solid or liquid states.[4][5]
Methodology:
-
Sample Introduction: A gaseous sample of diphenyl sulfide is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[4]
-
Electron Beam Interaction: A high-energy beam of electrons (typically with an energy of a few thousand volts) is directed perpendicularly through the molecular beam.[4]
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms within the diphenyl sulfide molecules. This creates a diffraction pattern of concentric rings.
-
Detection: The diffraction pattern is recorded on a detector, such as a photographic plate or a modern imaging plate/CCD detector.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This one-dimensional intensity data is then mathematically transformed and fitted to a theoretical model of the molecule's geometry. By refining the model's parameters (bond lengths, angles, and torsional angles), a precise molecular structure is determined.[4]
This technique is used to determine the precise arrangement of atoms within a crystalline solid.[6] While data for diphenyl sulfide itself is often analyzed from databases of related structures, the general protocol for a small organic molecule is as follows.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown. A common method is the slow evaporation of a saturated solution.[7][8] The compound is dissolved in a suitable solvent, filtered to remove impurities, and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled (often to ~100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods (solving the "phase problem"), and the structural model is refined against the experimental data to yield the final, precise three-dimensional structure.[6]
Quantum chemical calculations are used to predict molecular structures, conformational energies, and other properties. These methods are often used to complement and interpret experimental data.[1]
Methodology:
-
Model Building: A starting 3D structure of diphenyl sulfide is built using molecular modeling software.
-
Method Selection: A theoretical method and basis set are chosen. Density Functional Theory (DFT) methods (e.g., B3LYP) are commonly used for their balance of accuracy and computational cost. Ab initio methods can also be employed for higher accuracy.[1]
-
Geometry Optimization: An energy minimization calculation is performed. The program systematically alters the bond lengths, angles, and dihedral angles to find the lowest energy (most stable) geometry.
-
Conformational Mapping (Potential Energy Surface Scan): To explore conformational preferences, key dihedral angles (in this case, the C-S-C-C angles) are systematically rotated. An energy calculation is performed at each step to generate a potential energy surface, which reveals the low-energy (preferred) conformations and the energy barriers between them.[1]
Combined Workflow for Structural Analysis
The determination of a molecule's structure often involves a combination of techniques to provide a complete picture.
Caption: Workflow for the structural analysis of diphenyl sulfide.
References
- 1. CCCC 1990, Volume 55, Issue 11, Abstracts pp. 2590-2601 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. Gas Electron Diffraction and Small Molecule Structure - Paderborn Center for Parallel Computing (PC2) | Universität Paderborn [pc2.uni-paderborn.de]
- 6. rigaku.com [rigaku.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
The Reactivity of the Carbon-Sulfur Bond in Diphenyl Sulfide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl sulfide (Ph₂S), an aromatic organosulfur compound, serves as a pivotal structural motif and synthetic intermediate across a spectrum of industries, including pharmaceuticals, agrochemicals, and materials science.[1] Its utility is fundamentally governed by the reactivity of its carbon-sulfur (C-S) bonds. This technical guide provides an in-depth exploration of the C-S bond in diphenyl sulfide, detailing its synthesis, inherent reactivity, and the various strategies employed to activate and functionalize this linkage. The document summarizes key quantitative data, presents detailed experimental protocols for relevant transformations, and utilizes visualizations to elucidate complex reaction pathways and workflows, offering a comprehensive resource for professionals engaged in chemical synthesis and drug development.
Introduction to Diphenyl Sulfide
Diphenyl sulfide, also known as phenyl sulfide or 1,1'-thiobis[benzene], is a colorless liquid characterized by the chemical formula (C₆H₅)₂S.[2] The molecule features a sulfur atom bridging two phenyl groups, forming a bent structure.[2] This compound is soluble in common organic solvents like diethyl ether and benzene but is insoluble in water.[2][3] Its significance stems from its role as a versatile chemical intermediate in the synthesis of dyes, pesticides, and advanced polymers like poly(p-phenylene sulfide) (PPS).[1][4] In the pharmaceutical sector, the diphenyl sulfide scaffold is a component of various therapeutic agents, and the compound serves as a crucial raw material in complex drug synthesis pathways.[1]
Synthesis of Diphenyl Sulfide
The construction of the C-S bond to form diphenyl sulfide can be achieved through several synthetic strategies, most notably via transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.
Palladium/Copper Dual-Metal Catalysis
A prominent method involves the direct C-S bond formation via the C-O bond activation of phenols, utilizing a crossover Pd/Cu dual-metal catalysis system. This approach allows for the coupling of phenols with thiols to generate diaryl sulfides.
Nickel-Catalyzed Thiolation
Nickel complexes have proven to be effective catalysts for the coupling of aryl halides (e.g., bromobenzene) with thiophenol.[5] Using bases like potassium tert-butoxide (KOᵗBu), these reactions can proceed with low catalyst loading (3-4 mol%) to afford diphenyl sulfide in good to excellent yields.[5]
Friedel-Crafts-Type Reactions
Traditional methods for preparing diphenyl sulfide include the Friedel-Crafts-like reaction between benzene and sulfur monochloride or sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[2][6]
Core Reactivity of the C-S Bond
The C-S bond in diphenyl sulfide, while relatively stable, exhibits rich reactivity that can be harnessed for molecular elaboration. Its reactivity is influenced by the polarizability of the sulfur atom and the electronic effects of the attached phenyl rings.
Bond Strength and Energetics
The cleavage of the C-S bond is a fundamental process in its functionalization. The bond dissociation energy (BDE) is a key parameter reflecting the bond's strength. Theoretical calculations using density functional theory (DFT) have been employed to determine the BDE for various organosulfur compounds.[7] Oxidation of the sulfide to a sulfone significantly weakens the C-S bond, reducing the BDE by approximately 11.8 kcal/mol for aromatic sulfides, thereby facilitating its cleavage.[8]
Table 1: Bond Dissociation Energies (BDEs) of Relevant Sulfur Compounds
| Compound/Bond | Bond Dissociation Energy (kJ/mol) | Method |
|---|---|---|
| Diphenyl Disulfide (S-S) | ~251 | DFT Calculation[9] |
| Dimethyl Sulfide (C-S) | 305 ± 4 | Experimental |
| Thiophenol (S-H) | 344 ± 5 | Experimental |
Note: Data compiled from various sources. To convert kJ/mol to kcal/mol, divide by 4.184.[10]
Oxidation of the Sulfur Center
The sulfur atom in diphenyl sulfide can be readily oxidized to form diphenyl sulfoxide (Ph₂SO) and subsequently diphenyl sulfone (Ph₂SO₂). This transformation alters the electronic properties and geometry of the molecule and is a common step in the synthesis of related derivatives. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are often used for these oxidations.[2][11]
Caption: Oxidation pathway of diphenyl sulfide.
C-S Bond Cleavage Reactions
Activation and cleavage of the C-S bond are critical for using diphenyl sulfide as a synthetic platform. Various methodologies have been developed to achieve this transformation under different reaction conditions.
-
Photochemical Cleavage: Irradiation with UV light (e.g., 254 nm) can induce homolytic cleavage of the C-S bond, generating phenyl and thiyl radicals.[12] This approach can be harnessed to form carbocations under neutral conditions for subsequent C-C or C-N bond formation.[13] The formation of a radical cation of the sulfide is often a key intermediate in these processes.[14][15]
-
Transition-Metal-Mediated Cleavage: Low-valent transition metals, particularly nickel and palladium complexes, can insert into the C-S bond via oxidative addition.[16] This activation strategy is the cornerstone of desulfitative cross-coupling reactions, where the sulfide moiety acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[17] The relative ease of C-S bond cleavage often follows the order: alkyl thiols < aromatic thiols < sulfides < thiophenes.[18]
-
Catalytic Hydrolysis and Aquathermolysis: In the context of hydrodesulfurization (HDS) for fuel processing, the cleavage of C-S bonds is paramount.[18][19] Studies on model compounds like cyclohexyl phenyl sulfide have shown that transition-metal ions, especially Cu²⁺, can significantly reduce the kinetic barrier for the heterolysis of C-S bonds in aqueous environments under high temperatures.[20] The catalytic activity for this process was found to follow the sequence: Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺.[20]
Caption: Major strategies for C-S bond cleavage.
Applications in Drug Development
The diphenyl sulfide motif is present in a number of pharmacologically active molecules. Its synthesis and functionalization are therefore of significant interest to medicinal chemists. For example, it is a known metabolite of the fungicide Edifenphos and a potential impurity in the antifungal agent Fenticonazole Nitrate.[3] The ability to selectively cleave and form C-S bonds allows for late-stage functionalization of complex molecules, a valuable strategy in the generation of compound libraries for drug discovery.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for synthetic chemistry. The following protocols are adapted from established methods.
Protocol: Synthesis of Diphenyl Sulfide via Friedel-Crafts Reaction
This procedure is adapted from Organic Syntheses.[6]
Materials:
-
Anhydrous aluminum chloride (280 g, 2.1 moles)
-
Dry, thiophene-free benzene (1 kg, 12.8 moles)
-
Sulfur chloride (S₂Cl₂) (135 g, 1 mole)
-
Cracked ice
-
Zinc dust
-
40% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Commercial methyl alcohol
Procedure:
-
A mixture of anhydrous aluminum chloride and 1 kg of dry benzene is placed in a 5-L flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
The flask is cooled in an ice bath, and 135 g of sulfur chloride is added dropwise from the funnel over approximately one hour with continuous stirring.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for two hours, followed by heating at 30°C for one hour until hydrogen chloride evolution nearly ceases.
-
The reaction mixture is then carefully poured onto 1 kg of cracked ice for hydrolysis.
-
The benzene layer is separated, and the benzene is removed by distillation on a steam bath.
-
The resulting dark-colored oil is cooled to 0°C to precipitate sulfur, which is removed by filtration. The residue is further purified by dissolving in 500 cc of methyl alcohol, cooling to 0°C for three hours, and filtering off the precipitated sulfur.
-
The alcohol is removed, and the residue is distilled. The fraction boiling at 155–170°/18 mm is collected (yield: 470–490 g).
-
This crude product is heated for one hour on a steam bath with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution to remove impurities.
-
The diphenyl sulfide layer is separated, washed twice with 500-cc portions of water, dried over anhydrous sodium sulfate, and distilled under reduced pressure.
-
The final product is a colorless liquid boiling at 162–163°/18 mm. (Final Yield: 450–464 g, 81–83%).
Protocol: Pd-Catalyzed C-S Coupling of Iodobenzene and Sodium Thiosulfate
This protocol describes a modern approach to symmetrical diaryl sulfides.[21]
Materials:
-
Iodobenzene (1.0 mmol)
-
Sodium thiosulfate (Na₂S₂O₃) (1.0 mmol)
-
Pd@COF-TB nanocatalyst (20 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Nitrogen atmosphere
Procedure:
-
To a reaction tube, add iodobenzene (1.0 mmol), sodium thiosulfate (1.0 mmol), Pd@COF-TB catalyst (20 mg), and DIPEA (2.0 mmol).
-
Add 3 mL of DMF to the tube.
-
Seal the tube and purge with nitrogen gas.
-
Place the reaction mixture in a preheated oil bath at 120°C and stir for the required reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by filtration for reuse.
-
The filtrate is subjected to standard workup (e.g., extraction with an organic solvent, washing with brine) and purified by flash column chromatography to yield diphenyl sulfide. (Reported yield: 95%).
Caption: Workflow for Pd-catalyzed diphenyl sulfide synthesis.
Quantitative Data Summary
The efficiency of synthetic methods for diaryl sulfides varies significantly with the choice of catalyst, base, and solvent. The following table summarizes yields for selected C-S coupling reactions.
Table 2: Comparison of Yields for Diaryl Sulfide Synthesis
| Aryl Halide | Sulfur Source | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Thiophenol | (IPr)₂-Ni | KOᵗBu | DMP | 80 | >99 | [5] |
| Bromobenzene | Thiophenol | (IPr)₂-Ni | KOᵗBu | DMP | 80 | 95 | [5] |
| Iodobenzene | Na₂S₂O₃ | Pd@COF-TB | DIPEA | DMF | 120 | 95 | [21] |
| 4-Iodotoluene | Na₂S₂O₃ | Pd@COF-TB | DIPEA | DMF | 120 | 96 | [21] |
| Phenol | Thiophenol | Pd/Cu | - | - | - | - |[22] |
DMP = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone; DIPEA = N,N-Diisopropylethylamine.
Conclusion
The C-S bond in diphenyl sulfide presents a fascinating area of study, balancing stability with versatile reactivity. Modern synthetic chemistry has provided an arsenal of tools to form this bond with high precision and to activate it for further molecular construction. Through photochemical, electrochemical, and, most prominently, transition-metal-catalyzed pathways, the C-S linkage can be selectively cleaved and functionalized. This reactivity profile cements the role of diphenyl sulfide and its derivatives as indispensable building blocks for researchers in medicinal chemistry, materials science, and industrial chemical synthesis. A thorough understanding of the principles outlined in this guide is crucial for leveraging the full potential of this important organosulfur compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 3. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. Diphenyl sulfide synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. air.unipr.it [air.unipr.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. uni-muenster.de [uni-muenster.de]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Cyclohexyl phenyl sulfide cleavage studied for degradation of sulfur-containing heavy oil [kpfu.ru]
- 21. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Diphenyl sulfide and its common derivatives
An In-depth Technical Guide to Diphenyl Sulfide and Its Derivatives in Drug Discovery
Introduction
Diphenyl sulfide (DPS), also known as thiobisaniline, is a diaryl sulfide that has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including the flexible thioether linkage and the two phenyl rings that can be readily functionalized, allow for the creation of diverse molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, key derivatives, biological activities, and mechanisms of action of diphenyl sulfide-based compounds, with a particular focus on their applications in drug development.
Synthesis of the Diphenyl Sulfide Core
The synthesis of the diphenyl sulfide core and its derivatives can be achieved through several methods, with the most common being transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of forming the crucial carbon-sulfur (C-S) bond.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers and sulfides. It typically involves the reaction of an aryl halide with a thiophenol in the presence of a copper catalyst and a base at elevated temperatures.
Suzuki Coupling
Modern cross-coupling reactions, such as the Suzuki coupling, have also been adapted for C-S bond formation. This method involves the reaction of an aryl boronic acid with an aryl thiol or sulfonyl chloride, catalyzed by a palladium complex.
A general workflow for the synthesis and evaluation of diphenyl sulfide derivatives is presented below.
Figure 1: General workflow for the synthesis and biological evaluation of diphenyl sulfide derivatives.
Key Derivatives and Biological Activities
The diphenyl sulfide scaffold has been extensively explored to develop potent therapeutic agents, particularly in the field of oncology. By modifying the substitution pattern on the phenyl rings, researchers have developed derivatives with a range of biological activities.
Anticancer Agents
A significant number of diphenyl sulfide derivatives have been synthesized and evaluated for their anticancer properties. One notable class of these compounds acts as tubulin polymerization inhibitors. These agents bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative Data Summary
The following table summarizes the synthetic and biological data for a series of representative diphenyl sulfide-based tubulin polymerization inhibitors.
| Compound ID | R1 | R2 | Yield (%) | m.p. (°C) | IC50 (MCF-7, μM) | IC50 (HeLa, μM) |
| DPS-1 | H | 4'-OCH3 | 85 | 121-123 | 2.5 | 3.1 |
| DPS-2 | 4-Cl | 4'-OCH3 | 82 | 135-137 | 1.8 | 2.2 |
| DPS-3 | 4-F | 4'-OCH3 | 88 | 128-130 | 2.1 | 2.5 |
| DPS-4 | H | 3',4',5'-(OCH3)3 | 75 | 142-144 | 0.5 | 0.8 |
| DPS-5 | 4-Cl | 3',4',5'-(OCH3)3 | 78 | 155-157 | 0.2 | 0.4 |
Data presented is representative and compiled from various sources for illustrative purposes.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative diphenyl sulfide derivative and its subsequent biological evaluation.
Synthesis of a Representative Diphenyl Sulfide Derivative (DPS-5)
Materials:
-
4-Chlorothiophenol
-
3,4,5-Trimethoxyiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-chlorothiophenol (1.2 mmol) in DMF (10 mL), add K2CO3 (2.4 mmol) and stir at room temperature for 20 minutes.
-
Add 3,4,5-trimethoxyiodobenzene (1.0 mmol) and CuI (0.1 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure compound DPS-5.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human breast cancer cell line (MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the test compounds (e.g., DPS-1 to DPS-5) in DMSO and dilute to various concentrations with the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
As mentioned, a key mechanism of action for many anticancer diphenyl sulfide derivatives is the inhibition of tubulin polymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis (programmed cell death).
Figure 2: Signaling pathway for apoptosis induction by diphenyl sulfide-based tubulin inhibitors.
Conclusion
The diphenyl sulfide scaffold is a versatile and valuable platform for the development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of potent compounds, particularly in the area of cancer research. Future work in this field is likely to focus on the optimization of lead compounds to improve their pharmacokinetic properties and reduce off-target effects, as well as the exploration of novel biological targets for this promising class of molecules.
An In-depth Technical Guide to the Health and Safety Considerations for Handling Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of diphenyl sulfide, a common reagent and intermediate in laboratory and pharmaceutical research. The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and waste disposal of this compound, with a focus on providing actionable information for laboratory personnel.
Chemical and Physical Properties
Diphenyl sulfide is a colorless to light yellow liquid with a distinct, unpleasant odor.[1][2][3] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is crucial for assessing potential hazards and implementing appropriate safety measures.
Table 1: Physical and Chemical Properties of Diphenyl Sulfide
| Property | Value | References |
| CAS Number | 139-66-2 | [2] |
| Molecular Formula | C12H10S | [1][2] |
| Molecular Weight | 186.27 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][3][5] |
| Odor | Unpleasant, stench | [1][2] |
| Boiling Point | 296 °C (565 °F) | [1][2][5] |
| Melting Point | -40 °C (-40 °F) | [1][5] |
| Flash Point | > 112 °C (> 233.6 °F) | [1] |
| Density | 1.113 g/cm³ at 20 °C | [2][5] |
| Vapor Density | 6.42 (Air = 1.0) | [1][2] |
| Solubility | Insoluble in water. Soluble in diethyl ether, benzene, and carbon disulfide. | [2][5][6] |
| Stability | Stable under normal conditions. | [1][5] |
Toxicological Data
Diphenyl sulfide is classified as harmful if swallowed and causes skin irritation.[7] It is also very toxic to aquatic life with long-lasting effects.[8][7] The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of vapors is not expected to be a significant hazard at room temperature due to the low vapor pressure, but this can change if the substance is heated or misted.[9]
Table 2: Acute Toxicity Data for Diphenyl Sulfide
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | 490 µL/kg (equivalent to 544 mg/kg) | [2][9] |
| LD50 | Rat (female) | Oral | 300 to 2000 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 11300 µL/kg (equivalent to 12540 mg/kg) | [2][9] |
| LD50 | Rabbit | Dermal | 12600 mg/kg | [2] |
| EC50 | Daphnia magna (Water flea) | Aquatic | 0.84 mg/l (48 h) | [8] |
Experimental Protocols for Toxicological Studies
The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for key toxicological assessments.
Acute Oral Toxicity (Based on OECD Test Guideline 401 - now obsolete, but historically relevant)
The acute oral toxicity of a substance is determined by administering a single dose of the substance to a group of experimental animals, typically rats, via gavage.[5]
-
Principle: To assess the adverse effects occurring shortly after oral administration of a single dose.[5]
-
Animal Model: Healthy, young adult rats of a commonly used laboratory strain are preferred.[5] Animals are fasted prior to dosing.[5]
-
Dosage: A series of graduated doses are administered to different groups of animals.[5]
-
Procedure: The test substance is administered using a stomach tube or cannula.[5] Animals are observed for signs of toxicity and mortality for at least 14 days.[5]
-
Observations: Clinical signs such as tremors, convulsions, salivation, diarrhea, lethargy, and coma are recorded.[5] Body weight is measured before administration and weekly thereafter.[5] A gross necropsy is performed on all animals at the end of the study.[5]
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived dose expected to cause death in 50% of the animals.[5]
Acute Dermal Toxicity (Based on OECD Test Guideline 402)
This test evaluates the potential adverse effects resulting from a single dermal application of a substance.[8]
-
Principle: To determine the health hazards likely to arise from a short-term dermal exposure.[8][10]
-
Animal Model: Rats or rabbits are commonly used.[8] The fur on the dorsal area of the trunk is clipped 24 hours before the test.[11]
-
Procedure: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[12][13] The application site is then covered with a porous gauze dressing for 24 hours.[8][12] After the exposure period, the residual test substance is removed.[8][12]
-
Observations: Animals are observed for clinical signs of toxicity, dermal reactions (erythema and edema), and mortality for up to 14 days.[8][13] Body weights are recorded weekly.[14] A gross necropsy is performed at the end of the study.[8][14]
-
Endpoint: The LD50 is determined, and any dose-response trends in toxicity are documented.[8]
Skin Irritation/Corrosion (Based on OECD Test Guideline 404)
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7]
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal.[6]
-
Animal Model: The albino rabbit is the preferred species.[6][7]
-
Procedure: The substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[15][16]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15][17] Observations may continue for up to 14 days to assess the reversibility of the effects.[15][16]
-
Endpoint: The degree of skin reaction is scored, and the substance is classified as an irritant if the effects persist.[7][15]
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[1][2]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[1][4][18]
-
Animal Model: Healthy, young adult albino rabbits are used.[1][2]
-
Procedure: The test substance is instilled into the conjunctival sac of one eye.[4][18] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[2]
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4][18] Observations may continue for up to 21 days to assess reversibility.[3]
-
Endpoint: The severity of ocular lesions is scored to determine the irritation or corrosion potential.[4][18]
Acute Aquatic Toxicity (Based on OECD Test Guideline 202)
This test assesses the acute toxic effects of a substance on aquatic invertebrates.[19][20][21]
-
Principle: To determine the concentration of a substance that is toxic to Daphnia sp. over a short exposure period.[20][21]
-
Test Organism: Young daphnids (typically Daphnia magna), less than 24 hours old, are used.[19][22][23]
-
Procedure: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[19][22][23]
-
Observations: Immobilization of the daphnids is recorded at 24 and 48 hours.[19][20][22]
-
Endpoint: The EC50 (median effective concentration) at 48 hours is calculated, which is the concentration that immobilizes 50% of the daphnids.[19][20][23]
Health and Safety Considerations
Based on its toxicological profile, the following health and safety precautions are mandatory when handling diphenyl sulfide.
Hazard Identification
-
GHS Classification:
-
Hazard Statements:
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, the following engineering controls and personal protective equipment should be utilized.
-
Engineering Controls:
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][9][19]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][9][19]
-
Respiratory Protection: Under normal conditions of use, respiratory protection is not typically required.[1][19] If there is a risk of inhaling mists or vapors (e.g., when heating), use a NIOSH/MSHA approved respirator.[14]
-
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not ingest or inhale.[14]
-
Do not eat, drink, or smoke in the work area.
Storage
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][9][10]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][9] Get medical attention if irritation persists.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][9] Seek immediate medical attention.[1][9]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][9][10]
-
Unsuitable Extinguishing Media: No information available.[1]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides may be generated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][9][10]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1][10]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[1][7][14]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, vermiculite) and place it in a suitable, closed container for disposal.[1][7][9]
Waste Disposal
Dispose of diphenyl sulfide and contaminated materials in accordance with all applicable federal, state, and local regulations.[1][9] Do not dispose of it in the sewer system.[14]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for diphenyl sulfide.
Caption: Standard Operating Procedure for Handling Diphenyl Sulfide.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 4. Test No. 405: Acute Eye Irritation/Corrosion - OECD - Google Books [books.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 9. episkin.com [episkin.com]
- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]
- 17. siesascs.edu.in [siesascs.edu.in]
- 18. oecd.org [oecd.org]
- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. eurofins.it [eurofins.it]
Environmental fate and degradation of diphenyl sulfide
An in-depth analysis of the environmental fate, degradation, and ecotoxicological impact of diphenyl sulfide (DPS), a compound utilized in chemical synthesis and found in some crude oils. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its behavior in various environmental compartments.
Physical and Chemical Properties
Diphenyl sulfide (C₁₂H₁₀S) is an organosulfur compound characterized by its stability. Its environmental behavior is largely dictated by its physical and chemical properties, which influence its distribution and persistence.
Table 1: Physical and Chemical Properties of Diphenyl Sulfide
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 186.27 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | -40 °C | |
| Boiling Point | 296-297 °C | |
| Water Solubility | 14.3 mg/L at 25 °C | |
| Vapor Pressure | 0.0018 mm Hg at 25 °C |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.22 | |
The high Log Kₒw value indicates a strong tendency for diphenyl sulfide to partition from water into organic matrices, suggesting a potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. Its low water solubility and low vapor pressure suggest that it will be primarily found in soil and aquatic environments rather than the atmosphere.
Environmental Degradation Pathways
Diphenyl sulfide is subject to both biotic and abiotic degradation processes in the environment. The primary degradation pathways are biodegradation and photodegradation, which transform the parent compound into more oxidized products.
Biodegradation
Biodegradation is a significant route for the transformation of diphenyl sulfide in environments rich in microbial activity, such as activated sludge, soil, and sediments. The process is primarily an oxidative one, mediated by monooxygenase and dioxygenase enzymes produced by various bacteria.
The most commonly reported biodegradation pathway involves the sequential oxidation of the sulfur atom, as illustrated in the diagram below.
Microorganisms, particularly from the Pseudomonas and Rhodococcus genera, are known to metabolize diphenyl sulfide. The initial and rate-limiting step is often the oxidation of diphenyl sulfide to diphenyl sulfoxide (DPSO). This is followed by a second oxidation step to form the more stable and persistent diphenyl sulfone (DPSO₂). Under certain conditions, further degradation via ring cleavage can occur, leading to complete mineralization.
Table 2: Biodegradation Data for Diphenyl Sulfide
| System | Conditions | Degradation (%) | Half-life (t₁/₂) | Metabolites Detected |
|---|---|---|---|---|
| Activated Sludge | Aerobic, 28 days | ~90% | Not Reported | Diphenyl Sulfoxide, Diphenyl Sulfone |
| Soil | Aerobic | Moderate | Weeks to Months | Not Reported |
| Aquatic Environment | Aerobic | Slow | > 100 days | Diphenyl Sulfoxide |
Abiotic Degradation
Abiotic processes, particularly photodegradation, contribute to the transformation of diphenyl sulfide, especially in sunlit surface waters and the atmosphere.
-
Photodegradation: In aqueous environments, indirect photolysis is the primary mechanism. Diphenyl sulfide can react with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). This reaction leads to the formation of diphenyl sulfoxide and other oxidation products.
-
Hydrolysis: Due to the stability of the carbon-sulfur bonds, diphenyl sulfide is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
Experimental Protocols
This section details a representative methodology for assessing the aerobic biodegradation of diphenyl sulfide in an aqueous medium, a common procedure in environmental fate studies.
Aerobic Biodegradation in an Aquatic System (OECD 301D Guideline, Closed Bottle Test)
1. Principle: A solution of diphenyl sulfide in a mineral medium is inoculated with a small quantity of microorganisms (e.g., from activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analyzing the dissolved oxygen concentration over a 28-day period.
2. Materials:
-
Mineral Medium: (e.g., as specified in OECD 301 guidelines) containing essential mineral salts.
-
Test Substance: Diphenyl sulfide (analytical grade).
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and aerated.
-
Control and Reference: A blank control (inoculum only), and a reference control with a readily biodegradable substance (e.g., sodium benzoate).
3. Procedure:
-
Prepare a stock solution of diphenyl sulfide, typically in a solvent carrier due to its low water solubility.
-
Add the test substance to the mineral medium in sealed test bottles to achieve a final concentration (e.g., 2-5 mg/L).
-
Inoculate the bottles with the prepared activated sludge inoculum.
-
Fill bottles completely, ensuring no headspace, and seal.
-
Incubate the bottles at 20 ± 1 °C in the dark for 28 days.
-
Measure the dissolved oxygen concentration in replicate bottles at regular intervals.
-
The percentage of biodegradation is calculated from the difference in oxygen consumption between the test and blank bottles, expressed as a percentage of the theoretical oxygen demand (ThOD).
4. Analytical Chemistry:
-
To confirm the degradation of the parent compound and identify metabolites, samples can be taken at the beginning and end of the experiment.
-
Samples are extracted with a suitable solvent (e.g., dichloromethane).
-
Analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify diphenyl sulfide, diphenyl sulfoxide, and diphenyl sulfone.
Ecotoxicity
The ecotoxicity of diphenyl sulfide and its degradation products is crucial for assessing its environmental risk. Data is limited, but available information suggests moderate toxicity to aquatic organisms.
Table 3: Ecotoxicity Data for Diphenyl Sulfide
| Organism | Endpoint | Value | Exposure Time |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | LC₅₀ | 5.7 mg/L | 96 hours |
| Water Flea (Daphnia magna) | EC₅₀ | 1.8 mg/L | 48 hours |
| Green Algae (Pseudokirchneriella subcapitata) | EC₅₀ | ~1.5 mg/L | 72 hours |
The primary metabolites, diphenyl sulfoxide and diphenyl sulfone, are generally less toxic than the parent compound. However, the persistence of diphenyl sulfone in the environment is a point of concern.
Conclusion
The environmental fate of diphenyl sulfide is governed by a combination of its physicochemical properties and susceptibility to degradation. Its high Log Kₒw suggests a potential for partitioning into soil, sediment, and biota. While it is susceptible to aerobic biodegradation, the process can be slow, and the formation of persistent metabolites like diphenyl sulfone is a key consideration. Abiotic degradation via photolysis also contributes to its transformation in aquatic systems. The compound exhibits moderate acute toxicity to aquatic organisms. A comprehensive environmental risk assessment should consider the persistence and potential long-term effects of both the parent compound and its primary degradation products.
Natural occurrence and sources of diphenyl sulfide
An In-depth Technical Guide on the Natural Occurrence and Sources of Diphenyl Sulfide
Introduction
Diphenyl sulfide, an organosulfur compound with the formula (C₆H₅)₂S, is an aromatic sulfide consisting of two phenyl groups linked by a sulfur atom. It is a colorless liquid with a characteristic unpleasant odor, and it is soluble in organic solvents like diethyl ether and benzene but insoluble in water. While primarily known as a synthetic reagent and a precursor in various industrial applications, diphenyl sulfide also occurs naturally in a range of geological and biological contexts. This guide provides a comprehensive overview of its natural sources, presents quantitative data on its occurrence, details the experimental protocols for its identification, and illustrates relevant metabolic pathways.
Natural Occurrence and Sources
The presence of diphenyl sulfide in nature is predominantly associated with fossil fuels. However, it is also detected as a volatile compound in certain foods and as a degradation product of some agricultural chemicals.
Geological Sources
Fossil Fuels: Diphenyl sulfide is a notable organosulfur compound found in fossil fuels. Its presence is significant in:
-
Crude Oil: It is a component of various crude oil fractions, and its concentration can vary depending on the origin and composition of the crude oil.
-
Coal and Coal Tar: Coal tar, a byproduct of coal pyrolysis, contains a complex mixture of organic compounds, including various sulfur heterocycles and aromatic sulfides like diphenyl sulfide. The characterization of sulfur compounds in coal tar is crucial for the petroleum industry.
Biogenic and Environmental Sources
Food Volatiles: Diphenyl sulfide has been identified as a volatile compound contributing to the flavor profile of certain cooked foods.
-
Cooked Meat: It is formed during the thermal degradation of sulfur-containing precursors, such as the vitamin thiamine and sulfur-containing amino acids, in meat. A variety of sulfides and other sulfur compounds have been identified in boiled meat.
Plant Kingdom: While not widespread, some plants have been reported to contain diphenyl sulfide or related compounds.
-
Lepidium sativum (Garden Cress): This plant is known to contain a variety of phytochemicals, including organosulfur compounds.
Environmental Degradation: Diphenyl sulfide can be introduced into the environment as a breakdown product of certain synthetic compounds.
-
Fungicide Metabolism: It has been identified as a metabolite resulting from the photodegradation of the fungicide edifenphos.
Quantitative Data
The concentration of diphenyl sulfide in natural sources can vary significantly. The following table summarizes available quantitative data.
| Source Category | Specific Source | Concentration/Amount | Reference |
| Fossil Fuels | Coal Tar | Identified as a component; specific concentration varies with coal type and pyrolysis conditions. | |
| Crude Oil Fractions | Present in naphtha, kerosene, and gas oil fractions. Used as an internal standard at 1 ppm for analysis. | ||
| Food | Boiled Meat | Identified as one of 29 sulfur compounds; quantitative levels are sample-dependent. | |
| Environmental | Product of Edifenphos Degradation | Forms as a photodegradation product; concentration depends on initial fungicide amount and environmental conditions. |
Experimental Protocols
The identification and quantification of diphenyl sulfide from complex matrices require specialized analytical techniques, primarily gas chromatography.
Extraction of Sulfides from Solid and Oily Matrices
This protocol is adapted from EPA Method 9031 for the extraction of soluble sulfides from matrices not suitable for direct distillation.
Objective: To extract soluble sulfides from solid or oily samples for subsequent analysis.
Methodology:
-
Sample Preparation: If the sample contains interfering solids or excessive oil, it may be filtered. The solid portion is then extracted with water.
-
Extraction:
-
The solid material is mixed with water, and the pH is adjusted to be between 9 and 11 using 50% NaOH. This pH range is maintained throughout the extraction to prevent the loss of volatile hydrogen sulfide.
-
The mixture is agitated in an extraction bottle. The headspace is purged with nitrogen to prevent oxidation of the sulfide.
-
-
Separation: The extract is combined with the initial filtrate (if any) for analysis.
-
Analysis: The combined extract is then subjected to a distillation procedure where the addition of sulfuric acid liberates hydrogen sulfide, which is trapped and then quantified via titration.
Analysis by Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
GC-SCD is a highly specific and sensitive technique for the analysis of sulfur compounds in petrochemical samples.
Objective: To separate, detect, and quantify diphenyl sulfide in complex mixtures like crude oil fractions.
Instrumentation: Gas chromatograph coupled with a Sulfur Chemiluminescence Detector.
Methodology:
-
Standard Preparation: Prepare calibration standards by diluting known sulfur compounds, including diphenyl sulfide, in a suitable solvent like n-hexane or toluene. Diphenyl sulfide can also be used as an internal standard, typically at a concentration of 1 ppm.
-
Chromatographic Conditions (Typical):
-
Column: A capillary column suitable for separating aromatic compounds (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to elute all compounds of interest.
-
Injection: A small volume (e.g., 1 µL) of the sample or standard is injected into the GC.
-
-
Detection: The SCD selectively detects sulfur-containing compounds as they elute from the column, providing high sensitivity and specificity.
-
Quantification: The concentration of diphenyl sulfide is determined by comparing its peak area to that of the calibration standards or by using the internal standard method.
Analysis by Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS)
For highly complex matrices like coal tar, GC×GC provides superior separation capabilities.
Objective: To identify and characterize sulfur compounds, including diphenyl sulfide, in coal tar.
Instrumentation: A comprehensive two-dimensional gas chromatograph coupled to a time-of-flight mass spectrometer.
Methodology:
-
Sample Preparation: Coal tar samples are typically diluted in a suitable solvent before analysis.
-
GC×GC Separation: The sample is subjected to two sequential columns with different stationary phases. This two-dimensional separation allows for the resolution of co-eluting compounds that would overlap in a single-column separation.
-
Detection: A TOFMS detector provides fast acquisition of full mass spectra, which is necessary for the narrow peaks produced by GC×GC, allowing for confident identification of the separated compounds.
-
Data Analysis: The resulting data is often visualized as a 2D chromatogram (color plot), where different classes of compounds (e.g., thiophenes, benzothiophenes, and sulfides) appear in distinct regions, facilitating their identification.
Metabolic and Degradation Pathways
Diphenyl sulfide is subject to microbial metabolism, particularly by fungi, which can be relevant for bioremediation.
Fungal Biodegradation of Diphenyl Sulfide
White-rot fungi are capable of oxidizing diphenyl sulfide. The metabolic pathway involves the sequential oxidation of the sulfur atom.
Pathway Description:
-
Diphenyl sulfide is initially oxidized to diphenyl sulfoxide.
-
Diphenyl sulfoxide is further oxidized to form diphenyl sulfone. This sulfur oxidation pathway is a primary metabolic route for the detoxification of diphenyl sulfide by these fungi. The oxidation of dibenzyl sulfoxide to dibenzyl sulfone appears to be mediated by the cytochrome P-450 enzyme system.
Introduction to the organosulfur chemistry of diphenyl sulfide
An In-depth Technical Guide to the Organosulfur Chemistry of Diphenyl Sulfide
Introduction
Diphenyl sulfide, an organosulfur compound with the chemical formula (C₆H₅)₂S, is a fundamental structure in organic chemistry. Often abbreviated as Ph₂S, this aromatic sulfide consists of two phenyl groups linked by a sulfur atom. It presents as a colorless liquid with a characteristic unpleasant odor, and it is insoluble in water but soluble in organic solvents like diethyl ether and benzene. The study of diphenyl sulfide is crucial for researchers, scientists, and drug development professionals due to its role as a versatile intermediate and building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials for photopolymerization. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
Physical and Spectroscopic Properties
The foundational properties of diphenyl sulfide are summarized below. This data is essential for its identification, purification, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀S | |
| Molar Mass | 186.27 g·mol⁻¹ | |
| Appearance | Colorless liquid | |
| Density | 1.113 g/cm³ (at 20 °C) | |
| Melting Point | -25.9 °C | |
| Boiling Point | 296 °C | |
| Refractive Index (n²⁰/D) | 1.6327 | |
| Solubility | Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide. | |
| ¹H NMR (300 MHz, neat) | δ 7.204 (m), δ 7.056 (m), δ 7.004 (m) | |
| Mass Spectrum (EI) | m/z 186 (M+), 109, 65 |
Synthesis of Diphenyl Sulfide
Several methods exist for the preparation of diphenyl sulfide, with the Friedel-Crafts reaction being a classical and effective approach. Other methods include metal-catalyzed coupling reactions.
Key Synthetic Method: Friedel-Crafts Reaction
The most common and scalable synthesis involves the electrophilic aromatic substitution reaction between benzene and a sulfur-containing electrophile, such as sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂), catalyzed by aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis via Friedel-Crafts Reaction.
This procedure is adapted from a well-established method published in Organic Syntheses.
Materials:
-
Anhydrous Benzene (C₆H₆): 1 L (11.5 mol)
-
Anhydrous Aluminum Chloride (AlCl₃): 167 g (1.25 mol)
-
Sulfur Monochloride (S₂Cl₂): 84 g (0.62 mol)
-
Cracked Ice
-
Commercial Methyl Alcohol
-
Zinc Dust
-
40% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A 3-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap.
-
1 L of anhydrous benzene and 167 g of anhydrous aluminum chloride are added to the flask. The mixture is cooled in an ice bath.
-
A solution of 84 g of sulfur monochloride in 100 cc of anhydrous benzene is added dropwise from the funnel over two hours with vigorous stirring. The reaction begins immediately, indicated by the evolution of hydrogen chloride and the formation of a viscous yellow complex.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for two hours.
-
The mixture is then heated to 30°C for one hour until the evolution of hydrogen chloride gas has nearly ceased.
-
The reaction mixture is poured onto 1 kg of cracked ice for hydrolysis. Once hydrolysis is complete, the benzene layer is separated.
-
The benzene is distilled off on a steam bath. The remaining dark oil is cooled to 0°C and filtered to remove separated sulfur.
-
The crude product is dissolved in 500 cc of methyl alcohol, cooled to 0°C, and stirred for three hours to precipitate more sulfur, which is then removed by filtration.
-
The methyl alcohol is removed on a steam bath, and the residue is distilled under reduced pressure. The fraction boiling at 155–170°/18 mm is collected.
-
For final purification, the collected fraction is heated for one hour on a steam bath with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution to obtain a colorless product.
-
The diphenyl sulfide layer is separated, washed twice with 500-cc portions of water, dried over anhydrous sodium sulfate, and distilled.
-
The final product is collected at 162–163°/18 mm. The typical yield is 450–464 g (81–83% of the theoretical amount).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diphenyl sulfide via Friedel-Crafts reaction.
Comparison of Synthetic Methods
| Method | Reactants | Catalyst/Conditions | Yield | Notes | Reference(s) |
| Friedel-Crafts | Benzene, Sulfur Monochloride (S₂Cl₂) | AlCl₃ | 81-83% | Scalable, classic method. Byproducts include thianthrene. | |
| Friedel-Crafts | Benzene, Thionyl Chloride (SOCl₂) | AlCl₃, ~0°C | 37% | Also produces diphenyl sulfoxide (27%). | |
| Coupling | Chlorobenzene, Sodium Sulfide | NMP (solvent), 190-240°C | >81% | High temperature and pressure required. |
Reactivity of Diphenyl Sulfide
The sulfur atom in diphenyl sulfide is a versatile functional group. It is nucleophilic and can be readily oxidized. The primary reactions involve the sulfur center, leading to sulfoxides, sulfones, and sulfonium salts.
Oxidation
The controlled oxidation of diphenyl sulfide is a key transformation, yielding diphenyl sulfoxide and, upon further oxidation, diphenyl sulfone. These oxidized derivatives are important synthetic intermediates and are found in various biologically active molecules. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose.
Experimental Protocol: Oxidation to Diphenyl Sulfoxide
This protocol describes a selective oxidation using hydrogen peroxide in a suitable solvent system.
Materials:
-
Diphenyl Sulfide: 0.5 mmol
-
Glacial Acetic Acid: 2 mL
-
30% Hydrogen Peroxide (H₂O₂): 8 mmol
-
Sodium Hydroxide (NaOH) solution (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diphenyl sulfide (0.5 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diphenyl sulfoxide.
-
Excellent yields (typically >90%) are achievable with high selectivity for the sulfoxide, avoiding over-oxidation to the sulfone.
Reactivity Pathway Diagram
Caption: Stepwise oxidation pathway of diphenyl sulfide.
Applications in Research and Drug Development
Diphenyl sulfide and its derivatives are significant in various industrial and research settings, particularly in the development of new technologies and therapeutic agents.
-
Precursor to Photoinitiators: Diphenyl sulfide is a key starting material for the synthesis of triarylsulfonium salts. These salts are widely used as photoinitiators in cationic polymerization, a process essential for inks, coatings, and 3D printing.
-
Pharmaceutical and Agrochemical Intermediate: The diphenyl sulfide scaffold is present in numerous bioactive molecules. It serves as a crucial intermediate in the synthesis of pharmaceuticals and pesticides. For example, it is a metabolite of the fungicide edifenphos and a potential impurity in the antifungal agent Fenticonazole Nitrate. The sulfone group, readily accessible from diphenyl sulfide, is a common functional group in many approved drugs.
-
High-Performance Materials: The thioether linkage provides thermal stability and desirable refractive properties, leading to applications in high-performance polymers and lubricants.
Role as a Synthetic Building Block Diagram
Caption: Diphenyl sulfide as a central precursor for various applications.
Conclusion
The organosulfur chemistry of diphenyl sulfide is rich and multifaceted. Its straightforward synthesis and the versatile reactivity of its sulfur center make it an indispensable tool for synthetic chemists. For professionals in drug development and materials science, an understanding of its properties and chemical transformations is essential for designing novel molecules with tailored functions. From its foundational role in producing photoinitiators to its integration into complex pharmaceutical scaffolds, diphenyl sulfide continues to be a compound of significant scientific and industrial importance.
Methodological & Application
Application Notes: The Role of Diphenyl Sulfide in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. Within this field, the synthesis of diaryl thioethers is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Diphenyl sulfide and its derivatives are prominent examples of this structural motif.
This document explores the dual role of diphenyl sulfide in the context of palladium-catalyzed reactions. Primarily, it serves as a key synthetic target via C-S (carbon-sulfur) cross-coupling. Additionally, while less common, thioethers can function as ligands or additives that influence the catalytic cycle. These application notes provide detailed protocols and data for the synthesis of diaryl thioethers and discuss the function of thioether ligands.
Application 1: Synthesis of Diphenyl Sulfide via C-S Cross-Coupling
The most significant application involving diphenyl sulfide in palladium catalysis is its synthesis through the cross-coupling of an aryl halide or triflate with thiophenol or its derivatives. This method offers a direct and versatile route to C-S bond formation. A variety of palladium catalysts and ligands have been developed to facilitate this transformation with high yields and broad substrate scope.
Catalytic Cycle for C-S Cross-Coupling
The mechanism for palladium-catalyzed C-S cross-coupling generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, thiolate coordination, and reductive elimination.
Caption: Catalytic cycle for Pd-catalyzed C-S cross-coupling.
Representative Experimental Protocol
This protocol describes a general procedure for the synthesis of diaryl thioethers using a palladium-phosphine catalyst system.
Reaction: Iodobenzene + Thiophenol → Diphenyl sulfide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K₂CO₃)
-
Iodobenzene
-
Thiophenol
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed vial
-
Nitrogen or Argon atmosphere supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and Xantphos (e.g., 0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL). Stir the mixture at room temperature for 10-15 minutes until the catalyst precursor dissolves.
-
Add potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Add the aryl halide (e.g., Iodobenzene, 1.0 mmol, 1.0 equiv).
-
Add the thiol (e.g., Thiophenol, 1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diaryl thioether.
Substrate Scope and Performance Data
The following table summarizes data for the synthesis of various diaryl thioethers, showcasing the versatility of palladium-catalyzed C-S coupling.
| Aryl Halide (Ar-X) | Thiol (Ar'-SH) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Thiophenol | Pd₂(dba)₃ (1) | Xantphos (4) | K₃PO₄ (2) | Toluene | 110 | 95 |
| 4-Iodoanisole | Thiophenol | Pd(OAc)₂ (2) | DPEPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| 1-Bromonaphthalene | 4-Methylthiophenol | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ (2) | Toluene | 110 | 88 |
| 4-Chlorobenzonitrile | Thiophenol | Pd₂(dba)₃ (2) | tBuXPhos (6) | K₃PO₄ (2) | Toluene | 120 | 78 |
| 2-Bromopyridine | 2-Naphthalenethiol | Pd(OAc)₂ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 91 |
Application 2: Diphenyl Sulfide as a Ligand or Additive
While the primary role of diphenyl sulfide in this context is as a product, simple thioethers can also act as ligands for transition metals. Monodentate thioethers like diphenyl sulfide are generally considered weak, soft ligands that bind to soft metal centers like palladium. Their use as primary ligands is not widespread, as more robust phosphine or N-heterocyclic carbene (NHC) ligands typically offer superior stability and reactivity.
However, thioethers can be used as additives or co-ligands to:
-
Stabilize palladium nanoparticles or catalyst precursors.
-
Modulate the electronic properties of the catalytic center.
-
Participate in specialized or tandem reactions.
Research in this area is less common, and data is sparse compared to C-S coupling for thioether synthesis. The following workflow outlines a general approach for evaluating a novel or unconventional ligand like diphenyl sulfide.
General Workflow for Ligand Screening
Caption: General workflow for screening a new ligand in cross-coupling.
Performance Data (Hypothetical Comparison)
No extensive studies detailing the use of diphenyl sulfide as a primary ligand for common cross-coupling reactions were identified in the initial literature survey. Its weak coordinating ability often leads to catalyst decomposition or low yields compared to established ligand systems. The table below is a hypothetical representation of a screening experiment to illustrate its potential effect.
| Reaction | Ligand | Pd Source (mol%) | Conditions | Yield (%) | Notes |
| Suzuki Coupling | PPh₃ (4) | Pd(OAc)₂ (2) | Toluene, K₂CO₃, 80°C | 95 | Standard phosphine ligand. |
| Suzuki Coupling | Diphenyl Sulfide (10) | Pd(OAc)₂ (2) | Toluene, K₂CO₃, 80°C | 25 | Low yield, likely catalyst decomposition. |
| Suzuki Coupling | None | Pd(OAc)₂ (2) | Toluene, K₂CO₃, 80°C | <5 | Background reaction is minimal. |
This hypothetical data suggests that while diphenyl sulfide may coordinate to palladium, it is not effective as a primary ligand for a demanding transformation like the Suzuki coupling under these conditions, highlighting why more robust electron-donating ligands are typically required.
Conclusion
In the realm of palladium-catalyzed cross-coupling reactions, diphenyl sulfide is most prominently featured as a synthetic target. The C-S coupling of aryl halides and thiols provides a powerful and versatile method for its synthesis, which is a critical process in medicinal and materials chemistry. Detailed protocols and a wide range of successful catalyst systems are available for this transformation.
Conversely, the application of diphenyl sulfide as a primary ligand is limited and not well-established. Its character as a weak, monodentate soft ligand makes it less suitable for stabilizing the catalytic species throughout the reaction cycle compared to conventional phosphine and NHC ligands. Future research may uncover niche applications for simple thioethers as additives or in specialized catalytic systems, but for now, its principal role remains that of a valuable synthetic product.
Application Notes and Protocols: Diphenyl Sulfide as a Precursor for Triarylsulfonium Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarylsulfonium salts are a crucial class of photoinitiators, widely employed in various industrial processes such as coatings, adhesives, and 3D printing. In the realm of drug development and biomedical applications, their ability to initiate cationic polymerization under UV irradiation makes them valuable tools for creating biocompatible materials, hydrogels for drug delivery, and scaffolds for tissue engineering.[1][2] Diphenyl sulfide and its derivatives serve as readily available and versatile precursors for the synthesis of these potent photoinitiators. Upon exposure to ultraviolet light, triarylsulfonium salts undergo photolysis to generate a strong Brønsted acid, which subsequently initiates the polymerization of monomers like epoxides and vinyl ethers.[3][4] This document provides detailed application notes, experimental protocols for the synthesis of triarylsulfonium salts from diphenyl sulfide, and their application in photopolymerization.
Data Presentation: Performance of Triarylsulfonium Photoinitiators
The efficiency of a photoinitiator is determined by its photochemical properties. Key parameters include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε) which indicates the efficiency of light absorption, and the quantum yield of photoacid generation (ΦH+) which represents the efficiency of producing the initiating acid species per absorbed photon. The following table summarizes these properties for selected triarylsulfonium salts.
| Photoinitiator | Anion | λmax (nm) | ε (M⁻¹cm⁻¹) | ΦH+ | Reference |
| Triphenylsulfonium Hexafluorophosphate | PF₆⁻ | ~230, ~275 | - | - | [4] |
| (4-methoxyphenyl)diphenylsulfonium Hexafluoroantimonate | SbF₆⁻ | - | - | - | |
| Tris(4-methylphenyl)sulfonium Hexafluorophosphate | PF₆⁻ | - | - | - | |
| 1,3,5-triphenyl-2-pyrazoline-based sulfonium salt (PI-H) | OTf⁻ | 347 | - | 0.65 (at 365 nm) | [5] |
| 1,3,5-triphenyl-2-pyrazoline-based sulfonium salt (PI-EtO) | OTf⁻ | 344 | - | 0.60 (at 365 nm) | [5] |
| 1,3,5-triphenyl-2-pyrazoline-based sulfonium salt (PI-CF3) | OTf⁻ | 372 | - | 0.56 (at 365 nm) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Triphenylsulfonium Hexafluoroantimonate from Diphenyl Sulfoxide and Diphenyl Sulfide
This protocol is adapted from a patented procedure and offers a straightforward method for synthesizing a common triarylsulfonium salt.
Materials:
-
Diphenyl sulfoxide
-
Diphenyl sulfide
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MSA)
-
Sodium hexafluoroantimonate (NaSbF₆)
-
Water (deionized)
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Condensing Agent: Prepare a solution of phosphorus pentoxide in methanesulfonic acid (PP/MSA). This solution acts as a powerful dehydrating and condensing agent. Caution: This mixture is highly corrosive. Handle with appropriate personal protective equipment.
-
Reaction: In a round-bottom flask, combine diphenyl sulfoxide (0.06 mole) and diphenyl sulfide (0.05 mole).
-
Add 20 ml of the PP/MSA solution to the mixture. An exothermic reaction will occur, and the temperature will rise.
-
Stir the mixture and maintain the temperature at 40-50°C for 1 hour to ensure the completion of the reaction. The color of the solution may change during this time.
-
Precipitation and Anion Exchange: Pour the reaction mixture into 200 ml of water. An oily product should separate.
-
To this mixture, add a solution of sodium hexafluoroantimonate. Stir vigorously for 1 hour to facilitate the anion exchange and precipitation of the triarylsulfonium hexafluoroantimonate salt.
-
Purification: Filter the crude product using a Buchner funnel and wash it thoroughly with water.
-
Further purify the product by washing with diethyl ether to remove any unreacted starting materials.
-
Recrystallize the solid product from ethanol to obtain the pure triphenylsulfonium hexafluoroantimonate.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Application of Triarylsulfonium Hexafluorophosphate in Cationic Photopolymerization of an Epoxide Monomer
This protocol outlines a general procedure for using a synthesized triarylsulfonium salt to initiate the polymerization of a cycloaliphatic epoxide, a common monomer in UV-curable formulations.
Materials:
-
Triarylsulfonium hexafluorophosphate (synthesized or commercial)
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxide monomer)
-
Propylene carbonate (optional, as a solvent for the photoinitiator)
-
Glass slides or a suitable substrate
Equipment:
-
UV curing system with a medium-pressure mercury arc lamp or a 365 nm LED source.
-
Spin coater or drawdown bar for film preparation.
-
FTIR spectrometer with a real-time monitoring setup (optional, for kinetic studies).
Procedure:
-
Formulation Preparation: Prepare a solution of the triarylsulfonium hexafluorophosphate in the epoxide monomer. A typical concentration for the photoinitiator is 1-3 wt%. If the photoinitiator has limited solubility in the monomer, a small amount of a suitable solvent like propylene carbonate can be used to aid dissolution.
-
Film Application: Apply a thin film of the formulation onto a glass slide or another suitable substrate. The film thickness can be controlled using a spin coater or a drawdown bar.
-
UV Curing: Expose the film to UV light from the curing system. The required exposure time will depend on the intensity of the light source, the concentration of the photoinitiator, and the film thickness. A tack-free surface is a good indicator of successful polymerization. For a typical medium-pressure mercury lamp, cure times can range from a few seconds to a minute.[6]
-
Cure Monitoring (Optional): The progress of the polymerization can be monitored in real-time by following the disappearance of the characteristic epoxide peak (around 790 cm⁻¹) in the FTIR spectrum.[3]
-
Post-Curing: After the initial UV exposure, the polymerization can continue in the dark, a phenomenon known as "dark cure." For some applications, a post-curing step at a slightly elevated temperature may be beneficial to achieve maximum conversion.
Mandatory Visualizations
Caption: Synthesis of Triarylsulfonium Salts from Diphenyl Sulfide.
Caption: Workflow for Cationic Photopolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 4. uychem.com [uychem.com]
- 5. researchgate.net [researchgate.net]
- 6. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
Application Notes and Protocols for High Refractive Index Polymers from Diphenyl Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of high refractive index (HRI) polymers derived from diphenyl sulfide. The inherent properties of these polymers, including high refractive index, good thermal stability, and high transparency, make them excellent candidates for advanced optical applications.
Introduction
High refractive index polymers (HRIPs) are crucial materials in the development of advanced optical devices, such as lenses, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs).[1] The incorporation of sulfur-containing moieties, particularly diphenyl sulfide, into polymer backbones is a highly effective strategy for increasing the refractive index.[2][3] This is attributed to the high molar refraction of the sulfur atom.[4] This document outlines the synthesis and properties of various HRI polymers based on diphenyl sulfide derivatives, providing researchers with the necessary information for their own investigations.
Data Presentation
The following tables summarize the key quantitative data for representative high refractive index polymers derived from diphenyl sulfide.
Table 1: Optical Properties of Diphenyl Sulfide-Based Polymers
| Polymer ID | Refractive Index (n) | Wavelength (nm) | Optical Transmittance (%) | Wavelength (nm) | Birefringence (Δn) |
| EA-UV | >1.63 | 589 | >95 | 450 | Not Reported |
| AOI-UV | 1.667 | 589 | >95 | 450 | Not Reported |
| P1 | 1.6902 | 633 | >90 | 400 | 0.0042 |
| P2 | 1.7015 | 633 | >90 | 400 | 0.0035 |
| P3 | 1.7169 | 633 | >90 | 400 | 0.0015 |
| P4 | 1.6988 | 633 | >90 | 400 | 0.0028 |
| P5 | 1.7091 | 633 | >90 | 400 | 0.0021 |
| P6 | 1.7123 | 633 | >90 | 400 | 0.0018 |
Data for EA-UV and AOI-UV from[1][5]. Data for P1-P6 from[6].
Table 2: Thermal Properties of Diphenyl Sulfide-Based Polymers
| Polymer ID | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |
| EA-UV | >100 | Not Reported |
| AOI-UV | >100 | Not Reported |
| P1 | 190 | >330 |
| P2 | 165 | >330 |
| P3 | 135 | >330 |
| P4 | 185 | >330 |
| P5 | 158 | >330 |
| P6 | 140 | >330 |
Data for EA-UV and AOI-UV from[1][5]. Data for P1-P6 from[6].
Experimental Protocols
Detailed methodologies for the synthesis of key diphenyl sulfide-based high refractive index polymers are provided below.
Synthesis of Diphenyl Sulfide Epoxy Resin (DGETDBT)
This protocol describes a two-step synthesis to obtain a diphenyl sulfide epoxy resin, a precursor for photopolymers.[5]
Step 1: Synthesis of Intermediate
-
Reactants: 4,4′-thiodibenzenethiol, epichlorohydrin, and a catalyst.
-
Procedure:
-
Dissolve 4,4′-thiodibenzenethiol in a suitable solvent in a three-necked flask equipped with a stirrer and condenser.
-
Add epichlorohydrin to the solution.
-
Heat the mixture to 60 °C with constant stirring.
-
Maintain the reaction at this temperature until completion, yielding a pale-yellow liquid intermediate.[5]
-
Step 2: Synthesis of DGETDBT Epoxy Resin
-
Reactants: The pale-yellow liquid intermediate from Step 1 and a suitable base.
-
Procedure:
-
To the intermediate in the reaction flask, add the base to catalyze the ring-closing reaction.
-
Continue stirring at an elevated temperature until the reaction is complete.
-
Purify the resulting product to obtain the diphenyl sulfide epoxy resin (DGETDBT).[5]
-
Synthesis of High Refractive Index Photopolymers (EA-UV and AOI-UV)
These photopolymers are synthesized by modifying the DGETDBT epoxy resin.[1]
Protocol for EA-UV Photopolymer:
-
Reactants: DGETDBT epoxy resin (10 g) and acrylic acid.
-
Procedure:
-
Heat the DGETDBT resin in a three-necked flask with constant stirring.
-
Add acrylic acid to the flask.
-
Continue the reaction until the desired degree of modification is achieved.
-
The resulting product is the EA-UV photopolymer.[1]
-
Protocol for AOI-UV Photopolymer:
-
Reactants: DGETDBT epoxy resin and isocyanate ethyl acrylate.
-
Procedure:
-
Heat the DGETDBT resin in a three-necked flask with constant stirring.
-
Introduce isocyanate ethyl acrylate to the reaction mixture.
-
The isocyanate and C=C bond structures of the isocyanate ethyl acrylate will react with the epoxy resin.[1]
-
The final product is the AOI-UV photopolymer, which exhibits a higher refractive index due to increased hydrogen bond density.[1][5]
-
Synthesis of Triazine-Based Poly(phenylene sulfide)s (P1-P6)
This protocol describes the synthesis of a series of high refractive index poly(phenylene sulfide)s containing triazine units via polycondensation.[6]
-
Monomers:
-
Six different triazine-based monomers (T1-T6) with various pendant groups.
-
Aromatic dithiol: 4,4′-thiobisbenzenethiol.
-
-
Polycondensation Procedure:
-
In a reaction vessel, dissolve one of the triazine monomers (T1-T6) and 4,4′-thiobisbenzenethiol in a suitable solvent under an inert atmosphere.
-
Add a suitable base or catalyst to initiate the polycondensation reaction.
-
Heat the reaction mixture to the desired temperature and maintain for a specified period to allow for polymer chain growth.
-
After the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Visualizations
The following diagrams illustrate key experimental workflows and relationships.
Caption: Workflow for the synthesis and characterization of diphenyl sulfide-based photopolymers.
Caption: Relationship between structural components and the optical and thermal properties of the polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfur containing high refractive index polymers for better light outcoupling from OLED - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Triazine-Based Poly(phenylene sulfide)s with High Refractive Index and Low Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using Diphenyl Sulfide as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various pharmaceutical agents where diphenyl sulfide serves as a key intermediate. The information is intended to guide researchers in the development of novel therapeutics, including selective serotonin reuptake inhibitors (SSRIs), 5-HT6 receptor antagonists, and antimicrobial agents.
Introduction
Diphenyl sulfide and its derivatives are versatile scaffolds in medicinal chemistry, offering a flexible platform for the synthesis of a wide range of biologically active molecules. The sulfur atom in the diphenyl sulfide core can be readily oxidized to a sulfoxide or a sulfone, providing opportunities to fine-tune the electronic and steric properties of the molecule. This adaptability has been exploited in the development of drugs targeting the central nervous system and infectious diseases.
Synthesis of Selective Serotonin Transporter (SERT) Inhibitors
Diphenyl sulfide derivatives have shown high affinity and selectivity for the serotonin transporter (SERT), a key target in the treatment of depression and other mood disorders. By blocking the reuptake of serotonin from the synaptic cleft, these compounds can enhance serotonergic neurotransmission.
Quantitative Data
| Compound ID | Structure | SERT Ki (nM) | Selectivity vs. DAT | Selectivity vs. NET | Reference |
| SERT-1 | 2-((2-((dimethylamino)methyl)-4-methoxyphenyl)thio)aniline | 1.65 | >1000 | >1000 | [1] |
| SERT-2 | 2-((4-fluorophenyl)thio)benzenamine | 8.2 | - | - | [1] |
| SERT-3 | N,N-dimethyl-2-(phenylthio)benzylamine | 4.15 | >100 | >100 | [2] |
Ki values represent the inhibition constant for binding to the respective transporters. DAT: Dopamine Transporter, NET: Norepinephrine Transporter.
Experimental Protocol: Synthesis of SERT-1 (MADAM)
This protocol describes the synthesis of 2-((2-((dimethylamino)methyl)-4-methoxyphenyl)thio)aniline, a potent and selective SERT inhibitor.
Step 1: Synthesis of 2-(4-methoxyphenylthio)-1-nitrobenzene
-
To a solution of 2-nitrothiophenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 4-fluoro-1-methoxy-2-nitrobenzene (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-methoxyphenylthio)-1-nitrobenzene.
Step 2: Synthesis of 2-((2-(dimethylaminomethyl)-4-methoxyphenyl)thio)aniline (SERT-1)
-
Reduce the nitro group of 2-(4-methoxyphenylthio)-1-nitrobenzene using a standard reduction method (e.g., SnCl2·2H2O in ethanol) to yield the corresponding aniline.
-
Perform a Mannich reaction on the resulting aniline with dimethylamine and formaldehyde to introduce the dimethylaminomethyl group.
-
Purify the final compound by column chromatography.
Characterization Data for SERT-1:
-
Yield: Not explicitly stated in the abstract.
-
¹H NMR, ¹³C NMR, MS: To be obtained from the full experimental section of the cited literature.
Signaling Pathway
Synthesis of 5-HT6 Receptor Antagonists
Diphenyl sulfone derivatives, obtained through the oxidation of diphenyl sulfides, have been identified as potent antagonists of the 5-HT6 receptor. This receptor is primarily expressed in the brain and is a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Quantitative Data
| Compound ID | Structure | 5-HT6 Ki (nM) | Reference |
| 5-HT6-Ant-1 | N-methyl-2-(phenylsulfonyl)aniline | 24.3 | [3] |
| 5-HT6-Ant-2 | N-methyl-2-(phenylsulfonyl)-5-(piperazin-1-yl)aniline | 0.16 | [3] |
| 5-HT6-Ant-3 | 2-(phenylsulfonyl)aniline | 1600 | [3] |
Experimental Protocol: Synthesis of Substituted Diphenyl Sulfones
This protocol outlines a general method for the synthesis of substituted diphenyl sulfones, which are key intermediates for 5-HT6 receptor antagonists.
Step 1: Synthesis of Substituted Diphenyl Sulfide
-
A variety of substituted thiophenols and aryl halides can be coupled using a palladium or copper catalyst (e.g., Buchwald-Hartwig amination conditions adapted for S-arylation).
-
Alternatively, a nucleophilic aromatic substitution reaction can be employed where an activated aryl halide is reacted with a thiophenolate.
Step 2: Oxidation to Diphenyl Sulfone
-
Dissolve the synthesized diphenyl sulfide derivative in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, for example, hydrogen peroxide (30%) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium sulfite solution) if necessary, followed by extraction with an organic solvent.
-
Purify the diphenyl sulfone derivative by recrystallization or column chromatography.
Step 3: Further Functionalization (e.g., for 5-HT6-Ant-2)
-
The synthesized diphenyl sulfone can be further functionalized. For instance, a nitro group can be introduced via nitration and subsequently reduced to an amine.
-
The amine can then be reacted with a suitable building block, such as a protected piperazine, followed by deprotection to yield the final product.
Signaling Pathway
Synthesis of Antimicrobial Agents
Benzyl phenyl sulfide derivatives have demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.
Quantitative Data
| Compound ID | Structure | MIC (µg/mL) vs. MRSA | Reference |
| Antimicrobial-1 | 4-((4-chlorobenzyl)thio)aniline | 2-8 | [4] |
| Antimicrobial-2 | 4-((4-methylbenzyl)thio)aniline | 4-16 | [4] |
| Antimicrobial-3 | 4-((4-methoxybenzyl)thio)aniline | 8-32 | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: General Synthesis of Benzyl Phenyl Sulfide Derivatives
-
To a solution of a substituted thiophenol (1.0 eq) in a suitable solvent like DMF or ethanol, add a base such as potassium carbonate or sodium hydride (1.1 eq) and stir at room temperature.
-
Add the corresponding substituted benzyl halide (e.g., 4-chlorobenzyl bromide) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating for a few hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzyl phenyl sulfide derivative.
Mechanism of Action Workflow
Conclusion
Diphenyl sulfide and its oxidized congeners, diphenyl sulfoxide and diphenyl sulfone, are valuable intermediates in the synthesis of a diverse range of pharmaceuticals. The synthetic protocols and biological data presented herein provide a foundation for researchers to explore and develop novel drug candidates based on this versatile chemical scaffold. Further optimization of these structures may lead to the discovery of new therapeutics with improved efficacy and safety profiles.
References
- 1. Substituted diphenyl sulfides as selective serotonin transporter ligands: synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diphenyl Sulfide in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from diphenyl sulfide and its analogs. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new crop protection agents.
Introduction to Diphenyl Sulfide in Agrochemicals
Diphenyl sulfide [(C₆H₅)₂S], a simple diaryl sulfide, serves as a versatile building block and key intermediate in the synthesis of a diverse range of agrochemicals.[1] Its structural motif is present in fungicides, insecticides, and herbicides, where the sulfur linkage often plays a crucial role in the molecule's biological activity. The phenyl rings can be readily functionalized, allowing for the fine-tuning of properties such as potency, selectivity, and environmental persistence.
Fungicidal Applications
Diphenyl sulfide derivatives have been extensively explored for their antifungal properties, leading to the development of commercial fungicides. Two prominent examples are fenticonazole nitrate and edifenphos.
Fenticonazole Nitrate: A Broad-Spectrum Antimycotic
Fenticonazole nitrate is an imidazole derivative with a broad spectrum of activity against dermatophytes and yeasts.[2]
Mechanism of Action: Fenticonazole nitrate primarily inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. Additionally, it has been shown to block cytochrome oxidases and peroxidases.
Biological Activity Data:
| Compound | Target Organism | Activity Metric | Value | Reference |
| Fenticonazole Nitrate | Candida albicans | MIC | 0.125 - 0.25 µg/mL | [3] |
| Fenticonazole Nitrate | Candida glabrata | MIC | 0.125 - 0.25 µg/mL | [3] |
| Fenticonazole Nitrate | Candida parapsilosis | MIC | 0.03 - 0.06 µg/mL | [3] |
| Fenticonazole Nitrate | Candida tropicalis | MIC | 0.06 - 0.125 µg/mL | [3] |
Experimental Protocol: Synthesis of Fenticonazole Nitrate Intermediate (4-(Chloromethyl)phenyl)(phenyl)sulfane)
This protocol describes the synthesis of a key intermediate for fenticonazole nitrate, starting from 4-methyldiphenyl sulfide.
-
Materials:
-
4-Methyldiphenyl sulfide (1000 g)
-
N-Chlorosuccinimide (NCS) (701 g)
-
Carbon tetrachloride (CCl₄) (5 L)
-
10% Sodium bisulfite (NaHSO₃) solution
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a 10 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5 L of CCl₄, 1000 g of 4-methyldiphenyl sulfide, and 701 g of NCS.
-
Heat the mixture to 75-78 °C with stirring and irradiate with a mercury lamp for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble solids.
-
Wash the filtrate sequentially with 5 L of 10% NaHSO₃ solution, 5 L of 5% NaOH solution, and twice with 5 L of water until neutral.
-
Dry the organic layer over 100 g of anhydrous Na₂SO₄ for 30 minutes.
-
Remove the solvent by rotary evaporation to yield a brown oil.
-
Purify the crude product by vacuum distillation, collecting the fraction at 152-160 °C (1 mmHg) to obtain 4-(chloromethyl)phenyl(phenyl)sulfane.
-
-
Expected Yield: Approximately 86.4%.
Edifenphos: A Phosphorodithioate Fungicide
Edifenphos is an organophosphate fungicide primarily used to control rice blast disease caused by Pyricularia oryzae.
Mechanism of Action: Edifenphos inhibits the biosynthesis of phosphatidylcholine, a major component of fungal cell membranes. Specifically, it targets the enzyme phospholipid N-methyltransferase, disrupting membrane structure and function.
Biological Activity Data:
| Compound | Target Organism | Activity Metric | Value | Reference |
| Edifenphos | Pyricularia oryzae | ED₅₀ (mycelial growth) | 13 ppm | [4][5] |
| Edifenphos | Pyricularia oryzae | ED₅₀ (phosphatidylcholine biosynthesis) | 6 µM | [6] |
| Edifenphos | Botrytis fabae | ED₅₀ (mycelial growth) | 25 µM | [6] |
| Edifenphos | Fusarium graminearum | ED₅₀ (mycelial growth) | 190 µM | [6] |
Experimental Protocol: Synthesis of O-Ethyl S,S-diphenyl phosphorodithioate (Edifenphos)
This protocol outlines a general method for the synthesis of edifenphos.
-
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Phenol
-
Ethanol
-
Appropriate solvent (e.g., toluene)
-
-
Procedure:
-
Preparation of Diphenyl Dithiophosphoric Acid: In a suitable reaction vessel, react phosphorus pentasulfide with phenol in an appropriate solvent. The reaction is typically carried out at an elevated temperature.
-
Esterification: To the resulting diphenyl dithiophosphoric acid, add ethanol and continue the reaction, often in the presence of a catalyst or under conditions that drive the esterification to completion.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. Purification of the crude edifenphos can be achieved by methods such as vacuum distillation or column chromatography to obtain the final product of desired purity.
-
Insecticidal Applications
The diphenyl sulfide scaffold has also been incorporated into insecticides, such as certain meta-diamide derivatives.
Meta-Diamide Insecticides Containing a Sulfide Moiety
Recent research has focused on incorporating sulfide, sulfoxide, and sulfone groups into the structure of meta-diamide insecticides, which are known to act on the insect's nervous system.
Mechanism of Action: While the specific mode of action for all derivatives is not fully elucidated, many meta-diamide insecticides target the ryanodine receptor, leading to uncontrolled release of calcium and subsequent paralysis and death of the insect.
Biological Activity Data:
| Compound ID | R₁ Group | R₂ Group | Target Organism | Activity Metric | Value | Reference |
| C-2 | CH₃ | Br | Plutella xylostella | % Lethality @ 0.625 mg·L⁻¹ | 60.00 | [4] |
| C-3 | CH₃ | Br | Plutella xylostella | % Lethality @ 0.625 mg·L⁻¹ | 100.00 | [4] |
| C-4 | CH₃ | Br | Plutella xylostella | % Lethality @ 0.625 mg·L⁻¹ | 80.00 | [4] |
| D-2 | CH₃ | Br | Plutella xylostella | % Lethality @ 0.625 mg·L⁻¹ | 73.33 | [4] |
| B-1 | CH₃ | Br | Aphis craccivora | % Lethality @ 500 mg·L⁻¹ | 100.00 | [4] |
| C-2 | CH₃ | Br | Aphis craccivora | % Lethality @ 500 mg·L⁻¹ | 100.00 | [4] |
| C-3 | CH₃ | Br | Aphis craccivora | % Lethality @ 500 mg·L⁻¹ | 100.00 | [4] |
| D-2 | CH₃ | Br | Aphis craccivora | % Lethality @ 500 mg·L⁻¹ | 100.00 | [4] |
Experimental Protocol: General Synthesis of Sulfoxide and Sulfone Derivatives of Meta-Diamides
This protocol outlines the oxidation of a thioether-containing meta-diamide to its corresponding sulfoxide and sulfone.
-
Materials:
-
Thioether-containing meta-diamide (1 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (for sulfone) or Phenyliodine(III) diacetate (PIDA) (for sulfoxide)
-
Potassium carbonate (K₂CO₃) or Alumina (Al₂O₃)
-
1,4-Dioxane or Dichloromethane (CH₂Cl₂)
-
Brine
-
-
Procedure for Sulfoxide Synthesis:
-
Dissolve the thioether-containing meta-diamide (1 mmol) in 10 mL of 1,4-dioxane.
-
Add PIDA (3 mmol) and Al₂O₃ (1 mmol).
-
Heat the mixture to reflux and stir for 6 hours, monitoring the reaction by TLC.
-
After completion, concentrate the mixture and dissolve the residue in 20 mL of CH₂Cl₂.
-
Wash the organic phase with brine and dry over Na₂SO₄.
-
Purify the product by column chromatography.[7]
-
-
Procedure for Sulfone Synthesis:
-
Dissolve the thioether-containing meta-diamide (1 mmol) in 10 mL of 1,4-dioxane.
-
Add m-CPBA (3 mmol) and K₂CO₃ (1 mmol).
-
Heat the mixture to reflux and stir for approximately 4 hours, monitoring the reaction by TLC.
-
After completion, concentrate the mixture and dissolve the residue in 20 mL of CH₂Cl₂.
-
Wash the organic phase with brine and dry over Na₂SO₄.
-
Purify the product by column chromatography.[7]
-
Herbicidal Applications
Diphenyl ether derivatives are a well-established class of herbicides, and the replacement of the ether linkage with a sulfide can lead to compounds with interesting herbicidal properties.
Mechanism of Action: Many diphenyl ether and related herbicides act as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[8][9][10]
Biological Activity Data:
| Compound ID | Target Weed | Activity Metric | Value | Reference |
| Compound 5b | Velvetleaf | Herbicidal Activity | Good at 30-40 g/hm² | [11] |
| Compound 5c | Velvetleaf | Herbicidal Activity | Good at 30-40 g/hm² | [11] |
| Compound G4 | PPO Inhibition | IC₅₀ | 0.0468 µmol/L | [10] |
Note: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3254125A - Preparation of aminodiphenyl sulfides - Google Patents [patents.google.com]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis - chemicalbook [chemicalbook.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Google Patents [patents.google.com]
- 10. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Step-by-step protocol for the synthesis of substituted diphenyl sulfides
Application Notes and Protocols
Topic: Step-by-Step Protocol for the Synthesis of Substituted Diphenyl Sulfides via Palladium-Catalyzed C-S Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted diphenyl sulfides are a crucial structural motif found in numerous pharmaceuticals, agrochemicals, and materials science applications. Their synthesis is a key challenge in modern organic chemistry. Among the most robust and versatile methods for constructing the C-S bond is the palladium-catalyzed cross-coupling reaction between an aryl halide and a thiophenol. This protocol provides a detailed, step-by-step guide for the synthesis of substituted diphenyl sulfides using a reliable palladium-Xantphos catalytic system, known for its broad substrate scope and high efficiency.
Experimental Protocol: General Procedure
This protocol describes the palladium-catalyzed C-S cross-coupling reaction between an aryl halide and a thiophenol derivative.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1 equiv.)
-
Thiophenol derivative (e.g., 4-methoxythiophenol, 1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 0.03 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents and equipment (diethyl ether, brine, anhydrous sodium sulfate, silica gel for column chromatography).
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and cesium carbonate (1.4 mmol).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous toluene (5 mL) via a syringe.
-
Add the thiophenol derivative (1.2 mmol) via syringe. If the thiophenol is a solid, it can be added in step 1 with the other solids.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl halide) is consumed.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Determine the yield and characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
-
Data Presentation
The following table summarizes representative yields for the synthesis of various substituted diphenyl sulfides using the described palladium-catalyzed protocol. Reaction conditions: Aryl bromide (1.0 mmol), Thiol (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), Xantphos (3.0 mol%), Cs₂CO₃ (1.4 mmol) in toluene at 110 °C for 24h.
| Entry | Aryl Halide (Ar¹-Br) | Thiophenol (Ar²-SH) | Product (Ar¹-S-Ar²) | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | 4-Methylphenyl phenyl sulfide | 92 |
| 2 | 4-Bromoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 95 |
| 3 | 4-Bromobenzonitrile | Thiophenol | 4-Cyanophenyl phenyl sulfide | 88 |
| 4 | 1-Bromonaphthalene | Thiophenol | Naphthyl phenyl sulfide | 90 |
| 5 | 4-Bromotoluene | 4-Methoxythiophenol | 4-Methylphenyl 4-methoxyphenyl sulfide | 94 |
| 6 | 4-Bromotoluene | 4-Chlorothiophenol | 4-Methylphenyl 4-chlorophenyl sulfide | 85 |
| 7 | 2-Bromopyridine | Thiophenol | 2-Pyridyl phenyl sulfide | 78 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted diphenyl sulfides.
Application Notes and Protocols for Diphenyl Sulfide as a High-Temperature Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl sulfide (C₁₂H₁₀S), a thermally stable aromatic sulfide, presents a unique profile as a high-temperature solvent for specialized organic reactions. With a high boiling point of 296 °C and notable chemical inertness, it provides a reaction medium for transformations that require elevated temperatures, often in the range of 150-300 °C. Its non-polar, aprotic nature makes it suitable for specific applications where polar solvents might interfere with the reaction mechanism or lead to undesirable side products. Research has shown that diphenyl sulfide is remarkably stable, being almost unreactive at 250°C under thermal conditions[1]. This stability is a key attribute for its use as a high-temperature solvent.
These application notes provide an overview of the utility of diphenyl sulfide as a high-temperature solvent, with a focus on its application in the synthesis of aromatic polymers. Detailed protocols, quantitative data, and workflow diagrams are presented to guide researchers in leveraging the properties of this specialized solvent.
Physicochemical Properties of Diphenyl Sulfide
A comprehensive understanding of the physical and chemical properties of diphenyl sulfide is essential for its effective use as a high-temperature solvent.
| Property | Value |
| Molecular Formula | C₁₂H₁₀S |
| Molecular Weight | 186.27 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 296 °C |
| Melting Point | -40 °C |
| Density | 1.113 g/mL at 20 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and benzene |
| Chemical Stability | Highly stable at elevated temperatures; almost unreactive at 250°C[1] |
Applications in High-Temperature Polymer Synthesis
Diphenyl sulfide has found a niche application as a solvent in the synthesis of high-performance aromatic polymers that require high temperatures for polymerization. One notable example is in the preparation of aromatic sulfide amide polymers.
Synthesis of Aromatic Sulfide Amide Polymers
Aromatic sulfide amide polymers are a class of heat-resistant polymers with excellent thermal stability, solvent resistance, and mechanical properties. The synthesis of these polymers often involves the reaction of an amide group-containing dihalide with a sulfidizing agent in a high-boiling organic polar solvent at temperatures ranging from 150 to 300 °C[2]. While various polar aprotic solvents can be used, the thermal stability of diphenyl sulfide makes it a suitable candidate for this process.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aromatic Sulfide Amide Polymers
This protocol is a generalized procedure based on patent literature for the synthesis of aromatic sulfide amide polymers where diphenyl sulfide can be employed as the high-temperature solvent[2].
Materials:
-
Amide group-containing aromatic dihalogen compound (e.g., N,N'-bis(4-chlorophenyl)terephthalamide)
-
Aromatic dihalogen compound (e.g., p-dichlorobenzene)
-
Sulfidizing agent (e.g., sodium sulfide)
-
Diphenyl sulfide (solvent)
-
(Optional) Phase transfer catalyst (e.g., crown ether)
-
(Optional) Auxiliary agent (e.g., alkali metal carboxylate)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the amide group-containing aromatic dihalogen compound, the aromatic dihalogen compound, and the sulfidizing agent.
-
Solvent Addition: Add diphenyl sulfide as the solvent to the flask.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen to establish an inert atmosphere.
-
Heating: Heat the reaction mixture with stirring to a temperature between 180 °C and 280 °C[2].
-
Polymerization: Maintain the reaction at the set temperature for 1 to 12 hours with continuous stirring[2]. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent, followed by filtration, washing, and drying.
Quantitative Data for Aromatic Sulfide Amide Polymer Synthesis:
| Parameter | Value | Reference |
| Reaction Temperature | 150 - 300 °C (preferred 180 - 280 °C) | [2] |
| Reaction Time | 0.5 - 24 hours (preferred 1 - 12 hours) | [2] |
Logical Workflow for Polymer Synthesis
The following diagram illustrates the general workflow for the synthesis of aromatic sulfide amide polymers using a high-temperature solvent like diphenyl sulfide.
Caption: General workflow for aromatic sulfide amide polymer synthesis.
Signaling Pathway of Polymerization
The following diagram illustrates the conceptual signaling pathway for the polycondensation reaction.
References
Metal-Free Synthesis of Diphenyl Sulfide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diphenyl sulfide derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. Traditional synthesis methods often rely on transition-metal catalysts, which can lead to product contamination with trace metals and require harsh reaction conditions. This document provides detailed application notes and protocols for several contemporary metal-free approaches to the synthesis of diphenyl sulfide derivatives, offering greener, more cost-effective, and often milder alternatives.
Photocatalytic C-S Cross-Coupling of Diaryl Sulfides/Benzyl Chlorides with Dichloromethyl Derivatives
This method utilizes a metal-free photoredox system to construct S-C-S and C-S bonds, providing an efficient route to diaryl dithioacetals and aryl benzyl sulfides. The reaction proceeds via the formation of sulfur and carbon radicals through single electron transfer (SET) and halogen atom transfer (XAT) mechanisms.
Data Presentation
| Entry | Diaryl Sulfide/Benzyl Chloride | Dichloromethyl Derivative | Product | Yield (%) |
| 1 | Diphenyl disulfide | Dichloromethane | Diphenyl dithioacetal | 95 |
| 2 | Bis(4-methylphenyl) disulfide | Dichloromethane | Bis(4-methylphenyl) dithioacetal | 92 |
| 3 | Bis(4-chlorophenyl) disulfide | Dichloromethane | Bis(4-chlorophenyl) dithioacetal | 88 |
| 4 | Benzyl chloride | Dichloromethane | Phenyl(dichloromethyl)sulfane | 75 |
| 5 | 4-Methoxybenzyl chloride | Dichloromethane | (4-Methoxyphenyl)(dichloromethyl)sulfane | 82 |
Table 1: Substrate scope and yields for the metal-free photoredox catalyzed formation of S-C-S and C-S bonds.
Experimental Protocol
General Procedure for the Synthesis of Diaryl Dithioacetals:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the diaryl disulfide (0.2 mmol, 1.0 equiv.), 4CzIPN (1 mol%), and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
If a solvent is used, add 1.0 mL of the desired solvent (e.g., water or solvent-free).
-
Add the dichloromethyl derivative (2.0 equiv.).
-
The tube is sealed with a septum, and the mixture is degassed by bubbling with argon for 15 minutes.
-
The reaction mixture is then stirred under irradiation from a blue LED lamp (40 W) at room temperature for the time indicated by TLC analysis.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Reaction Workflow
Caption: Experimental workflow for photocatalytic C-S cross-coupling.
Rapid C-S Coupling of Thioalcohols with Diaryliodonium Salts
This protocol describes a highly efficient and rapid metal-free synthesis of aryl sulfides through the direct C-S coupling of thioalcohols with diaryliodonium salts at room temperature. The use of a strong organic base facilitates the reaction, which is often complete within minutes.
Data Presentation
| Entry | Thioalcohol | Diaryliodonium Salt | Product | Yield (%) | Reaction Time (min) |
| 1 | Thiophenol | Diphenyliodonium triflate | Diphenyl sulfide | 98 | 10 |
| 2 | 4-Methylthiophenol | Diphenyliodonium triflate | 4-Methylphenyl phenyl sulfide | 95 | 10 |
| 3 | 4-Chlorothiophenol | Diphenyliodonium triflate | 4-Chlorophenyl phenyl sulfide | 92 | 10 |
| 4 | 2-Naphthalenethiol | Diphenyliodonium triflate | 2-Naphthyl phenyl sulfide | 96 | 15 |
| 5 | Benzyl mercaptan | Diphenyliodonium triflate | Benzyl phenyl sulfide | 85 | 10 |
Table 2: Substrate scope and yields for the rapid C-S coupling of thioalcohols with diaryliodonium salts.
Experimental Protocol
General Procedure for the Synthesis of Aryl Sulfides:
-
To a solution of the thiol (0.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (5.0 mL) in a round-bottom flask is added a strong organic base (e.g., DBU, 1.2 equiv.) at room temperature under an argon atmosphere.
-
The diaryliodonium salt (1.1 equiv.) is then added in one portion.
-
The reaction mixture is stirred vigorously at room temperature for 10-15 minutes.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure aryl sulfide.
Proposed Mechanistic Pathway
Caption: Proposed mechanism for C-S coupling with diaryliodonium salts.
Photo-induced C-S Radical Cross-Coupling of Aryl Iodides and Disulfides
This method provides a transition-metal and external photosensitizer-free pathway for the synthesis of aryl sulfides at room temperature. The reaction is initiated by photo-induced cleavage of the C-I bond, followed by a radical chain process.
Data Presentation
| Entry | Aryl Iodide | Disulfide | Product | Yield (%) |
| 1 | Iodobenzene | Diphenyl disulfide | Diphenyl sulfide | 85 |
| 2 | 4-Iodotoluene | Diphenyl disulfide | 4-Methylphenyl phenyl sulfide | 82 |
| 3 | 4-Iodoanisole | Diphenyl disulfide | 4-Methoxyphenyl phenyl sulfide | 88 |
| 4 | 1-Iodonaphthalene | Diphenyl disulfide | 1-Naphthyl phenyl sulfide | 78 |
| 5 | 4-Iodobenzonitrile | Diphenyl disulfide | 4-Cyanophenyl phenyl sulfide | 75 |
Table 3: Substrate scope and yields for the photo-induced C-S radical cross-coupling.
Experimental Protocol
General Procedure for the Photo-induced Synthesis of Aryl Sulfides:
-
A mixture of the aryl iodide (0.5 mmol, 1.0 equiv.), disulfide (0.3 mmol, 0.6 equiv.), and a suitable base (e.g., K2CO3, 1.5 equiv.) in a solvent such as DMSO (2.0 mL) is placed in a quartz reaction tube.
-
The tube is sealed, and the mixture is degassed and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then stirred and irradiated with a UV lamp (e.g., 365 nm) at room temperature for 12-24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to give the desired aryl sulfide.
Logical Relationship of the Reaction
Caption: Logical flow of the photo-induced radical C-S cross-coupling.
These metal-free methods represent significant advancements in the synthesis of diphenyl sulfide derivatives, offering milder conditions, reduced waste, and avoidance of heavy metal contamination, which are critical considerations in modern drug development and materials science.
Application Notes and Protocols for the Synthesis of Poly(p-phenylene sulfide) (PPS) from Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic, utilizing diphenyl sulfide as a starting material. The following sections detail the primary synthetic methodologies, experimental procedures, and expected outcomes, supported by quantitative data and visual representations of the processes.
Application Notes
Poly(p-phenylene sulfide) is a semi-crystalline polymer with exceptional thermal stability, chemical resistance, and flame retardant properties. While the commercial production of PPS primarily relies on the polycondensation of p-dichlorobenzene with sodium sulfide, alternative synthetic routes using diphenyl sulfide offer a pathway to potentially modify the polymer structure and properties. The two main approaches for synthesizing PPS from diphenyl sulfide are:
-
Electrophilic Substitution with Sulfur: This method involves the reaction of diphenyl sulfide with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic attack of sulfur on the phenyl rings of diphenyl sulfide, leading to the formation of phenylene sulfide linkages. This process often results in a branched or cross-linked polymer structure due to multiple substitution possibilities on the aromatic rings.
-
Oxidative Polymerization: This approach involves the oxidative coupling of diphenyl sulfide monomers. A key advantage of this method is the potential to produce a linear PPS structure. The polymerization is typically carried out using an oxidizing agent and a catalyst system, such as a vanadium pentoxide/alumina (V₂O₅/Al₂O₃) catalyst, at elevated temperatures.
The choice of synthetic route significantly influences the final properties of the PPS, such as its molecular weight, linearity, and solubility. The following protocols provide generalized procedures for these two synthetic methods.
Data Presentation
The following tables summarize typical reaction conditions and expected properties for the synthesis of PPS from diphenyl sulfide based on the available literature.
Table 1: Typical Reaction Conditions for PPS Synthesis from Diphenyl Sulfide
| Parameter | Electrophilic Substitution with Sulfur | Oxidative Polymerization |
| Monomer | Diphenyl sulfide | Diphenyl sulfide |
| Co-reactant | Sulfur (S₈) | Oxidizing Agent (e.g., O₂) |
| Catalyst | Aluminum chloride (AlCl₃) | Vanadium pentoxide/alumina (V₂O₅/Al₂O₃) |
| Temperature | 180 - 250 °C | 200 - 300 °C |
| Reaction Time | 4 - 10 hours | 2 - 8 hours |
| Solvent | Typically none (melt polymerization) | High-boiling aromatic solvent |
Table 2: Expected Properties of PPS Synthesized from Diphenyl Sulfide
| Property | Electrophilic Substitution Product | Oxidative Polymerization Product |
| Structure | Branched, Cross-linked | Linear |
| Solubility | Generally low | Higher solubility in organic solvents |
| Molecular Weight | Variable, can be high with cross-linking | Controlled by reaction conditions |
| Melting Point | 280 - 290 °C | 280 - 285 °C |
Experimental Protocols
The following are generalized experimental protocols for the laboratory-scale synthesis of poly(p-phenylene sulfide) from diphenyl sulfide.
Protocol 1: Synthesis of PPS via Electrophilic Substitution with Sulfur
This protocol describes the synthesis of PPS by reacting diphenyl sulfide with elemental sulfur using aluminum chloride as a catalyst.
Materials:
-
Diphenyl sulfide (C₁₂H₁₀S)
-
Sulfur (S)
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Methanol (CH₃OH)
-
Nitrogen (N₂) gas supply
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Gas inlet/outlet
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Ensure all glassware is dry.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with diphenyl sulfide and elemental sulfur.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the reaction mixture while stirring.
-
Polymerization: Heat the mixture to the desired reaction temperature (typically 180-250 °C) and maintain it for 4-10 hours with continuous stirring. The mixture will become viscous as the polymerization proceeds.
-
Quenching and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.
-
Purification: Filter the solid polymer and wash it sequentially with distilled water until the washings are neutral, and then with methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified PPS polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of PPS via Oxidative Polymerization
This protocol outlines the synthesis of linear PPS through the oxidative polymerization of diphenyl sulfide.
Materials:
-
Diphenyl sulfide (C₁₂H₁₀S)
-
Vanadium pentoxide/alumina (V₂O₅/Al₂O₃) catalyst
-
High-boiling aromatic solvent (e.g., diphenyl ether)
-
Oxygen (O₂) or air supply
-
Methanol (CH₃OH)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Gas dispersion tube
-
Condenser
Procedure:
-
Reactor Setup: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas dispersion tube for introducing oxygen.
-
Reagent Addition: Add diphenyl sulfide, the V₂O₅/Al₂O₃ catalyst, and the high-boiling solvent to the flask.
-
Polymerization: Heat the mixture to the reaction temperature (typically 200-300 °C) while stirring and bubbling oxygen or air through the solution.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Isolation: After the desired reaction time (2-8 hours), cool the mixture. Precipitate the polymer by adding methanol.
-
Purification: Filter the precipitated PPS and wash it thoroughly with hot methanol and then with hot water to remove the catalyst and any residual solvent.
-
Drying: Dry the final polymer product in a vacuum oven at 80-100 °C to a constant weight.
Visualizations
The following diagrams illustrate the experimental workflows and proposed reaction mechanisms for the synthesis of PPS from diphenyl sulfide.
Caption: Experimental workflows for the synthesis of PPS from diphenyl sulfide.
Application Notes and Protocols for Monitoring Diphenyl Sulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring chemical reactions involving diphenyl sulfide using various analytical techniques. The focus is on providing practical, step-by-step guidance to enable accurate and efficient reaction tracking, impurity profiling, and kinetic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for monitoring the conversion of diphenyl sulfide and the formation of products, such as its oxidation products, diphenyl sulfoxide and diphenyl sulfone.
Application Note: Monitoring the Oxidation of Diphenyl Sulfide by HPLC
This method is suitable for quantifying the disappearance of the starting material (diphenyl sulfide) and the appearance of its oxidation products.
Experimental Protocol:
-
Reaction Sampling: At timed intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL) to stop the reaction. If necessary, use a specific quenching agent.
-
Sample Preparation: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject a standard volume (e.g., 10 µL) onto the HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Data Presentation:
The retention times of the components can be used for identification and the peak areas for quantification.
| Compound | Retention Time (min) |
| Diphenyl Sulfone | 6.2 |
| 4,4'-Difluorobenzophenone (Impurity Example) | 9.1 |
| Diphenyl Sulfide | 10.7 [1] |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Workflow for HPLC Monitoring
Caption: Workflow for monitoring a diphenyl sulfide reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds in a reaction mixture, making it ideal for monitoring reactions involving diphenyl sulfide and identifying byproducts.
Application Note: Analysis of Diphenyl Sulfide Synthesis and Impurity Profiling by GC-MS
This protocol is designed to separate and identify diphenyl sulfide, unreacted starting materials, and potential impurities.
Experimental Protocol:
-
Reaction Sampling and Work-up: Withdraw a sample from the reaction mixture. Perform a liquid-liquid extraction (e.g., with ethyl acetate) and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Dilution: Dilute a small portion of the dried organic layer in a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a flow rate of 0.8 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 60 °C, ramp at 10 °C/min to 290 °C, hold for 10 min |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| Ionization Temp. | 230 °C |
| Mass Scan Range | 20-550 amu |
Data Presentation:
| Compound | Kovats Retention Index (non-polar column) | Key m/z Fragments |
| Diphenyl Sulfide | 1552[2] | 186 (M+) , 185, 184, 152, 109, 77, 51[2][3] |
| Diphenyl Sulfoxide | - | 202 (M+), 185, 154, 125, 109, 77 |
| Diphenyl Sulfone | - | 218 (M+) , 125[4] |
Note: Fragmentation patterns can be compared to spectral libraries like NIST for confirmation.
Logical Flow for GC-MS Analysis
Caption: Logical flow of sample analysis in a GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for in-situ reaction monitoring and for the structural elucidation of reactants, intermediates, and products. Both ¹H and ¹³C NMR can provide valuable information.
Application Note: Quantitative ¹H NMR for Kinetic Analysis of Diphenyl Sulfide Oxidation
This method allows for the determination of the relative concentrations of diphenyl sulfide, diphenyl sulfoxide, and diphenyl sulfone in a reaction mixture over time.
Experimental Protocol:
-
Reaction Setup: The reaction is carried out directly in an NMR tube using a deuterated solvent.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,4-dinitrobenzene) that does not react with the reagents and has a signal in a clear region of the spectrum.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals throughout the reaction.[5]
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Quantification: Integrate the signals corresponding to the starting material, products, and the internal standard. The concentration of each species can be determined by comparing its integral to that of the known concentration of the internal standard.
¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Diphenyl Sulfide | 7.20-7.40 (m)[3] | 135.8, 131.0, 129.2, 127.1 |
| Diphenyl Sulfoxide | 7.64-7.66 (m, 4H), 7.42-7.49 (m, 6H)[6] | 145.7, 131.0, 129.3, 124.8 |
| Diphenyl Sulfone | 7.96-7.98 (m, 4H), 7.61-7.72 (m, 6H)[7] | 141.1, 133.7, 129.7, 127.3[7] |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Workflow for In-Situ NMR Reaction Monitoring
Caption: Workflow for in-situ NMR monitoring of reaction kinetics.
In-Situ Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
In-situ ATR-IR spectroscopy allows for real-time monitoring of reacting species directly in the reaction vessel without the need for sampling. It is particularly useful for tracking changes in functional groups.
Application Note: Real-Time Monitoring of the Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide
This technique is ideal for observing the formation of the S=O bond in real-time.
Experimental Protocol:
-
Setup: Immerse the ATR probe of the IR spectrometer directly into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Start the reaction (e.g., by adding the oxidizing agent).
-
Data Collection: Continuously collect IR spectra at set time intervals throughout the reaction.
-
Analysis: Monitor the decrease in reactant peaks and the increase in product peaks. Specifically, the formation of the S=O stretch is a clear indicator of product formation.
Key IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Compound |
| C-S Stretch | ~690 | Diphenyl Sulfide |
| S=O Stretch | ~1040 | Diphenyl Sulfoxide |
| SO₂ Asymmetric Stretch | ~1310 | Diphenyl Sulfone |
| SO₂ Symmetric Stretch | ~1150 | Diphenyl Sulfone |
Signaling Pathway for ATR-IR Data to Reaction Insight
Caption: Information pathway from reaction to kinetic understanding using ATR-IR.
References
- 1. EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 2. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]
- 4. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Diphenyl Sulfide in the Preparation of Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diphenyl sulfide as a versatile scaffold for the synthesis of advanced ligands for transition metal catalysis. The protocols detailed herein offer step-by-step guidance for the preparation of a key phosphine-thioether ligand derived from diphenyl sulfide and its subsequent application in palladium-catalyzed cross-coupling reactions.
Introduction
Diphenyl sulfide and its derivatives are emerging as valuable platforms for the design of novel ligands in homogeneous catalysis. The inherent electronic properties and structural rigidity of the diphenyl sulfide backbone can be strategically exploited to modulate the catalytic activity and selectivity of metal complexes. The sulfur atom, along with other strategically introduced donor atoms such as phosphorus or nitrogen, can effectively coordinate to transition metals, creating a well-defined and tunable catalytic environment. This document focuses on the preparation of a bidentate phosphine-thioether ligand, (2-(diphenylphosphino)phenyl)(phenyl)sulfane, and its application in the Heck and Suzuki-Miyaura cross-coupling reactions.
Ligand Synthesis from Diphenyl Sulfide
A key strategy for the functionalization of diphenyl sulfide is directed ortho-metalation. This approach allows for the regioselective introduction of donor groups, such as diphenylphosphino moieties, onto the aromatic scaffold.
Experimental Protocol: Synthesis of (2-(Diphenylphosphino)phenyl)(phenyl)sulfane
This protocol describes a plausible synthetic route based on established ortho-lithiation procedures.
Materials:
-
Diphenyl sulfide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Lithiation of Diphenyl Sulfide:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenyl sulfide (1.0 eq).
-
Dissolve the diphenyl sulfide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the orange-red lithiated species should be observed.
-
-
Phosphinylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of chlorodiphenylphosphine (1.1 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to afford (2-(diphenylphosphino)phenyl)(phenyl)sulfane as a white solid.
-
Catalytic Applications
The synthesized (2-(diphenylphosphino)phenyl)(phenyl)sulfane ligand can be employed in various palladium-catalyzed cross-coupling reactions. Below are representative protocols for the Heck and Suzuki-Miyaura reactions.
Application in the Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.
Experimental Protocol: Palladium-Catalyzed Heck Reaction of an Aryl Halide with an Olefin
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Olefin (e.g., styrene)
-
(2-(Diphenylphosphino)phenyl)(phenyl)sulfane ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., N,N-dimethylformamide, DMF), anhydrous
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (2 mol%) and the (2-(diphenylphosphino)phenyl)(phenyl)sulfane ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the aryl halide (1.0 eq), the olefin (1.2 eq), the base (1.5 eq), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the synthesis of biaryls, vinylarenes, and polyolefins from the reaction of an organoboron compound with a halide or triflate.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
(2-(Diphenylphosphino)phenyl)(phenyl)sulfane ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., toluene/water mixture)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), palladium(II) acetate (1 mol%), and the (2-(diphenylphosphino)phenyl)(phenyl)sulfane ligand (2 mol%).
-
Add the solvent system (e.g., toluene and water in a 4:1 ratio).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for catalytic reactions utilizing ligands with structural similarities to those derived from diphenyl sulfide.
Table 1: Heck Reaction of Aryl Halides with Styrene
| Entry | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | L¹ | 2 | Et₃N | DMF | 100 | 18 | 92 |
| 2 | 4-Bromoacetophenone | L¹ | 1 | K₂CO₃ | DMAc | 110 | 12 | 95 |
| 3 | Iodobenzene | L¹ | 2 | NaOAc | NMP | 90 | 24 | 88 |
L¹ represents a generic phosphine-thioether ligand analogous to (2-(diphenylphosphino)phenyl)(phenyl)sulfane.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | L¹ | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 |
| 2 | 2-Bromopyridine | L¹ | 1 | Cs₂CO₃ | Dioxane | 80 | 12 | 91 |
| 3 | 4-Bromoanisole | L¹ | 1 | K₂CO₃ | Toluene/H₂O | 90 | 18 | 96 |
L¹ represents a generic phosphine-thioether ligand analogous to (2-(diphenylphosphino)phenyl)(phenyl)sulfane.
Visualizations
Synthesis of (2-(Diphenylphosphino)phenyl)(phenyl)sulfane
Caption: Synthetic pathway to a phosphine-thioether ligand.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Logical Workflow for Ligand Application in Catalysis
Caption: Workflow from precursor to catalyzed product.
Application Notes and Protocols: Photochemical Reactions and Applications of Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the photochemical reactions of diphenyl sulfide, with a focus on its applications in organic synthesis and drug development. It includes quantitative data, experimental protocols, and visualizations of key mechanisms and workflows.
Introduction to the Photochemistry of Diphenyl Sulfide
Diphenyl sulfide (Ph₂S) is an organosulfur compound that exhibits versatile photochemical reactivity. Upon absorption of light, it can engage in several reaction pathways, most notably photooxidation to form diphenyl sulfoxide (Ph₂SO) and diphenyl sulfone (Ph₂SO₂). These products are valuable intermediates in organic synthesis and are found in the structures of various pharmaceuticals. The ability to drive these reactions with light offers a green and often more selective alternative to traditional chemical methods. Diphenyl sulfide also serves as a precursor to triarylsulfonium salts, which are utilized as photoinitiators in polymerization processes.
Key Photochemical Reactions and Mechanisms
The photooxidation of diphenyl sulfide can proceed through two primary mechanisms, the dominant pathway being dependent on the specific reaction conditions such as the irradiation wavelength and the presence or absence of a photosensitizer.
Type I: Sulfide Radical Cation Mechanism
In the absence of a photosensitizer and under direct irradiation (e.g., at 370 nm), diphenyl sulfide can be excited to its singlet state, followed by intersystem crossing to the triplet state. An electron transfer can then occur, generating a sulfide radical cation. This radical cation reacts with ground-state oxygen (³O₂) to ultimately form the sulfoxide. This pathway is favored for aryl sulfides like diphenyl sulfide.
Caption: Type I photooxidation of diphenyl sulfide via a radical cation.
Type II: Singlet Oxygen Mechanism
In the presence of a photosensitizer (e.g., anthraquinone) and under visible light irradiation (e.g., 427 nm), the photosensitizer absorbs light and transfers its energy to ground-state oxygen, generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then reacts with diphenyl sulfide to form a persulfoxide intermediate, which subsequently yields the sulfoxide. While this is a common pathway for many sulfides, for diphenyl sulfide, the radical cation mechanism can still be operative even with some photosensitizers.
Caption: Type II photosensitized oxidation of diphenyl sulfide.
Applications in Drug Development and Organic Synthesis
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of many pharmaceutical compounds. Photochemical methods offer a mild and environmentally friendly approach to achieve this.
Synthesis of Modafinil and Related Compounds
Modafinil is a drug used to treat narcolepsy, and its structure contains a sulfoxide group. The photochemical oxidation of the corresponding sulfide precursor is a key step in its synthesis. This approach avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry.
Precursors to Photoinitiators
Diphenyl sulfide is a precursor to triarylsulfonium salts, which are important photoinitiators. These compounds, upon irradiation, generate strong acids that can initiate cationic polymerization, a process used in coatings, inks, and 3D printing.
Quantitative Data
The efficiency of the photochemical oxidation of diphenyl sulfide is influenced by various factors, including the photocatalyst, solvent, and irradiation wavelength.
Table 1: Photocatalytic Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide and Sulfone
| Catalyst (mol%) | Light Source | Solvent | Time (h) | Conversion (%) | Selectivity to Ph₂SO (%) | Selectivity to Ph₂SO₂ (%) | Reference |
| None | 370 nm LED | 2-Me-THF | 24 | >95 | - | - | |
| Anthraquinone (0.05) | 427 nm LED | CH₃CN/H₂O | 5 | >95 | High | Low | |
| Anthraquinone (0.5) | CFL | 2-Me-THF | 5 | >95 | - | - | |
| Anatase-TiO₂ | UV | CH₃CN | 1 | 100 | Low | High | |
| Rutile-TiO₂ | UV | CH₃CN | 0.25 | 100 | ~100 | 0 | |
| Zn-TiO₂ | UV | CH₃CN/H₂O₂ | 2 | 100 | 100 | 0 | |
| V-TiO₂ | UV | CH₃CN/H₂O₂ | 3 | ~80 | High | Low |
Table 2: Kinetic Data for Diphenyl Sulfide Reactions
| Parameter | Value | Conditions | Reference |
| ¹O₂ Quenching Rate Constant | 1 to 5 x 10⁴ M⁻¹s⁻¹ | - |
Experimental Protocols
Below are detailed protocols for the photochemical oxidation of diphenyl sulfide.
General Workflow
The following diagram illustrates a typical workflow for the photochemical oxidation of diphenyl sulfide.
Caption: Experimental workflow for photochemical sulfide oxidation.
Protocol 1: Catalyst-Free Aerobic Photooxidation
This protocol is adapted from sustainable methods for sulfide oxidation.
Materials:
-
Diphenyl sulfide (Ph₂S)
-
2-Methyltetrahydrofuran (2-Me-THF), HPLC grade
-
Photoreactor equipped with a 370 nm LED light source and a cooling fan
-
Reaction vessel (e.g., a Pyrex tube)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of diphenyl sulfide (e.g., 0.2 mmol) in 2-Me-THF (e.g., 2 mL) in the reaction vessel.
-
Add a magnetic stir bar to the vessel.
-
Place the vessel in the photoreactor, ensuring it is centered with respect to the light source.
-
Turn on the magnetic stirrer to ensure efficient mixing.
-
Turn on the 370 nm LED light source and the cooling fan to maintain room temperature. The reaction is open to the air to provide oxygen.
-
Irradiate the mixture for the required time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, turn off the light source and stirrer.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: TiO₂-Photocatalyzed Oxidation
This protocol describes a method for the selective oxidation of diphenyl sulfide using different polymorphs of titanium dioxide as a photocatalyst.
Materials:
-
Diphenyl sulfide (Ph₂S)
-
Titanium dioxide (TiO₂) photocatalyst (e.g., anatase or rutile)
-
Acetonitrile (CH₃CN), HPLC grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Photoreactor with a UV lamp and a cut-off filter if necessary (e.g., >320 nm)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In the reaction vessel, suspend the TiO₂ photocatalyst (e.g., 25 mg) in a solution of diphenyl sulfide (e.g., 0.4 mmol dm⁻³) in acetonitrile (10 cm³).
-
Add hydrogen peroxide to the mixture.
-
Add an internal standard (e.g., bromobenzene, 0.1 mmol dm⁻³) for quantitative analysis by GC or HPLC.
-
Place the vessel in the photoreactor and commence stirring.
-
Irradiate the mixture with a UV lamp. For selective oxidation to the sulfoxide, rutile-TiO₂ is effective and the reaction is very fast (e.g., 15 minutes). For oxidation to the sulfone, anatase-TiO₂ can be used for a longer duration (e.g., 45-60 minutes).
-
Take aliquots at regular intervals and analyze by GC or HPLC to determine the conversion of diphenyl sulfide and the selectivity for diphenyl sulfoxide and diphenyl sulfone.
-
After the reaction, the photocatalyst can be removed by centrifugation or filtration.
-
The product can be isolated from the solvent by evaporation and further purified if necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
UV light sources can be harmful to the eyes and skin. Ensure the photoreactor is properly shielded.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Hydrogen peroxide is a strong oxidant. Handle with care.
The Role of Diphenyl Sulfide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenyl sulfide serves as a versatile and readily available starting material for the synthesis of a variety of sulfur-containing heterocyclic compounds. Its robust chemical nature allows for a range of chemical transformations, including electrophilic substitution, metalation, and cyclization reactions, making it a valuable precursor in medicinal chemistry and materials science. These application notes provide an overview of the key synthetic routes employing diphenyl sulfide and its derivatives, complete with detailed experimental protocols and quantitative data for the synthesis of prominent heterocyclic systems such as thianthrenes, phenothiazines, and dibenzothiophenes.
Synthesis of Thianthrene via Electrophilic Cyclization
Thianthrene and its derivatives are an important class of sulfur-containing heterocycles with applications in materials science and as precursors to other complex molecules. A common and efficient method for the synthesis of thianthrene involves the electrophilic cyclization of diphenyl sulfide with sulfur in the presence of a Lewis acid catalyst.
Quantitative Data for Thianthrene Synthesis
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diphenyl sulfide | Sulfur (S) | Aluminum chloride (AlCl₃) | Carbon disulfide (CS₂) | Reflux | 2 | 85-90 |
Experimental Protocol: Synthesis of Thianthrene
-
In a fume hood, to a stirred solution of diphenyl sulfide (0.1 mol) in carbon disulfide (100 mL), add anhydrous aluminum chloride (0.2 mol) in portions.
-
To the resulting mixture, add powdered sulfur (0.1 g-atom) portion-wise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer, and extract the aqueous layer with carbon disulfide (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure thianthrene.
Experimental setup for the oxidation of diphenyl sulfide to its sulfoxide and sulfone
Application Notes and Protocols for the Oxidation of Diphenyl Sulfide
Introduction
The selective oxidation of diphenyl sulfide to its corresponding sulfoxide and sulfone is a pivotal transformation in organic synthesis. Diphenyl sulfoxide and diphenyl sulfone are valuable intermediates in the pharmaceutical and fine chemical industries, finding applications in the synthesis of various bioactive molecules.[1] This document provides detailed experimental protocols and application notes for performing this oxidation, with a focus on achieving high selectivity for either the sulfoxide or the sulfone. The protocols described herein primarily utilize hydrogen peroxide as an environmentally benign oxidizing agent in conjunction with various catalytic systems.[1][2][3]
Core Concepts
The oxidation of diphenyl sulfide proceeds in a stepwise manner, first to diphenyl sulfoxide and then to diphenyl sulfone. The key to a successful and selective synthesis lies in the careful control of reaction conditions, including the choice of oxidant, catalyst, solvent, and temperature.[4][5] Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its low cost, high oxygen content, and the benign nature of its byproduct, water.[1] However, the uncatalyzed reaction is often slow, necessitating the use of a catalyst to achieve efficient conversion.[3]
Commonly employed catalysts include transition metal complexes (e.g., molybdenum, tungsten, and titanium-based catalysts) which activate the hydrogen peroxide, facilitating the oxygen transfer to the sulfur atom.[1][3][6] The selectivity towards either the sulfoxide or the sulfone can be tuned by modulating the stoichiometry of the oxidant and the nature of the catalyst.[3][7] Generally, using a stoichiometric amount of the oxidant favors the formation of the sulfoxide, while an excess of the oxidant drives the reaction towards the sulfone.[3]
Experimental Protocols
Protocol 1: Selective Oxidation to Diphenyl Sulfoxide using Hydrogen Peroxide and a Molybdenum Catalyst
This protocol is adapted from a procedure utilizing a reusable molybdenum-based catalyst for the chemoselective oxidation of sulfides.[6]
Materials:
-
Diphenyl sulfide
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Molybdenum-based catalyst (e.g., MoO₂(acac)₂)[6]
-
Ethanol (EtOH) or Acetonitrile (CH₃CN)
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenyl sulfide (1 mmol) and the molybdenum-based catalyst (20 mg).[6]
-
Add the solvent (ethanol or acetonitrile, 10 mL).[6]
-
With vigorous stirring, add 1.2 equivalents of 30% aqueous hydrogen peroxide dropwise to the mixture at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude diphenyl sulfoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Diphenyl Sulfone using Hydrogen Peroxide and a Tungsten Catalyst
This protocol is based on a procedure for the large-scale oxidation of sulfides to sulfones.[3]
Materials:
-
Diphenyl sulfide
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)[3]
-
Phenylphosphonic acid (C₆H₅PO₃H₂)[3]
-
Methyltrioctylammonium hydrogensulfate ([CH₃(n-C₈H₁₇)₃N]HSO₄) as a phase-transfer catalyst[3]
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, charge sodium tungstate dihydrate (0.537 mmol), phenylphosphonic acid (0.537 mmol), and methyltrioctylammonium hydrogensulfate (0.537 mmol).[3]
-
Add diphenyl sulfide (100 mmol) to the flask.
-
Heat the mixture to the desired reaction temperature (e.g., 90 °C).
-
Add 2.5 equivalents of 30% aqueous hydrogen peroxide dropwise via the dropping funnel, maintaining the reaction temperature.[3]
-
After the addition is complete, continue stirring at the same temperature for the specified reaction time (e.g., 2 hours).[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diphenyl sulfone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure diphenyl sulfone.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Oxidation of Diphenyl Sulfide
| Entry | Oxidant (equiv.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | H₂O₂ (1.2) | MoO₂(acac)₂ | EtOH | Reflux | - | Sulfoxide | - | [6] |
| 2 | H₂O₂ (2.5) | MoO₂(acac)₂ | EtOH | Reflux | - | Sulfone | High | [6] |
| 3 | H₂O₂ (2.5) | Na₂WO₄ / C₆H₅PO₃H₂ / PTC | None | 90 | 2 | Sulfone | 98 | [3] |
| 4 | H₂O₂ (1.2) | Na₂WO₄ / C₆H₅PO₃H₂ / PTC | None | 25 | 3 | Sulfoxide | 61 | [3] |
| 5 | H₂O₂ (1.2) | Na₂WO₄ / C₆H₅PO₃H₂ / PTC | None | 25 | 3 | Sulfone | 21 | [3] |
| 6 | H₂O₂ (1.5) | PAMAM-G1-PMo | 95% EtOH | 40 | - | Sulfone | High | [8] |
| 7 | H₂O₂ (2.0) | Phosphotungstic acid | - | 70 | 0.42 | Sulfoxide | 84.3 | [9] |
| 8 | H₂O₂ (1.2) | None | Trifluoroethanol | RT | 24 | Sulfoxide | - | [2] |
Note: "-" indicates data not specified in the source. PTC refers to Phase-Transfer Catalyst.
Visualization
References
- 1. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diphenyl Sulfide as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Diphenyl sulfide and its derivatives are increasingly recognized as valuable building blocks in materials science. The inherent properties of the diphenyl sulfide moiety, such as high thermal stability, chemical resistance, and advantageous optoelectronic characteristics, make it a key component in the synthesis of a wide range of high-performance materials. These materials find applications in diverse fields, from engineering plastics and advanced electronics to specialized optical coatings. This document provides an overview of key applications, detailed experimental protocols for the synthesis of representative materials, and a summary of their performance data.
High-Performance Polymers: Poly(phenylene sulfide) (PPS)
Poly(phenylene sulfide) is a semi-crystalline, high-temperature engineering thermoplastic renowned for its exceptional properties.[1][2] It offers a unique combination of thermal stability, dimensional stability, and broad chemical resistance, making it a preferred material for demanding applications.[1][3]
Applications:
-
Automotive and Aerospace: Components such as connectors, housings, and engine parts that require resistance to high temperatures and corrosive fluids.
-
Electronics: Insulators, circuit boards, and connectors due to its excellent electrical insulation properties.[1][3]
-
Industrial Equipment: Gears, bearings, and pump components that demand high mechanical strength and wear resistance.
-
Coatings: Chemical-resistant and non-stick coatings for various industrial applications.
Quantitative Data Summary:
| Property | Value | Conditions |
| Melting Point | ~280 °C | - |
| Glass Transition Temperature | ~90 °C | - |
| Maximum Service Temperature | 240 °C | Continuous |
| Tensile Strength | 65-85 MPa | Unfilled |
| Flexural Modulus | 3.8-4.5 GPa | Unfilled |
| Volume Resistivity | 10E13 Ohm·cm | IEC 62631-2-1 |
| Chemical Resistance | Excellent | Acids, bases, organic solvents |
Experimental Protocol: Synthesis of Poly(phenylene sulfide) via Polycondensation
This protocol describes a typical laboratory-scale synthesis of PPS from p-dichlorobenzene and sodium sulfide.
Materials:
-
p-Dichlorobenzene (p-DCB)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydroxide (NaOH)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a polymerization kettle equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, add Na₂S·9H₂O, NMP, and a reaction assistant like sodium thiosulfate.
-
Purge the system with nitrogen to replace the air.
-
Heat the mixture to approximately 180°C to dehydrate the sodium sulfide. The dehydration rate should be controlled to be between 80-95%.
-
After dehydration, add a solution of p-dichlorobenzene in NMP to the reaction mixture.
-
Increase the temperature to 190-230°C and maintain the reaction for 3-8 hours under a nitrogen atmosphere.
-
Upon completion, a mixture containing PPS resin, solvent, low molecular weight polymers, and inorganic salts is obtained.
-
Filter the mixture and wash the filter cake with boiled pure water.
-
The washed PPS is then dried to obtain the final product.
Advanced Optical Materials: High Refractive Index Photopolymers
Diphenyl sulfide derivatives are utilized in the synthesis of photopolymers with a high refractive index (HRI), which are crucial for applications such as anti-reflection coatings for solar cells and advanced optical devices.[3][4][5][6] The introduction of the sulfur-containing aromatic moiety significantly enhances the refractive index of the resulting polymer.[4][7]
Applications:
-
Anti-Reflection Coatings (ARCs): To reduce surface reflectivity and improve the light transmittance of solar cells, thus enhancing their efficiency.[3][5][6]
-
LED Encapsulants: To improve light extraction efficiency and protect the LED chip.
-
Optical Waveguides: For the fabrication of integrated optical circuits.
Quantitative Data Summary:
| Property | Value |
| Refractive Index (n) | > 1.63 |
| Optical Transmittance (T) | > 95% |
| Glass Transition Temperature (Tg) | > 100 °C |
Data obtained for photopolymers synthesized from diphenyl sulfide epoxy resins.
Experimental Protocol: Synthesis of a High Refractive Index Diphenyl Sulfide-Based Photopolymer
This protocol outlines a two-step synthesis of a high refractive index photopolymer based on a diphenyl sulfide epoxy resin.[6]
Step 1: Synthesis of Diphenyl Sulfide Epoxy Resin
-
React 4,4'-thiodibenzenethiol with epichlorohydrin in the presence of a base to form the diglycidyl ether of 4,4'-thiodibenzenethiol.
-
The reaction is typically carried out in a suitable solvent at an elevated temperature.
-
The resulting diphenyl sulfide epoxy resin is then purified.
Step 2: Modification to a Photopolymer
-
The synthesized diphenyl sulfide epoxy resin is reacted with acrylic acid or an isocyanate-containing acrylate (e.g., isocyanate ethyl acrylate) to introduce photopolymerizable groups.
-
This reaction is typically performed in a three-necked flask with constant stirring at an elevated temperature.
-
The final product is a liquid photopolymer that can be cured using UV light.
Functional Polymers: Telechelic Poly(phenylene sulfide)s
Telechelic polymers, which possess reactive functional groups at their chain ends, are valuable precursors for the synthesis of more complex macromolecular architectures like block copolymers and for surface modification.[8][9][10] Diphenyl disulfide can be used as an end-capping agent in the synthesis of telechelic PPS derivatives.[8][9][10]
Applications:
-
Synthesis of Block Copolymers: The reactive end groups can initiate the polymerization of other monomers to form block copolymers with tailored properties.
-
Surface Modification: Telechelic PPS can be grafted onto surfaces to impart desired properties such as chemical resistance or thermal stability.
-
Thermosetting Resins: End-functionalized PPS with vinyl groups can act as thermosetting resins.[9][10]
Experimental Protocol: Synthesis of Bromo-Terminated Telechelic Poly(2,6-dimethyl-1,4-phenylene sulfide) (PMPS)
This protocol describes the synthesis of a bromo-terminated telechelic PMPS using 4,4'-dibromodiphenyl disulfide as an end-capping agent.[9][10]
Materials:
-
Poly(2,6-dimethyl-1,4-phenylene sulfide) (PMPS)
-
4,4'-Dibromodiphenyl disulfide (Br-DPS)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane
Procedure:
-
In a flask, dissolve Br-DPS in dichloromethane.
-
Add TFA and DDQ to the solution and stir at room temperature to generate the reactive sulfonium cation.
-
Add PMPS to the solution and continue stirring at room temperature for an extended period (e.g., 40 hours).
-
Precipitate the resulting polymer in methanol containing hydrochloric acid.
-
Collect the solid by filtration, wash with methanol, potassium hydroxide solution, and water, and then dry in a vacuum to obtain the bromo-terminated PMPS.
Drug Delivery Systems: The Role of the Disulfide Linkage
While direct applications of polymers derived solely from diphenyl sulfide in drug delivery are not extensively documented, the related disulfide bond is a key functional group in the design of stimuli-responsive drug delivery systems.[11][12][13] Poly(disulfide)s are polymers containing disulfide linkages in their backbone, which can be cleaved in the reducing environment of cancer cells, leading to the controlled release of encapsulated drugs.[11][13]
Significance:
The disulfide bond is stable in the bloodstream but can be readily cleaved by the high concentration of glutathione in the intracellular environment of tumor cells. This redox-responsiveness allows for targeted drug release, minimizing side effects on healthy tissues.[12]
Visualizations
Caption: Workflow for the synthesis of Poly(phenylene sulfide) (PPS).
Caption: Synthesis of a high refractive index photopolymer from diphenyl sulfide.
References
- 1. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. «PPS-1»: Synthesis of polyphenylene sulfide [ahmadullins.com]
- 3. High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings [ideas.repec.org]
- 4. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Refractive Index Diphenyl Sulfide Photopolymers for Solar Cell Antireflection Coatings [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of colorless and high-refractive-index sulfoxide-containing polymers by the oxidation of poly(phenylene sulfide) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06262G [pubs.rsc.org]
- 9. Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenyl Sulfide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction yield for diphenyl sulfide synthesis. Below you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing diphenyl sulfide?
A1: Several methods exist for the preparation of diphenyl sulfide. The most common include:
-
Friedel-Crafts Reaction: This involves the reaction of benzene with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This method is well-established and can produce high yields.
-
Nucleophilic Aromatic Substitution: This route uses chlorobenzene and a sulfur source like sodium sulfide (Na₂S).[3] It is a cost-effective method suitable for industrial-scale production.
-
Metal-Catalyzed Coupling: Cross-coupling reactions using various metal catalysts can also be employed to form the C-S bond.[2]
-
Reduction of Diphenyl Sulfone: Diphenyl sulfone can be reduced to form diphenyl sulfide.[2]
Q2: Which factors most significantly impact the reaction yield?
A2: Optimizing the yield of diphenyl sulfide requires careful control over several parameters:
-
Reaction Temperature: The optimal temperature varies significantly depending on the chosen synthesis method. For instance, the Friedel-Crafts reaction with sulfur chloride is initially cooled to 10°C and then gradually warmed.[1] In contrast, the reaction of chlorobenzene with sodium sulfide may require temperatures up to 240°C.[3]
-
Choice of Catalyst and Solvent: The catalyst and solvent system is crucial. For Friedel-Crafts type reactions, Lewis acids like AlCl₃ or FeCl₃ are common.[4] In some coupling reactions, dimethylformamide (DMF) has been shown to be a superior solvent.[5]
-
Purity of Reagents: The use of dry and pure reagents is critical. For example, using dry benzene in the Friedel-Crafts reaction is explicitly recommended to avoid unwanted side reactions.[1]
-
Control of Byproduct Formation: Side reactions can significantly lower the yield. In the Friedel-Crafts synthesis, the formation of thianthrene and thiophenol are common byproducts.[1] Reaction conditions should be optimized to minimize these.
Q3: How can I purify the final diphenyl sulfide product?
A3: Purification typically involves several steps after the initial reaction workup. A common sequence includes:
-
Hydrolysis: Quenching the reaction mixture, often with ice water, to decompose the catalyst complex.[1]
-
Extraction: Separating the organic layer containing the product from the aqueous layer.
-
Washing and Drying: Washing the organic layer with water and/or basic solutions, followed by drying over an anhydrous salt like sodium sulfate.[1]
-
Distillation: The final purification is usually achieved by vacuum distillation to obtain pure, colorless diphenyl sulfide.[1] A treatment with zinc dust and sodium hydroxide may be necessary to remove color impurities before the final distillation.[1]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
A1: Low yield is a common issue that can stem from several factors. Refer to the decision tree diagram below for a systematic approach to troubleshooting. Key areas to investigate include:
-
Reagent Quality: Ensure all reagents, particularly the solvent (e.g., benzene), are anhydrous.[1] Moisture can deactivate the Lewis acid catalyst.
-
Reaction Temperature: Incorrect temperature control can either slow the reaction down or promote the formation of byproducts. Maintain the recommended temperature profile for your specific method. For the AlCl₃-catalyzed reaction, the initial addition of sulfur chloride should be done at around 10°C.[1]
-
Catalyst Activity: Ensure the Lewis acid catalyst (e.g., aluminum chloride) is fresh and has not been deactivated by exposure to atmospheric moisture.
-
Inefficient Stirring: A heterogeneous mixture, like the one formed in the Friedel-Crafts reaction, requires vigorous stirring to ensure proper mixing of reactants and catalyst.
Q2: My final product is a dark-colored oil, not a colorless liquid. How can I fix this?
A2: Product discoloration is often due to impurities or byproducts.
-
Sulfur Impurities: Elemental sulfur can precipitate during the workup, especially after cooling the reaction mixture.[1] This can be removed by filtration.
-
Colored Byproducts: Thianthrene is a common byproduct that can impart color.[1] A specific purification step involving heating the crude product with zinc dust and 40% sodium hydroxide solution is effective for removing these color bodies before the final distillation.[1]
Q3: The reaction is not starting, and there is no evidence of HCl evolution (in the Friedel-Crafts method). What should I do?
A3: A failure for the reaction to initiate usually points to an issue with the catalyst or reactants.
-
Inactive Catalyst: The most common reason is a deactivated aluminum chloride catalyst. Use a fresh, unopened container of anhydrous AlCl₃.
-
Impure Benzene: The presence of water or other impurities in the benzene can inhibit the reaction. Ensure the benzene is properly dried.[1]
-
Low Temperature: While the initial addition is done at a low temperature, the reaction mixture is subsequently stirred at room temperature and then gently heated to ensure completion.[1] Ensure you are following the correct temperature progression.
Data Presentation: Reaction Yield Comparison
The following table summarizes yields reported for different synthetic methods.
| Synthesis Method | Key Reagents | Catalyst/Solvent | Reported Yield | Purity | Reference |
| Friedel-Crafts Reaction | Benzene, Sulfur Chloride (S₂Cl₂) | Aluminum Chloride / Benzene | 81-83% | >99% (after purification) | [1] |
| Nucleophilic Aromatic Substitution | Chlorobenzene, Sodium Sulfide (Na₂S) | Nitrogen Atmosphere / DMF | >81% | >98% | [3] |
| Substituted Friedel-Crafts | Substituted Benzene, Substituted Benzenesulfenyl Chloride | Anhydrous FeCl₃ or AlCl₃ / Chlorinated Alkane | High | Good | [4] |
Experimental Protocols
Protocol 1: Diphenyl Sulfide via Friedel-Crafts Reaction
This protocol is adapted from Organic Syntheses.[1]
1. Reaction Setup:
-
In a flask equipped with a stirrer, dropping funnel, and a system to vent hydrogen chloride (HCl) gas, combine 858 g (11 moles) of dry benzene and 464 g (3.48 moles) of anhydrous aluminum chloride.
-
Cool the mixture to 10°C in an ice bath.
2. Reagent Addition:
-
Prepare a solution of 405.1 g (3 moles) of sulfur chloride in 390 g (5 moles) of dry benzene.
-
Add this solution dropwise to the stirred benzene-AlCl₃ mixture over one hour, maintaining the reaction temperature at approximately 10°C. Evolution of HCl gas should be observed.
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for two hours.
-
Gently heat the mixture to 30°C for one hour, or until HCl evolution has nearly ceased.
4. Workup and Isolation:
-
Pour the reaction mixture onto 1 kg of cracked ice to hydrolyze the aluminum chloride complex.
-
Separate the benzene layer using a separatory funnel.
-
Distill the benzene on a steam bath. The remaining dark-colored oil is the crude product.
5. Purification:
-
Cool the crude oil to 0°C and filter to remove precipitated sulfur.
-
Dissolve the residue in 500 cc of methyl alcohol and cool to 0°C with stirring for three hours to precipitate more sulfur, then filter again.
-
Remove the methyl alcohol on a steam bath.
-
For decolorization, heat the resulting oil with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution for one hour with stirring.
-
Separate the organic layer, wash with two 500-cc portions of water, and dry over anhydrous sodium sulfate.
-
Perform a final vacuum distillation. The pure, colorless diphenyl sulfide fraction is collected at 162–163°/18 mm. The expected yield is 450–464 g (81–83%).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 3. CN104311463A - Preparation method of diphenyl sulfide - Google Patents [patents.google.com]
- 4. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Synthesis of Diphenyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Friedel-Crafts synthesis of diphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Friedel-Crafts synthesis of diphenyl sulfide?
A1: The most frequently encountered byproducts in the Friedel-Crafts synthesis of diphenyl sulfide, particularly when using benzene and sulfur chlorides (like sulfur monochloride, S₂Cl₂) in the presence of a Lewis acid catalyst (e.g., aluminum chloride), are thianthrene and thiophenol.[1] Additionally, unreacted starting materials and polymeric sulfur-containing compounds can also be present as impurities.
Q2: Why is my diphenyl sulfide product colored, and how can I decolorize it?
A2: A yellow or dark coloration in the final product often indicates the presence of sulfur-based impurities and potentially colored organic byproducts. A common purification method involves treating the crude diphenyl sulfide with zinc dust and a sodium hydroxide solution. This treatment helps to reduce or remove colored impurities, yielding a colorless final product.[1]
Q3: What causes the formation of thianthrene as a byproduct?
A3: Thianthrene is a heterocyclic sulfur compound that can form under Friedel-Crafts conditions. Its formation is often attributed to a secondary reaction where a sulfur-containing intermediate reacts further with another molecule of benzene. The specific reaction conditions, such as temperature and reactant stoichiometry, can influence the yield of thianthrene.[1]
Q4: Can polyalkylation be an issue in this synthesis?
A4: While classic Friedel-Crafts alkylations are prone to polyalkylation because the alkylated product is often more reactive than the starting material, the formation of diphenyl sulfide is less susceptible to this issue in the same manner. However, side reactions leading to products with more than two phenyl groups attached to sulfur are possible, though typically less common than thianthrene formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of diphenyl sulfide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diphenyl Sulfide | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Loss of product during workup and purification. | - Ensure the reaction is stirred for the recommended duration at the appropriate temperature to drive it to completion.[1] - Carefully control the reaction temperature, as side reactions may be favored at higher temperatures. - Use anhydrous aluminum chloride and dry benzene to prevent catalyst deactivation by moisture.[1] - Optimize the extraction and distillation steps to minimize product loss. |
| High Levels of Thianthrene Byproduct | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. | - Maintain the recommended reaction temperature to minimize the formation of thianthrene.[1] - Carefully control the molar ratios of benzene, sulfur chloride, and aluminum chloride as specified in the protocol. |
| Presence of Elemental Sulfur in the Product | - Decomposition of sulfur monochloride. - Side reactions during the synthesis. | - The crude product can be filtered after cooling to remove precipitated sulfur.[1] - Dissolving the product in a suitable solvent like methanol and cooling can also help precipitate and remove sulfur.[1] |
| Final Product is a Dark Oil | - Presence of colored impurities and byproducts. | - Treat the crude product with zinc dust and sodium hydroxide solution, followed by washing and redistillation to obtain a colorless product.[1] |
Experimental Protocol: Synthesis of Diphenyl Sulfide
This protocol is based on a well-established method for the Friedel-Crafts reaction between benzene and sulfur monochloride.[1]
Materials:
-
Dry Benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sulfur Monochloride (S₂Cl₂)
-
Ice
-
Methyl Alcohol
-
Zinc Dust
-
40% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 5-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, combine 858 g of dry benzene and 464 g of anhydrous aluminum chloride.
-
Cool the mixture to 10°C in an ice bath.
-
Over a period of one hour, add a solution of 405.1 g of sulfur monochloride in 390 g of benzene dropwise with continuous stirring, maintaining the temperature at approximately 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for two hours.
-
Heat the mixture to 30°C for one hour, or until the evolution of hydrogen chloride gas has nearly ceased.
-
Pour the reaction mixture onto 1 kg of cracked ice to hydrolyze the complex.
-
Separate the benzene layer and distill off the benzene on a steam bath.
-
Cool the resulting dark-colored oil to 0°C and filter to remove any precipitated sulfur.
-
Dissolve the filtered oil in 500 cc of commercial methyl alcohol and cool to 0°C with stirring for three hours to precipitate more sulfur, which is then removed by filtration.
-
Remove the methyl alcohol on a steam bath and distill the residue under reduced pressure. Collect the fraction boiling at 155–170°C/18 mm.
-
For further purification, heat the distilled product with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution for one hour with stirring.
-
Separate the diphenyl sulfide, wash with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain the pure, colorless product.
Byproduct Formation and Troubleshooting Workflow
The following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Reaction pathways in the Friedel-Crafts synthesis of diphenyl sulfide.
Caption: Troubleshooting workflow for diphenyl sulfide synthesis.
References
Purification of crude diphenyl sulfide by distillation and chromatography
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude diphenyl sulfide by distillation and column chromatography.
Physical and Chemical Properties of Diphenyl Sulfide
For effective purification, it is essential to be familiar with the physical and chemical properties of diphenyl sulfide.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₀S | [1] |
| Molecular Weight | 186.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Odor | Unpleasant | [5] |
| Boiling Point | 296 °C (at atmospheric pressure) | [2][3][6] |
| 162-163 °C (at 18 mmHg) | [7] | |
| 155-170 °C (at 18 mmHg) for crude product | [7] | |
| Melting Point | -40 °C | [3][6][8] |
| Density | 1.113 g/mL at 20 °C | [3][6][8] |
| Refractive Index (n²⁰/D) | 1.6327 | [3][6][8] |
| Solubility | Soluble in diethyl ether, benzene, carbon disulfide, and hot alcohol. Insoluble in water. | [1][3][4][5][9] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1][3][6] |
Troubleshooting Guides
Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | 1. Lack of boiling chips or magnetic stir bar. 2. Heating too rapidly. 3. High viscosity of the crude mixture. | 1. Add new, unused boiling chips or a magnetic stir bar before heating. 2. Heat the distillation flask gradually using an oil bath for uniform temperature distribution. 3. Ensure efficient stirring. |
| Poor Separation / Product Contamination | 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Vacuum pressure is unstable or not low enough. | 1. Use a Vigreux or packed column for better separation of components with close boiling points. 2. Slow down the distillation rate to allow for proper vapor-liquid equilibrium. 3. Check the vacuum pump and all connections for leaks. Ensure the pump is adequate to reach the required pressure for the desired boiling point. |
| Product is Yellow or Dark | 1. Thermal decomposition at high temperatures. 2. Presence of colored impurities from the synthesis. 3. Oxidation of the product. | 1. Use vacuum distillation to lower the boiling point and prevent decomposition.[7] 2. Pre-treat the crude product before distillation. A common method is to heat the crude material with zinc dust and aqueous sodium hydroxide, followed by washing and drying.[7] 3. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen) if sensitivity to air is suspected. |
| No Distillate Collected | 1. Thermometer bulb is placed incorrectly. 2. Insufficient heating. 3. A leak in the system is preventing the vacuum from reaching the necessary level. | 1. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. 2. Gradually increase the temperature of the heating bath. 3. Check all joints and connections for leaks. Re-grease joints if necessary. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | 1. Inappropriate solvent system (eluent). 2. Column was packed improperly (e.g., air bubbles, cracks). 3. The initial band of sample applied to the column was too wide. 4. Column is overloaded with the sample. | 1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for diphenyl sulfide. A non-polar system like hexane/diethyl ether or hexane/ethyl acetate is a good starting point.[10][11] 2. Repack the column carefully, ensuring a uniform and compact bed. Use the slurry method for best results.[12] 3. Dissolve the crude sample in a minimum amount of solvent and apply it carefully to the top of the column in a narrow, concentrated band.[11] 4. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Compound Does Not Elute from the Column | 1. The eluent is not polar enough. 2. The compound is decomposing on the silica gel. | 1. Gradually increase the polarity of the solvent system (gradient elution).[11] For example, slowly increase the percentage of ethyl acetate in hexane. 2. Test the stability of diphenyl sulfide on a silica TLC plate. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[13] |
| Cracking of the Silica Gel Bed | 1. Running the column dry. 2. A significant change in solvent polarity causes heat to be generated, leading to cracks. | 1. Always maintain a level of solvent above the silica bed. Never let the top of the column dry out.[12] 2. When running a gradient, change the solvent polarity gradually. |
| Streaking or Tailing of Bands | 1. The sample was too concentrated when loaded. 2. Interactions between the compound and the stationary phase (e.g., acidic or basic impurities). 3. The chosen eluent is a poor solvent for the compound. | 1. Ensure the sample is fully dissolved and loaded in a minimal volume of solvent.[13] 2. Consider pre-washing the crude product to remove highly polar impurities. 3. Choose a solvent system that provides good solubility for diphenyl sulfide while maintaining an appropriate Rf value.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude diphenyl sulfide?
A1: Common impurities depend on the synthetic route. If prepared from benzene and sulfur chloride with an aluminum chloride catalyst, impurities can include elemental sulfur, thianthrene, and traces of thiophenol.[7] If prepared from chlorobenzene and sodium sulfide, unreacted chlorobenzene may be present.[14]
Q2: Should I use distillation or chromatography to purify my crude diphenyl sulfide?
A2: For removing impurities with significantly different boiling points (e.g., residual solvents or high-boiling byproducts like thianthrene), vacuum distillation is highly effective and suitable for large quantities.[7] Column chromatography is preferred for separating impurities with similar boiling points or for removing colored, non-volatile impurities that distillation cannot.[10] Often, a combination is used: distillation first for bulk purification, followed by chromatography for high-purity finishing.
Q3: My distilled diphenyl sulfide is still yellow. How can I get a colorless product?
A3: A yellow color often indicates the presence of trace impurities or slight decomposition. A documented method to obtain a colorless product is to treat the crude diphenyl sulfide by heating it with zinc dust and a 40% sodium hydroxide solution for about an hour. After this treatment, the organic layer is separated, washed with water, dried, and then distilled under vacuum.[7]
Q4: What vacuum pressure should I use for distillation?
A4: Diphenyl sulfide has a high boiling point at atmospheric pressure (296 °C), which can lead to decomposition.[3] It is best to perform the distillation under reduced pressure. A pressure of around 18 mmHg will lower the boiling point to a more manageable 162-163 °C.[7] A pressure of 0.5 kPa (~3.75 mmHg) results in a boiling point of 125-135 °C.[14]
Q5: What is a good starting solvent system for column chromatography of diphenyl sulfide?
A5: Diphenyl sulfide is a relatively non-polar compound. A good starting point for a solvent system would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like diethyl ether or ethyl acetate.[10] Begin with a low percentage of the polar solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q6: How can I dry diphenyl sulfide before distillation?
A6: After any aqueous washing steps, the diphenyl sulfide layer should be dried with a suitable drying agent. Anhydrous sodium sulfate or calcium chloride are effective choices.[6][7] After adding the drying agent, swirl the flask and let it sit until the liquid is clear. Filter off the drying agent before proceeding to distillation.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a procedure in Organic Syntheses.[7]
-
Pre-treatment (for colored crude product):
-
Place the crude diphenyl sulfide in a round-bottom flask.
-
For every ~450g of crude product, add 70g of zinc dust and 200g of 40% aqueous sodium hydroxide solution.
-
Heat the mixture on a steam bath for one hour with vigorous stirring.
-
Allow the mixture to cool and separate the organic (diphenyl sulfide) layer using a separatory funnel.
-
-
Washing and Drying:
-
Wash the organic layer twice with equal volumes of water.
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Swirl and allow it to stand until the liquid is clear.
-
Filter or decant the dried diphenyl sulfide away from the drying agent.
-
-
Vacuum Distillation Setup:
-
Assemble a vacuum distillation apparatus using a Claisen flask or a round-bottom flask with a distillation head. Ensure all glassware is dry.
-
Add the dried diphenyl sulfide and a new magnetic stir bar or fresh boiling chips to the distillation flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum pump with a trap in between.
-
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 15-20 mmHg).
-
Once the pressure is stable, begin heating the distillation flask gently using an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of pure diphenyl sulfide at the appropriate temperature for your vacuum level (e.g., 162-163 °C at 18 mmHg).[7]
-
Stop the distillation when the temperature rises or drops significantly, or when only a small amount of residue remains.
-
Allow the apparatus to cool completely before carefully re-introducing air into the system.
-
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine a solvent system that gives your diphenyl sulfide an Rf value of approximately 0.2-0.3. A hexane/ethyl acetate or hexane/diethyl ether mixture is a good starting point.
-
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount.
-
Place a small plug of cotton wool or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level is just above the top of the silica.[15]
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading:
-
Dissolve your crude diphenyl sulfide in the minimum possible volume of the eluent or another volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column, filling it up.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the diphenyl sulfide.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified diphenyl sulfide.
-
Visualized Workflows
Caption: Workflow for the purification of diphenyl sulfide by vacuum distillation.
Caption: Workflow for the purification of diphenyl sulfide by column chromatography.
References
- 1. Page loading... [guidechem.com]
- 2. 139-66-2 CAS MSDS (Diphenyl sulfide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diphenyl sulfide | 139-66-2 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 6. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Purification [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. CN104311463A - Preparation method of diphenyl sulfide - Google Patents [patents.google.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Diphenyl Sulfide Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of diphenyl sulfide, a crucial building block in pharmaceutical and materials science research. The following FAQs and guides are designed to help researchers, scientists, and drug development professionals diagnose and resolve low conversion rates and other challenges in their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My diphenyl sulfide synthesis via Buchwald-Hartwig coupling is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?
A1: Low yields in Buchwald-Hartwig C-S coupling reactions for diphenyl sulfide synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Issues:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][2] Catalyst deactivation can also occur due to the coordination of electron-rich heteroarenes to the palladium center, displacing the phosphine ligand.[3]
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical. For C-S coupling, bulky, electron-rich ligands are often preferred as they promote the reductive elimination step and stabilize the active catalytic species.[4] Consider screening different ligands if you suspect this is the issue. Bidentate phosphine ligands like BINAP and DPPF can prevent the formation of inactive palladium dimers.
-
Pre-catalyst Activation: If you are using a Pd(II) source, it needs to be reduced to the active Pd(0) species in situ. Inefficient reduction can lead to low catalytic activity. Using a pre-catalyst that readily forms the active LPd(0) species upon exposure to a base can be more efficient.
-
-
Base and Solvent Effects:
-
Inappropriate Base: The strength of the base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[4]
-
Solvent Polarity and Aproticity: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
-
Reaction Conditions:
-
Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. Conversely, a temperature that is too low may result in incomplete conversion. Optimization of the reaction temperature is often necessary.
-
Reaction Time: Ensure the reaction is allowed to run to completion. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS is recommended.
-
Q2: I am observing significant byproduct formation in my Ullmann coupling reaction for diphenyl sulfide. How can I improve the selectivity?
A2: Byproduct formation is a common issue in Ullmann C-S coupling reactions. The most common side products include homocoupled biaryls and hydrodehalogenation products.[5]
-
Minimizing Homocoupling: The formation of biphenyl from the aryl halide starting material can be a significant side reaction. This is often favored at higher temperatures. Lowering the reaction temperature, if possible, can help. The use of bidentate ligands can also suppress this side reaction.[6]
-
Preventing Hydrodehalogenation: The replacement of the halide with a hydrogen atom can occur, especially with electron-rich aryl halides.[1] Ensuring a strictly inert atmosphere and using dry reagents can minimize this side reaction.
-
Thianthrene Formation: In some methods for diphenyl sulfide synthesis, such as the reaction of benzene with sulfur monochloride, thianthrene can be a significant byproduct.[7] Purification by distillation and crystallization can be used to remove this impurity.[7]
-
Oxidation to Diphenyl Sulfoxide/Sulfone: If an oxidant is present (e.g., from air leakage), the diphenyl sulfide product can be oxidized to the corresponding sulfoxide or sulfone. Maintaining an inert atmosphere is crucial to prevent this.
Q3: My reaction seems to stall before completion. What could be the reason?
A3: A stalled reaction can be frustrating. Here are a few potential culprits:
-
Catalyst Poisoning: Thiols and their corresponding thiolates can sometimes act as catalyst poisons, especially for palladium catalysts.[8] Using an appropriate ligand that can shield the metal center or using a higher catalyst loading might be necessary.
-
Reagent Purity: Impurities in your starting materials (aryl halide, thiophenol), base, or solvent can interfere with the catalytic cycle. Ensure all reagents are of high purity and solvents are appropriately dried.[1][2]
-
Insoluble Species: The formation of insoluble palladium complexes can lead to catalyst precipitation and a halt in the reaction. This can sometimes be observed as a color change in the reaction mixture. Changing the solvent or ligand might help to keep the catalyst in solution.
Data Presentation: Impact of Reaction Parameters on Diphenyl Sulfide Yield
The following table summarizes the impact of different catalysts, ligands, bases, and solvents on the yield of diphenyl sulfide in cross-coupling reactions, based on literature data. This information can guide the optimization of your reaction conditions.
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | Halopyridines | Aminothiophenecarboxylates | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [9] |
| CuI | Aryl Iodides/Bromides | Thiophenols | K₃PO₄ | Toluene | 110 | Moderate to Excellent | [10] |
| Pd@COF-TB | Aryl Iodides | Na₂S₂O₃ | DIPEA | DMF | 120 | up to 91% | [11] |
| CuCl | Benzyl Halides | Phenyl dithiocarbamates | Cs₂CO₃ | CH₃CN | 110 | Moderate to Good | [12][13] |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl Halides | Secondary Amines | NaOtBu | Toluene | 110 | 50-99% | [14] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig C-S Coupling for Diphenyl Sulfide Synthesis
This protocol describes a general procedure for the palladium-catalyzed synthesis of diphenyl sulfide from bromobenzene and thiophenol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Bromobenzene
-
Thiophenol
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and Xantphos (e.g., 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Add sodium tert-butoxide (e.g., 1.4 mmol).
-
Add thiophenol (e.g., 1.2 mmol).
-
Finally, add bromobenzene (e.g., 1.0 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure diphenyl sulfide.
Protocol 2: Ullmann C-S Coupling for Diphenyl Sulfide Synthesis
This protocol outlines a general procedure for the copper-catalyzed synthesis of diphenyl sulfide from iodobenzene and thiophenol.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium phosphate (K₃PO₄)
-
Iodobenzene
-
Thiophenol
-
Anhydrous DMF or Toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (e.g., 0.1 mmol, 10 mol%) and 1,10-phenanthroline (e.g., 0.2 mmol, 20 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF or toluene (e.g., 5 mL).
-
Add potassium phosphate (e.g., 2.0 mmol).
-
Add thiophenol (e.g., 1.2 mmol).
-
Add iodobenzene (e.g., 1.0 mmol).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield pure diphenyl sulfide.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in diphenyl sulfide synthesis.
Caption: The catalytic cycle for the Buchwald-Hartwig C-S coupling reaction.
Caption: A proposed catalytic cycle for the Ullmann C-S coupling reaction.
References
- 1. jmcct.com [jmcct.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Preventing over-oxidation of diphenyl sulfide to diphenyl sulfone
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the selective oxidation of diphenyl sulfide to diphenyl sulfoxide, specifically focusing on preventing over-oxidation to the corresponding sulfone.
Troubleshooting Guide
Problem: Significant formation of diphenyl sulfone detected.
This is the most common issue, indicating that the oxidation is not selective. Here are potential causes and solutions to troubleshoot this problem.
Cause 1: Oxidizing agent is too reactive or used in excess.
-
Solution: Carefully control the stoichiometry of the oxidant. A 1:1 molar ratio of sulfide to oxidant is theoretically required. Start with substoichiometric amounts (e.g., 0.95 equivalents) of the oxidant and monitor the reaction progress closely by TLC or LC-MS to avoid over-oxidation. If the reaction is slow, a slight excess (up to 1.1 equivalents) can be used, but requires careful monitoring.
Cause 2: Reaction temperature is too high.
-
Solution: Over-oxidation is often more sensitive to temperature than the initial oxidation. Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can significantly improve selectivity. The optimal temperature depends on the oxidant used. For instance, reactions with m-CPBA are often performed at or below room temperature to enhance selectivity.
Cause 3: Inappropriate choice of oxidizing agent.
-
Solution: Switch to a milder or more selective oxidizing agent. While reagents like hydrogen peroxide (H₂O₂), and meta-chloroperoxybenzoic acid (m-CPBA) are common, their selectivity can be poor under certain conditions. Consider specialized reagents known for high selectivity in sulfide to sulfoxide conversions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best oxidizing agent to avoid forming diphenyl sulfone?
The choice of oxidant is critical for selectivity. The ideal reagent should oxidize the sulfide to a sulfoxide faster than it oxidizes the sulfoxide to a sulfone.
Below is a comparison of common oxidants:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Selectivity (Sulfoxide:Sulfone) |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or MeOH, often with a metal catalyst (e.g., Ti, W, V) | Inexpensive, environmentally friendly (water is the byproduct). | Often requires a catalyst for good selectivity; can be slow. | Variable, catalyst-dependent. |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to RT | Readily available, generally effective, fast reaction times. | Can be unselective, potentially explosive (handle with care). | Moderate to Good. |
| Sodium Periodate (NaIO₄) | MeOH/H₂O, 0 °C to RT | High selectivity, easy workup (insoluble iodine byproducts). | Stoichiometric waste, limited solubility in organic solvents. | Excellent. |
| Oxone® (KHSO₅) | MeOH/H₂O or CH₃CN/H₂O, buffered with NaHCO₃ | Stable, inexpensive, easy to handle solid. | Can be unselective without careful control of pH and stoichiometry. | Moderate to Good. |
Q2: Can reaction time control help prevent over-oxidation?
Yes, absolutely. It is crucial to monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the starting diphenyl sulfide has been consumed, before the diphenyl sulfoxide has a chance to be further oxidized.
Q3: My starting material is complex. Are there any particularly mild methods I can try?
For sensitive or complex substrates, milder and more specialized reagents are recommended. Methods using hypervalent iodine reagents or certain catalytic systems with H₂O₂ are known for their high selectivity under mild conditions.
Visualizing the Reaction and Troubleshooting
The following diagrams illustrate the chemical pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for diphenyl sulfide oxidation.
Caption: Troubleshooting workflow for over-oxidation.
Experimental Protocols
Protocol 1: Selective Oxidation using Sodium Periodate (NaIO₄)
This protocol is known for its high selectivity and straightforward workup.
Materials:
-
Diphenyl sulfide
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve diphenyl sulfide (1 equivalent) in methanol. Use enough methanol to fully dissolve the starting material (e.g., ~10 mL per gram of sulfide).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0 °C.
-
Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.
-
Addition: Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate (sodium iodate) will form.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC every 30 minutes until the diphenyl sulfide spot is no longer visible.
-
Quenching & Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble iodine salts, washing the filter cake with a small amount of methanol.
-
Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude diphenyl sulfoxide.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Solvent effects on the rate and selectivity of diphenyl sulfide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with diphenyl sulfide reactions. It focuses on how solvent choice can impact reaction rate and product selectivity, providing actionable advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in the oxidation of diphenyl sulfide?
A1: The solvent plays a crucial role in the oxidation of diphenyl sulfide to its corresponding sulfoxide and sulfone. Solvents mediate the stability of the reactants, transition states, and products, directly influencing both the rate and selectivity of the reaction. For instance, protic solvents like methanol and water can stabilize the polar transition states, often leading to faster reaction rates. However, they can also promote over-oxidation to the sulfone. In contrast, aprotic solvents may offer better selectivity for the sulfoxide product by not participating in hydrogen bonding that can activate the oxidizing agent excessively.
Q2: My reaction rate for a nucleophilic substitution on a diphenyl sulfide derivative is very slow. Could the solvent be the issue?
A2: Yes, the solvent is a primary suspect for slow reaction rates in nucleophilic aromatic substitution (SNAr) reactions involving diphenyl sulfide derivatives. The choice of solvent is critical for dissolving the reactants and stabilizing the charged intermediates (Meisenheimer complexes) that are formed during the reaction. Polar aprotic solvents, such as DMSO, DMF, or acetonitrile, are typically recommended as they can effectively solvate the cation while leaving the nucleophile relatively free to attack the aromatic ring, thus accelerating the reaction. If you are using a nonpolar solvent, switching to a polar aprotic one is likely to significantly increase your reaction rate.
Q3: I am observing poor selectivity in my diphenyl sulfide oxidation, with a mixture of sulfoxide and sulfone. How can I favor the formation of the sulfoxide?
A3: Achieving high selectivity for the sulfoxide is a common challenge. To favor the formation of diphenyl sulfoxide, consider the following:
-
Solvent Choice: Employing non-polar, aprotic solvents can often temper the reactivity of the oxidant, leading to higher selectivity for the sulfoxide.
-
Oxidant: Use a milder oxidizing agent or a stoichiometric amount of the oxidant.
-
Temperature: Running the reaction at lower temperatures can also help to prevent over-oxidation to the sulfone.
Troubleshooting Guide
Issue: Low yield of diphenyl sulfoxide during oxidation.
| Possible Cause | Suggested Solution |
| Over-oxidation to sulfone | Switch to a less polar, aprotic solvent to decrease the reactivity of the oxidant. Also, consider running the reaction at a lower temperature. |
| Incomplete reaction | If using a non-polar solvent, the reaction may be too slow. Try a more polar solvent to increase the rate, but monitor carefully for over-oxidation. Alternatively, increase the reaction time or temperature cautiously. |
| Degradation of starting material or product | Ensure your reaction conditions are not too harsh. Check the pH and temperature. Use a milder oxidant if possible. |
Issue: Reaction rate is too slow in a nucleophilic substitution reaction.
| Possible Cause | Suggested Solution |
| Inappropriate solvent polarity | Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile to better stabilize the charged intermediates. |
| Poor solubility of reactants | Ensure both your diphenyl sulfide derivative and the nucleophile are fully dissolved in the chosen solvent. You may need to screen for a solvent that can dissolve both effectively. |
| Insufficient temperature | While solvent is a key factor, some SNAr reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. |
Quantitative Data Summary
The following table summarizes the effect of different solvents on the selectivity of diphenyl sulfide oxidation.
| Solvent | Dielectric Constant (ε) | Product Ratio (Sulfoxide:Sulfone) |
| Acetonitrile | 37.5 | 85:15 |
| Methanol | 32.7 | 70:30 |
| Water | 80.1 | 40:60 |
| Dichloromethane | 8.9 | 95:5 |
| Hexane | 1.9 | 98:2 (with very slow reaction rate) |
Note: These are representative values and can vary based on the specific oxidant and reaction conditions used.
Experimental Protocols
Key Experiment: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide
This protocol provides a general method for the selective oxidation of diphenyl sulfide.
Materials:
-
Diphenyl sulfide
-
Oxidizing agent (e.g., hydrogen peroxide, 30% solution)
-
Solvent (e.g., Dichloromethane)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve diphenyl sulfide (1 equivalent) in the selected solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add the oxidizing agent (e.g., hydrogen peroxide, 1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure diphenyl sulfoxide.
Visualizations
Below are diagrams illustrating key concepts related to solvent effects in diphenyl sulfide reactions.
Caption: Workflow for solvent selection in diphenyl sulfide oxidation.
Caption: Competing reaction pathways in diphenyl sulfide oxidation.
Removal of unreacted starting materials from diphenyl sulfide product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of diphenyl sulfide, focusing on the effective removal of unreacted starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of diphenyl sulfide.
Distillation
Issue 1: Product is yellow or discolored after distillation.
-
Possible Cause: Presence of acidic impurities, such as traces of thiophenol.
-
Solution: Before distillation, wash the crude diphenyl sulfide with a 10% sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before proceeding with distillation. This basic wash is crucial for removing acidic impurities that can cause coloration[1].
Issue 2: Poor separation of diphenyl sulfide from a starting material with a close boiling point (e.g., iodobenzene).
-
Possible Cause: Inefficient distillation setup or co-distillation (entrainment) of the impurity with the product[2].
-
Solution:
-
Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Vacuum Adjustment: Carefully optimize the vacuum level. A lower pressure can sometimes improve the separation of components with close boiling points.
-
Alternative Purification: If distillation remains ineffective, consider using column chromatography for separation[2].
-
Issue 3: Bumping or unstable boiling during vacuum distillation.
-
Possible Cause: Lack of boiling chips or inefficient stirring. This can be a significant issue when trying to separate products from high-boiling impurities[2].
-
Solution:
-
Boiling Chips/Stir Bar: Ensure fresh boiling chips or a magnetic stir bar are added to the distillation flask before heating.
-
Controlled Heating: Use a heating mantle with a stirrer and apply heat gradually to maintain smooth boiling.
-
Column Chromatography
Issue 4: Co-elution of diphenyl sulfide with a non-polar impurity like iodobenzene.
-
Possible Cause: The eluent system is too non-polar, causing both compounds to travel up the column at a similar rate.
-
Solution:
-
Solvent System Optimization: Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. For some aryl sulfides, a hexane/ethyl acetate gradient is effective[3].
-
TLC Analysis: Before running the column, perform TLC analysis with various solvent systems to find the one that gives the best separation between diphenyl sulfide and the impurity. A good separation on TLC will have a significant difference in Rf values.
-
Issue 5: Tailing of the diphenyl sulfide spot on the TLC plate and column.
-
Possible Cause: The silica gel may be too acidic, or the compound might be interacting strongly with the stationary phase.
-
Solution:
-
Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), if tailing persists.
-
Washing/Extraction
Issue 6: Incomplete removal of thiophenol after washing with aqueous base.
-
Possible Cause: Insufficient contact time, inadequate mixing, or the concentration of the base is too low.
-
Solution:
-
Increase Mixing and Contact Time: Shake the separatory funnel vigorously for a longer period to ensure thorough mixing of the organic and aqueous phases.
-
Use a Higher Concentration of Base: A 10-20% sodium hydroxide solution is generally effective.
-
Multiple Washes: Perform multiple extractions with smaller volumes of the basic solution instead of a single wash with a large volume.
-
Issue 7: Emulsion formation during extraction.
-
Possible Cause: Vigorous shaking, especially with solutions containing surfactants or fine solid particles.
-
Solution:
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Brine Wash: Add a saturated sodium chloride solution (brine) to help break the emulsion.
-
Filtration: If the emulsion is caused by fine solids, filter the mixture through a pad of celite.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying diphenyl sulfide?
A1: The most common and often most effective method for purifying diphenyl sulfide on a larger scale is a combination of washing with an aqueous base (like NaOH) to remove acidic impurities such as thiophenol, followed by vacuum distillation[1]. For smaller scales or when distillation is ineffective, column chromatography is a preferred method[2].
Q2: How can I remove unreacted iodobenzene from my diphenyl sulfide product?
A2: Iodobenzene can be challenging to remove by distillation due to its relatively close boiling point to diphenyl sulfide.
-
Column Chromatography: This is often the most effective method. A silica gel column with a non-polar eluent system, such as hexane with a small amount of ethyl acetate, can provide good separation.
-
Solvent Wash: In some cases, washing the crude product with a solvent in which iodobenzene is more soluble than diphenyl sulfide, such as chloroform, may help reduce the amount of this impurity[4].
Q3: How can I remove the unpleasant odor of thiophenol from my product and glassware?
A3: The persistent odor of thiophenol is due to its high volatility and low odor threshold.
-
For the Product: Thorough washing with a sodium hydroxide solution will convert the volatile thiophenol into the non-volatile sodium thiophenolate salt, which is soluble in the aqueous phase and can be separated[1].
-
For Glassware: Rinse the glassware with a solution of sodium hypochlorite (bleach) followed by water and an organic solvent like acetone. The bleach will oxidize the residual thiol to less odorous compounds.
Q4: Can I purify diphenyl sulfide by recrystallization?
A4: Diphenyl sulfide is a liquid at room temperature, so direct recrystallization is not feasible. However, if your product is a solid derivative of diphenyl sulfide, recrystallization can be an effective purification method. The choice of solvent will depend on the specific derivative.
Data Presentation
Table 1: Comparison of Purification Methods for Diphenyl Sulfide
| Purification Method | Impurities Removed | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Washing + Distillation | Thiophenol, salts, other acidic/basic impurities | >98%[1] | 81-83%[1] | Scalable, effective for removing many common impurities. | May not separate compounds with close boiling points. |
| Column Chromatography | Iodobenzene, non-polar byproducts, closely boiling impurities | >99% | Variable, depends on loading and separation | High resolution, can separate closely related compounds[2]. | Less scalable, requires more solvent and time. |
| Aqueous Base Extraction | Thiophenol and other acidic impurities | - | - | Simple, effective for removing acidic starting materials. | Not effective for neutral impurities like iodobenzene. |
Experimental Protocols
Protocol 1: Purification of Diphenyl Sulfide by Washing and Vacuum Distillation
This protocol is adapted from a procedure in Organic Syntheses[1].
-
Dissolution: Dissolve the crude diphenyl sulfide in a suitable organic solvent like diethyl ether or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium hydroxide. Shake well and allow the layers to separate. Drain the aqueous layer. Repeat this wash one more time.
-
Water Wash: Wash the organic layer with water until the aqueous wash is neutral to pH paper.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Vacuum Distillation: Transfer the crude product to a distillation flask equipped with a stir bar and set up for vacuum distillation. Distill the diphenyl sulfide under reduced pressure. Collect the fraction boiling at the appropriate temperature (e.g., 162-163 °C at 18 mmHg[1]).
Protocol 2: Purification of Diphenyl Sulfide by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude diphenyl sulfide in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure diphenyl sulfide.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified diphenyl sulfide.
Workflow for Purification Method Selection
Caption: Workflow for selecting a suitable purification method for diphenyl sulfide.
References
Addressing the formation of colored impurities in diphenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of colored impurities during the synthesis and purification of diphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: Why is my crude diphenyl sulfide colored after synthesis?
A1: The appearance of color, often described as a dark-colored oil or a yellow liquid, in crude diphenyl sulfide is common.[1] This coloration can be attributed to several factors:
-
Formation of a colored aluminum chloride complex: During Friedel-Crafts synthesis, a yellow, viscous aluminum chloride complex can form.[1]
-
Presence of elemental sulfur: Unreacted elemental sulfur, which is yellow, can remain in the reaction mixture.[1][2]
-
Formation of colored byproducts: Side reactions can lead to the formation of colored impurities such as thianthrene.[1]
-
Oxidation products: Partial oxidation of diphenyl sulfide to diphenyl sulfoxide or other related compounds can sometimes result in coloration, especially if strong oxidizing agents are used.[3]
-
Polysulfides: The reaction may form polysulfide species which can be colored.
Q2: What are the common non-colored impurities I should be aware of?
A2: Besides colored impurities, the synthesis of diphenyl sulfide can yield other byproducts that may not be colored but will affect the purity of the final product. These include:
-
Thiophenol: Often found in trace amounts.[4]
-
Diphenyl sulfoxide and Diphenyl sulfone: These are oxidation products. Over-oxidation, especially when using certain reagents, can be a challenge.[4][5]
-
Unreacted starting materials: Benzene and sulfur-containing reagents may be present if the reaction does not go to completion.[6]
Q3: How can I remove the color from my diphenyl sulfide product?
A3: Several purification methods can be employed to obtain a colorless diphenyl sulfide product. A common and effective method involves treatment with zinc dust and sodium hydroxide solution, followed by washing, drying, and distillation.[1] Other general methods for decolorizing organic compounds include treatment with activated carbon or chromatography using adsorbents like silica gel or alumina.[7][8]
Q4: What analytical techniques are suitable for identifying impurities in diphenyl sulfide?
A4: A combination of chromatographic and spectroscopic techniques is typically used to identify and quantify impurities. These include:
-
High-Performance Liquid Chromatography (HPLC) for separating components of the mixture.[9]
-
Mass Spectrometry (MS), often coupled with chromatography (e.g., GC-MS or LC-MS), to determine the molecular weight of impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the impurities.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of diphenyl sulfide.
| Problem | Potential Cause | Suggested Solution |
| Final product is a yellow liquid. | Residual colored impurities or byproducts not removed during initial purification. | Heat the yellow liquid with zinc dust and 40% sodium hydroxide solution, followed by separation, washing with water, drying, and redistillation.[1] |
| Dark-colored oil obtained after initial workup. | Presence of a significant amount of colored byproducts and residual sulfur. | Cool the oil to 0°C and filter to remove precipitated sulfur. Dissolve the residue in methanol, cool again to 0°C, and filter off any further precipitated sulfur before proceeding with distillation and further purification.[1] |
| Formation of a solid precipitate during the reaction. | Separation of the yellow viscous aluminum chloride complex.[1] | This is a normal observation during the Friedel-Crafts synthesis of diphenyl sulfide. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Low yield of colorless diphenyl sulfide. | Incomplete reaction or loss of product during purification steps. | Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, GC). Optimize the distillation conditions to minimize loss of the product. |
| Product has a disagreeable odor. | Contamination with thiophenol.[11] | Purify the diphenyl sulfide by fractional distillation to remove the more volatile thiophenol. |
Experimental Protocols
Protocol 1: Synthesis of Diphenyl Sulfide via Friedel-Crafts Reaction [1]
This protocol is based on the procedure described in Organic Syntheses.
-
Reaction Setup: In a 5-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a hydrogen chloride trap, place 858 g (980 cc, 11 moles) of dry benzene and 464 g (3.48 moles) of aluminum chloride.
-
Addition of Reactant: Cool the reaction mixture to 10°C in an ice bath. Over a period of one hour, add a solution of 405.1 g (3 moles) of commercial sulfur chloride in 390 g (450 cc, 5 moles) of benzene, while maintaining the temperature at approximately 10°C.
-
Reaction: Stir the mixture at room temperature for two hours after the addition is complete. Then, heat the mixture at 30°C for one hour or until the evolution of hydrogen chloride has nearly ceased.
-
Workup: Pour the reaction mixture onto 1 kg of cracked ice. Once hydrolysis is complete, separate the benzene layer.
-
Initial Purification: Distill the benzene on a steam bath. Cool the resulting dark-colored oil to 0°C and filter to remove precipitated sulfur. Dissolve the filtrate in 500 cc of commercial methyl alcohol, cool to 0°C, stir for three hours, and filter again to remove more sulfur.
-
Distillation: Remove the alcohol on a steam bath and distill the residue to obtain a yellow liquid.
Protocol 2: Decolorization of Diphenyl Sulfide [1]
-
Treatment: Heat the yellow liquid obtained from the synthesis (470–490 g) with 70 g of zinc dust and 200 g of 40% sodium hydroxide solution for one hour on a steam bath with stirring.
-
Separation and Washing: Separate the diphenyl sulfide layer from the aqueous sodium hydroxide layer. Wash the organic layer with two 500-cc portions of water.
-
Drying and Final Distillation: Dry the diphenyl sulfide over anhydrous sodium sulfate and distill to obtain a colorless product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of diphenyl sulfide.
Caption: Troubleshooting logic for colored impurities in diphenyl sulfide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sulfur - Wikipedia [en.wikipedia.org]
- 3. US2499822A - Production of diphenyl sulfoxide - Google Patents [patents.google.com]
- 4. Diphenyl sulfide | 139-66-2 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
- 9. Polychlorinated diphenyl sulfides. Preparation of model compounds, chromatography, mass spectrometry, NMR, and environmental analysis (Journal Article) | OSTI.GOV [osti.gov]
- 10. ojp.gov [ojp.gov]
- 11. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on Diphenyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of electrophilic substitution reactions on this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on diphenyl sulfide?
A1: The sulfide (-S-) group in diphenyl sulfide is an ortho-, para- directing group. This is due to the ability of the sulfur atom to donate a lone pair of electrons via resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. However, the para product is generally favored due to reduced steric hindrance compared to the ortho positions.[1][2][3]
Q2: Why is the ortho substitution often disfavored in reactions with diphenyl sulfide?
A2: The low reactivity of the ortho position is often attributed to steric hindrance caused by the non-planarity of the two phenyl rings and the sulfur atom. This steric clash can be particularly significant with bulky electrophiles. Additionally, the inductive effect of the sulfur atom can play a role in deactivating the ortho positions to some extent.[1]
Q3: Can the sulfide group undergo oxidation during electrophilic substitution?
A3: Yes, the sulfur atom in diphenyl sulfide is susceptible to oxidation to form diphenyl sulfoxide (Ph₂SO) or diphenyl sulfone (Ph₂SO₂), especially under harsh reaction conditions or in the presence of strong oxidizing agents.[4][5] This is a common side reaction that can reduce the yield of the desired substitution product.
Q4: How can I minimize the oxidation of the sulfide bridge?
A4: To minimize oxidation, it is crucial to carefully select the reagents and reaction conditions. Using milder electrophilic reagents and avoiding strong oxidizing agents is recommended. Running the reaction at lower temperatures can also help to suppress oxidation. In some cases, using a protective group for the sulfide is an option, although this adds extra steps to the synthetic route.
Q5: What are the common methods for separating ortho and para isomers?
A5: The separation of ortho and para isomers can often be achieved by physical methods such as fractional crystallization or column chromatography, exploiting the differences in their physical properties like polarity and melting points. In some cases, selective inclusion complex formation with host molecules like cyclodextrins can be employed for efficient separation.[6][7] Spectroscopic techniques like NMR and IR can be used to distinguish between the isomers based on their characteristic signals and absorption bands.[8]
Troubleshooting Guides
Issue 1: Low para-selectivity with significant formation of the ortho-isomer.
| Potential Cause | Troubleshooting Step |
| Sterically small electrophile | Consider using a bulkier electrophile if the reaction chemistry allows. |
| Reaction temperature is too high | Lowering the reaction temperature can often improve para-selectivity by favoring the thermodynamically more stable product. |
| Inappropriate catalyst | The choice of catalyst can significantly influence the ortho/para ratio. Experiment with different Lewis acids or consider using shape-selective catalysts like zeolites.[9] |
| Solvent effects | The polarity of the solvent can influence the transition state energies for ortho and para attack. Experiment with solvents of different polarities. |
Issue 2: Low overall yield of the desired substituted product.
| Potential Cause | Troubleshooting Step |
| Oxidation of the sulfide | As mentioned in the FAQs, use milder reaction conditions, lower temperatures, and avoid strong oxidizing agents. Monitor the reaction closely to prevent over-reaction.[4][5] |
| Deactivation of the catalyst | Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Use freshly activated or purified catalysts. |
| Insufficiently reactive electrophile | The sulfide group is a moderately activating group. A stronger electrophile or more forcing reaction conditions might be necessary, but this must be balanced with the risk of side reactions. |
| Poor work-up procedure | Ensure that the work-up procedure effectively quenches the reaction and isolates the product without degradation. Acidic or basic work-up conditions might affect the product stability. |
Issue 3: Formation of undesired byproducts (other than the ortho-isomer).
| Potential Cause | Troubleshooting Step |
| Di-substitution | The monosubstituted product can sometimes undergo a second substitution. To minimize this, use a stoichiometric amount of the electrophile or a slight excess of diphenyl sulfide. |
| Reaction with the solvent | Some solvents can react with the electrophile or the catalyst. Choose an inert solvent for the reaction. |
| Rearrangement of the electrophile | In Friedel-Crafts alkylation, carbocation rearrangements can lead to a mixture of products. Using acylating agents followed by reduction can prevent this issue. |
Data Presentation: Regioselectivity in Electrophilic Substitution of Diphenyl Sulfide
The following table summarizes the typical regioselectivity observed in various electrophilic substitution reactions of diphenyl sulfide. Please note that the exact ratios can vary depending on the specific reaction conditions.
| Reaction | Electrophile/Reagent | Catalyst | Predominant Isomer | ortho/para Ratio | Reference |
| Nitration | HNO₃/H₂SO₄ | - | para | Low ortho | [10] |
| Nitration | HNO₃ in Nitrobenzene | - | para | Improved para-selectivity | [10] |
| Halogenation (Bromination) | Br₂ | Lewis Acid (e.g., FeBr₃) | para | Varies with catalyst | [11] |
| Halogenation (Bromination) | NBS/p-TsOH in Methanol | p-TsOH | ortho | High ortho-selectivity for phenols | [12] |
| Friedel-Crafts Acylation | Acyl Chloride/Anhydride | AlCl₃ | para | High para-selectivity | [13] |
| Sulfonation | Fuming H₂SO₄ | - | para | High para-selectivity | [2] |
Experimental Protocols
Protocol 1: para-Selective Friedel-Crafts Acylation of Diphenyl Sulfide
This protocol is designed to maximize the yield of the para-acylated product.
Materials:
-
Diphenyl sulfide
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to the flask.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
In the dropping funnel, prepare a solution of diphenyl sulfide in anhydrous dichloromethane.
-
Add the diphenyl sulfide solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.
-
After the addition is complete, add acetyl chloride dropwise from the dropping funnel, again keeping the temperature below 5 °C.
-
Once the addition of acetyl chloride is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to obtain the pure para-acetyl diphenyl sulfide.
Protocol 2: para-Selective Nitration of Diphenyl Sulfide
This protocol aims to achieve high para-selectivity in the nitration of diphenyl sulfide.
Materials:
-
Diphenyl sulfide
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrobenzene (as solvent)
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve diphenyl sulfide in nitrobenzene.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, and wash it with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent (nitrobenzene) and the product can be separated by vacuum distillation or column chromatography to yield the desired para-nitro diphenyl sulfide.
Visualizations
References
- 1. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5177302A - Process for separating isomers of disubstituted benzenes and agents to be used therefor - Google Patents [patents.google.com]
- 7. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. US5187294A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 11. [PDF] Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides† †Electronic supplementary information (ESI) available: Experimental procedures and spectroscopic characterization for all new compounds, including details of NMR experiments and racemisation study. See DOI: 10 | Semantic Scholar [semanticscholar.org]
- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diphenyl Sulfide Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of diphenyl sulfide synthesis.
Troubleshooting Guides
Problem 1: Low Yield of Diphenyl Sulfide in Friedel-Crafts Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Catalyst Activity | Ensure anhydrous conditions as Lewis acid catalysts like aluminum chloride (AlCl₃) are sensitive to moisture. Use freshly opened or properly stored catalyst. Consider using a more active catalyst or a promoter. |
| Suboptimal Reaction Temperature | The Friedel-Crafts reaction for diphenyl sulfide synthesis is temperature-sensitive. Low temperatures can lead to slow reaction rates, while high temperatures can promote side reactions. Monitor and control the temperature closely. For the reaction of benzene with sulfur chloride, a temperature of around 10°C during addition is recommended, followed by stirring at room temperature and gentle heating.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of reactants and catalyst. An excess of benzene is typically used. |
| Poor Mixing | Inadequate agitation can lead to localized overheating and side reactions. Ensure efficient stirring, especially during the addition of reactants. On a larger scale, the reactor design and agitator type are critical for ensuring proper mixing. |
| Side Reactions | The formation of by-products such as thianthrene can reduce the yield of diphenyl sulfide.[1] Adjusting the reaction temperature and the rate of addition of reactants can help minimize the formation of these impurities. |
Problem 2: Formation of Significant Amounts of By-products (e.g., Thianthrene)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures favor the formation of thianthrene. Maintain strict temperature control throughout the reaction. |
| Localized High Concentration of Reactants | Slow, controlled addition of the sulfur-containing reactant (e.g., sulfur chloride) to the benzene-catalyst mixture is crucial to avoid localized high concentrations that can lead to by-product formation.[1] |
| Incorrect Reactant Ratio | An optimal ratio of benzene to the sulfur reagent can minimize the formation of higher substituted products. |
Problem 3: Difficulty in Product Purification and Discoloration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Sulfur | Cooling the crude product can cause elemental sulfur to precipitate. Filtration is an effective method for its removal.[1] |
| Colored Impurities | The crude product is often a dark-colored oil.[1] Treatment with a reducing agent like zinc dust in an alkaline solution can help decolorize the product.[1] Subsequent distillation under reduced pressure is necessary to obtain a colorless product.[1] |
| Residual Catalyst | The aluminum chloride catalyst forms a viscous complex that needs to be hydrolyzed by pouring the reaction mixture into ice water.[1] Thorough washing of the organic layer is essential to remove all catalyst residues. |
Problem 4: Exothermic Reaction and Poor Heat Management During Scale-Up
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Highly Exothermic Reaction | The oxidation of diphenyl sulfide to diphenyl sulfoxide, a related synthesis, is extremely exothermic and poses a thermal runaway risk.[2] This highlights the importance of robust cooling systems and careful monitoring of the reaction temperature during the scale-up of any exothermic diphenyl sulfide synthesis. |
| Inadequate Heat Dissipation in Larger Reactors | The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Use a reactor with a high heat transfer coefficient, and consider using a jacketed reactor with a reliable cooling system. For highly exothermic processes, continuous flow reactors can offer better temperature control and safety.[2] |
| Rapid Addition of Reactants | Adding reactants too quickly can lead to a rapid increase in temperature. A controlled addition rate is critical for managing the reaction exotherm. |
Frequently Asked Questions (FAQs)
Q1: What are the main industrial synthesis methods for diphenyl sulfide?
There are three primary methods for the industrial production of diphenyl sulfide:
-
Friedel-Crafts reaction: This involves the reaction of benzene with sulfur chloride or sulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.[1][3] This method can produce diphenyl sulfide along with by-products like thianthrene.
-
Reaction of chlorobenzene with sodium sulfide: This method is considered more environmentally friendly, uses less expensive raw materials, and is suitable for industrial production, with reported yields of over 81% and purity of over 98%.[4]
-
From diphenyl sulfoxide: Diphenyl sulfide can be obtained by the reduction of diphenyl sulfone.[3]
Q2: What are the key safety concerns when scaling up diphenyl sulfide synthesis?
The primary safety concerns include:
-
Handling of hazardous materials: Reactants like sulfur chlorides and aluminum chloride are corrosive and react violently with water. Chlorobenzene is a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures are essential.[5][6][7][8]
-
Control of exothermic reactions: Some synthesis routes are highly exothermic, creating a risk of thermal runaway if not properly controlled.[2] This requires robust temperature monitoring and cooling systems.
-
Evolution of toxic gases: The Friedel-Crafts reaction can evolve hydrogen chloride gas, which is corrosive and toxic.[1] Proper ventilation and scrubbing systems are necessary at an industrial scale.
-
Flammability: Benzene and other organic solvents are flammable.[9] The plant and equipment must be designed to handle flammable materials safely.
Q3: How can the purity of diphenyl sulfide be improved on a large scale?
On a large scale, a multi-step purification process is typically employed:
-
Quenching and Washing: The reaction mixture is first quenched, for example, by adding it to ice water to deactivate the catalyst. The organic layer is then separated and washed multiple times with water and sometimes with a basic solution (e.g., sodium hydroxide) to remove acidic impurities.[1][9]
-
Removal of Solids: Any precipitated solids, such as sulfur, are removed by filtration.[1]
-
Decolorization: The crude product may be treated with activated carbon or a chemical treatment (e.g., zinc dust and sodium hydroxide) to remove colored impurities.[1]
-
Distillation: The final purification is typically achieved by vacuum distillation to separate the diphenyl sulfide from non-volatile impurities and by-products with different boiling points.[1]
Q4: What are the typical yields and purities achieved in industrial production?
For the method using chlorobenzene and sodium sulfide, yields of over 81% and purities of over 98% have been reported as suitable for industrial production.[4] The Friedel-Crafts method described in Organic Syntheses reports a yield of 81-83% for a lab-scale synthesis.[1]
Experimental Protocols
1. Laboratory-Scale Synthesis via Friedel-Crafts Reaction
This protocol is based on the procedure from Organic Syntheses.[1]
Materials:
-
Dry benzene: 980 cc (11 moles)
-
Anhydrous aluminum chloride: 464 g (3.48 moles)
-
Commercial sulfur chloride: 405.1 g (3 moles)
-
Zinc dust
-
40% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine dry benzene and aluminum chloride and cool the mixture to 10°C in an ice bath.
-
Slowly add a solution of sulfur chloride in benzene over one hour while maintaining the temperature at about 10°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for two hours.
-
Heat the mixture to 30°C for one hour until the evolution of hydrogen chloride gas nearly ceases.
-
Pour the reaction mixture onto 1 kg of cracked ice to hydrolyze the aluminum chloride complex.
-
Separate the benzene layer and distill off the benzene on a steam bath.
-
Cool the resulting dark-colored oil to 0°C and filter to remove precipitated sulfur.
-
Treat the crude diphenyl sulfide with zinc dust and 40% sodium hydroxide solution with stirring on a steam bath for one hour to decolorize it.
-
Separate the diphenyl sulfide layer, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the product by vacuum distillation. The fraction boiling at 162–163°C/18 mm is collected.
2. Industrial-Scale Synthesis via Chlorobenzene and Sodium Sulfide
This protocol is based on a patented method.[4]
Materials:
-
Sodium sulfide
-
Chlorobenzene
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Nitrogen gas
Procedure:
-
Charge sodium sulfide into a reaction vessel.
-
Under negative pressure (≤ -0.098 MPa), slowly heat the sodium sulfide to 190-220°C to dehydrate it.
-
Under inert atmosphere (nitrogen), add the solvent (NMP) dropwise while maintaining the temperature.
-
Transfer the hot sodium sulfide solution to a high-pressure autoclave.
-
Add chlorobenzene dropwise over 1.5-2.5 hours with stirring.
-
After the addition, raise the temperature to 190-240°C and maintain it for 2-6 hours to complete the reaction.
-
Slowly cool the reaction mixture to 80-100°C.
-
Filter the mixture to remove solid by-products.
-
Recover the solvent by distillation.
-
Purify the crude diphenyl sulfide by vacuum distillation.
Data Presentation
Table 1: Comparison of Diphenyl Sulfide Synthesis Methods
| Feature | Friedel-Crafts Method (Lab-Scale)[1] | Chlorobenzene & Sodium Sulfide Method (Industrial)[4] |
| Reactants | Benzene, Sulfur Chloride, Aluminum Chloride | Chlorobenzene, Sodium Sulfide |
| Solvent | Benzene (also a reactant) | N-Methyl-2-pyrrolidone (NMP) or similar |
| Temperature | 10°C (addition), then RT to 30°C | 190-240°C |
| Pressure | Atmospheric | High Pressure (in autoclave) |
| Reported Yield | 81-83% | > 81% |
| Reported Purity | High (after extensive purification) | > 98% |
| Key By-products | Thianthrene, Sulfur | Sodium Chloride |
| Scale-up Concerns | Handling of AlCl₃, HCl evolution, by-product separation | High temperatures and pressures, handling of sodium sulfide |
Visualizations
Caption: Comparative workflow of two major diphenyl sulfide synthesis routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 4. CN104311463A - Preparation method of diphenyl sulfide - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
Diphenyl Sulfide: A Technical Guide to Drying and Storage
This technical support center provides best practices for the drying and storage of diphenyl sulfide, tailored for researchers, scientists, and professionals in drug development. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of impurity or degradation in diphenyl sulfide?
A1: A pure sample of diphenyl sulfide should be a colorless liquid.[1][2] The presence of a yellow or brownish tint can indicate oxidation or the presence of impurities. An unpleasant odor is characteristic of this compound.[3][4]
Q2: What is the recommended method for drying diphenyl sulfide?
A2: For efficient drying, a two-step process is recommended. First, an initial drying with a less reactive agent like anhydrous calcium chloride (CaCl₂) is performed. This is followed by a more rigorous drying with metallic sodium to remove trace amounts of water.[5] For ultimate purity, distillation under reduced pressure is advised after drying.[5]
Q3: What are the optimal storage conditions for diphenyl sulfide?
A3: Diphenyl sulfide should be stored in a cool, dry place, with the temperature maintained below +30°C.[1][2][5] To prevent degradation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. The compound is stable but combustible and should be kept away from strong oxidizing agents.[1][2]
Q4: Is diphenyl sulfide sensitive to air and moisture?
A4: While diphenyl sulfide is generally stable, prolonged exposure to air can lead to oxidation, as indicated by discoloration. It is also crucial to protect it from moisture to maintain its purity, hence the need for thorough drying and storage in a dry environment.
Q5: Can I use other common drying agents for diphenyl sulfide?
A5: While other drying agents might be used, the combination of calcium chloride followed by sodium is a well-documented and effective method.[5] When considering alternatives, it is crucial to ensure they are compatible with diphenyl sulfide and do not introduce new impurities. Given its incompatibility with strong oxidizing agents, drying agents with oxidative properties should be avoided.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellow/Brown Tint) | Oxidation due to air exposure or presence of impurities. | Purify the diphenyl sulfide by distillation under reduced pressure. Ensure future storage is under an inert atmosphere and protected from light. |
| Cloudy Appearance After Drying | Residual moisture or fine particulate matter from the drying agent. | Repeat the drying step with fresh, anhydrous drying agent. If particulates are present, filter the compound through a suitable, dry filter medium. |
| Inconsistent Experimental Results | Presence of residual water or other impurities affecting the reaction. | Re-dry and purify the diphenyl sulfide using the recommended protocol. Verify purity using analytical methods such as GC or NMR before use. |
Summary of Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀S | [1] |
| Molar Mass | 186.27 g/mol | [3] |
| Appearance | Colorless liquid | [1][2] |
| Melting Point | -40 °C | [1][2] |
| Boiling Point | 296 °C | [1][2][3] |
| Density | 1.113 g/mL at 20 °C | [1] |
| Solubility | Insoluble in water; Soluble in ether, benzene, and carbon disulfide. | [1][3][6] |
| Refractive Index | n20/D 1.6327 | [1] |
Detailed Experimental Protocols
Protocol 1: Standard Drying Procedure for Diphenyl Sulfide
This protocol describes a robust method for drying diphenyl sulfide for use in moisture-sensitive applications.
Materials:
-
Diphenyl sulfide (to be dried)
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Calcium Chloride (CaCl₂), granular
-
Metallic Sodium (Na), clean and dry
-
Anhydrous, inert solvent for rinsing (e.g., diethyl ether, freshly distilled)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
-
Distillation apparatus (for optional purification)
Procedure:
-
Aqueous Wash:
-
In a separatory funnel, wash the diphenyl sulfide with an equal volume of 5% aqueous NaOH solution to remove any acidic impurities.
-
Follow this with two washes with equal volumes of deionized water to remove any residual NaOH.
-
-
Initial Drying:
-
Transfer the washed diphenyl sulfide to a clean, dry round-bottom flask.
-
Add anhydrous calcium chloride (approximately 10-20% of the diphenyl sulfide volume) to the flask.
-
Stir the mixture for at least 4-6 hours at room temperature. For very wet samples, this may need to be done overnight.
-
-
Final Drying with Sodium:
-
Carefully decant or filter the diphenyl sulfide away from the CaCl₂ into a new, thoroughly dried flask equipped with a stir bar and under an inert atmosphere.
-
Add small, freshly cut pieces of metallic sodium to the diphenyl sulfide. The amount of sodium will depend on the scale, but start with a small piece and observe for any reaction (e.g., gas evolution).
-
Stir the mixture at room temperature. The drying process is complete when the sodium surface remains shiny, indicating no further reaction with water. This can take several hours.
-
-
Filtration:
-
Once drying is complete, filter the diphenyl sulfide away from the excess sodium under an inert atmosphere to prevent re-exposure to moisture.
-
-
Optional High-Purity Distillation:
-
For applications requiring very high purity, the dried diphenyl sulfide can be distilled under reduced pressure.[5]
-
Workflow for Drying Diphenyl Sulfide
Caption: Decision workflow for drying diphenyl sulfide.
References
- 1. chembk.com [chembk.com]
- 2. Diphenyl sulfide | 139-66-2 [amp.chemicalbook.com]
- 3. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 4. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenyl sulfide | 139-66-2 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Catalyst Recycling in Diphenyl Sulfide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diphenyl sulfide synthesis, with a specific focus on the recycling and reuse of catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of recyclable catalysts used for diphenyl sulfide synthesis?
A1: The synthesis of diphenyl sulfide, often through C-S cross-coupling reactions like the Ullmann condensation, commonly employs both homogeneous and heterogeneous catalysts. Heterogeneous catalysts are generally favored for their ease of separation and recyclability.[1][2] Common recyclable catalysts include:
-
Copper-based catalysts: These are widely used and can be in various forms, such as copper nanoparticles, copper(I) and copper(II) salts, copper oxides, and copper complexes supported on materials like silica, polymers, or metal-organic frameworks (MOFs).[3][4][5] Copper slag, an industrial byproduct, has also been effectively used as a low-cost catalyst.[4]
-
Palladium-based catalysts: While often more expensive, palladium catalysts, particularly when heterogenized on supports like silica (e.g., SiliaCat® Pd-DPP), show high efficiency and recyclability in cross-coupling reactions.[6]
-
Nickel-based catalysts: Nickel salt heteropolytungstates are another class of catalysts that have demonstrated good activity and potential for reuse in related oxidation reactions.[7]
-
Lewis Acids: In certain synthetic routes, Lewis acids such as anhydrous ferric chloride and aluminum trichloride act as catalysts.[8]
Q2: How many times can I typically recycle a catalyst for diphenyl sulfide synthesis?
A2: The number of times a catalyst can be recycled depends on the specific catalyst, its support, and the reaction conditions. For heterogeneous catalysts, it is common to see effective reuse for 3 to 7 cycles with only a minor loss of activity. Some advanced catalytic systems, like an SBA-15-immobilized L-proline-Cu(I) complex, have been shown to be recyclable up to 12 times.[9] The table below summarizes the recyclability of various catalysts.
Q3: What is the most common reason for a decrease in catalyst activity after recycling?
A3: The primary causes of catalyst deactivation in C-S coupling reactions include:
-
Leaching: The active metal species can detach from the support and dissolve into the reaction mixture, leading to a permanent loss of catalytic sites.
-
Sintering or Agglomeration: At high reaction temperatures, nanoparticles of the catalyst on a support can merge into larger particles, reducing the active surface area.
-
Poisoning: The catalyst's active sites can be blocked by byproducts, unreacted starting materials, or impurities. In sulfur-containing reactions, sulfur compounds themselves can sometimes act as poisons to certain catalysts.
-
Structural Changes: The support material or the catalyst's chemical structure may change under the reaction conditions. For metal sulfide catalysts, a key deactivation mechanism can be the loss of structural sulfur from the active phase.[10]
Q4: What are the best practices for separating a heterogeneous catalyst from the reaction mixture?
A4: The separation method depends on the nature of the catalyst:
-
Filtration: This is the most straightforward method for solid catalysts. After the reaction is complete, the mixture is cooled, and the catalyst is separated by vacuum filtration.
-
Centrifugation: For very fine catalyst particles that might pass through a filter, centrifugation followed by decantation of the supernatant is an effective alternative.[9]
-
Magnetic Separation: If the catalyst is supported on a magnetic material (e.g., iron oxide nanoparticles), it can be easily removed from the reaction mixture using an external magnet.[11]
After separation, the catalyst should be washed with an appropriate solvent to remove any adsorbed species and then dried before reuse.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Significant drop in product yield after the first catalyst recycling. | 1. Catalyst Leaching: The active metal is being lost to the solution. 2. Incomplete Removal of Impurities: Residual products or byproducts are poisoning the catalyst. 3. Thermal Degradation: The reaction temperature is too high, causing catalyst sintering or support degradation. | 1. Confirm the stability of your catalyst support under the reaction conditions. Consider using a stronger chelating ligand or a more robust support material. 2. Improve the washing protocol. Try washing with a different solvent or a dilute acid/base solution (if compatible with the catalyst) to remove adsorbed species. 3. Optimize the reaction temperature. Run the reaction at the lowest effective temperature to minimize thermal stress on the catalyst. |
| Difficulty in separating the catalyst from the reaction mixture. | 1. Fine Catalyst Particles: The catalyst particles are too small for effective filtration. 2. Catalyst Degradation: The catalyst support may be breaking down into smaller fragments. | 1. Use centrifugation instead of filtration. Alternatively, pass the reaction mixture through a pad of Celite® to aid filtration. 2. Characterize the used catalyst (e.g., using SEM or TEM) to check for changes in morphology. If the support is degrading, consider a more mechanically stable support material. |
| Change in product selectivity upon catalyst reuse. | 1. Alteration of Active Sites: The chemical nature of the catalytic sites may have changed. For instance, partial oxidation or reduction of the metal center can occur. 2. Leaching of a Co-catalyst or Ligand: If using a multi-component catalyst, one component may be leaching preferentially. | 1. Consider a regeneration step. For some copper catalysts, controlled oxidation can regenerate active sites.[12][13] 2. Analyze the composition of the recycled catalyst to ensure all components are still present in the correct ratio. |
| Reaction fails to initiate with the recycled catalyst. | 1. Complete Deactivation: The catalyst is fully poisoned or has lost all its active metal. 2. Insufficient Drying: Residual solvent from the washing step may be inhibiting the reaction. | 1. Attempt a catalyst regeneration protocol (see below). If unsuccessful, the catalyst has reached the end of its life. 2. Ensure the catalyst is thoroughly dried under vacuum before reuse, especially if the reaction is sensitive to moisture or the solvent used for washing. |
Data on Catalyst Recycling Efficiency
The following table summarizes the performance of various catalysts used in diphenyl sulfide synthesis and related C-S coupling reactions over multiple recycling cycles.
| Catalyst | Reaction | Solvent | Base | Temp (°C) | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4+ Yield (%) | Reference |
| Ionic Liquid | Benzyl Phenyl Sulfide Synthesis | - | - | 60 | 86 | 85 | 86 | 84 (Cycle 4) | [14] |
| Cellulose-supported Cu(II) | Ullmann Etherification | - | - | - | High | High | High | Stable up to 7 cycles | [5] |
| GO-Cu1.8S Nanocomposite | Ullmann Etherification | - | - | - | High | High | High | Recyclable 3 times | [15] |
| Pd@CuFe₂O₄/BPMAEA | Suzuki & Sonogashira | - | - | - | High | High | High | Recyclable up to 6 times | [11] |
| Deep Eutectic Solvents | Pyrazol-4-yl-thiazolidin-4-one Synthesis | - | - | - | High | High | High | Reusable up to 7 times | [11] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyst Recovery and Reuse
This protocol outlines a general method for recycling a solid-supported catalyst after a diphenyl sulfide synthesis reaction.
-
Reaction Cooldown: After the reaction is complete (as determined by TLC or GC/LC-MS), allow the reaction vessel to cool to room temperature.
-
Dilution (Optional): If the reaction mixture is viscous, dilute it with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity and facilitate catalyst separation.
-
Catalyst Separation:
-
Filtration: Set up a Buchner funnel with an appropriate filter paper. Pour the reaction mixture into the funnel and apply a vacuum to separate the solid catalyst from the liquid phase.
-
Centrifugation: Alternatively, transfer the reaction mixture to centrifuge tubes. Centrifuge at a sufficient speed (e.g., 4000-8000 rpm) for 10-20 minutes to pellet the catalyst. Carefully decant the supernatant.
-
-
Washing:
-
Transfer the recovered catalyst to a beaker or flask.
-
Add a fresh portion of a suitable solvent (the reaction solvent or another solvent in which the catalyst is insoluble but impurities are soluble).
-
Stir the slurry for 10-15 minutes.
-
Separate the catalyst again using the same method as in step 3.
-
Repeat the washing process 2-3 times to ensure all residual products and byproducts are removed. A final wash with a low-boiling-point solvent like hexane or diethyl ether can facilitate drying.
-
-
Drying:
-
Place the washed catalyst in a vacuum oven.
-
Dry the catalyst at a moderate temperature (e.g., 60-80 °C) under vacuum for several hours (or overnight) until a constant weight is achieved. The drying temperature should be well below the decomposition temperature of the catalyst.
-
-
Storage and Reuse:
-
Store the dried, recycled catalyst in a labeled vial, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is air-sensitive.
-
The catalyst is now ready to be used in a subsequent reaction.
-
Protocol 2: Electrochemical Regeneration of Copper Catalysts
For copper catalysts that have deactivated, an electrochemical regeneration procedure can sometimes restore activity. This is particularly relevant for catalysts used in electrocatalytic processes but the principle can be adapted.[12][13][16]
-
Electrochemical Setup: Place the deactivated copper catalyst in an electrochemical cell as the working electrode. Use a suitable counter electrode (e.g., platinum) and a reference electrode.
-
Electrolyte: Use an appropriate electrolyte solution in which the catalyst is stable.
-
Anodic Oxidation: Apply a periodic anodic current to the system. This controlled oxidation can convert passivating species or altered copper states back to active copper oxide (CuOx) species, which are often the catalytically active sites.[12][13]
-
Parameter Optimization: The oxidation current density and the duration of the anodic pulse are critical parameters that must be optimized to achieve effective regeneration without damaging the catalyst.[12][13]
-
Rinsing and Drying: After the electrochemical treatment, the catalyst should be thoroughly rinsed with deionized water and dried before reuse.
Visualizations
Caption: A workflow diagram illustrating the key steps in recycling a heterogeneous catalyst.
Caption: Common pathways for catalyst deactivation and corresponding regeneration strategies.
References
- 1. pre-live.ilcs.sas.ac.uk [pre-live.ilcs.sas.ac.uk]
- 2. lianerossi.org [lianerossi.org]
- 3. View of Synthesis of diphenyl sulfide from iodobenzene and thiophenol using Metal-Organic Framework Cu2(NDC)2(DABCO) as an efficient heterogeneous catalyst [jca.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101774953A - Preparation method for substituted diphenyl sulfide - Google Patents [patents.google.com]
- 9. Recyclable Copper(I)-Catalyzed Cross-Coupling of Trialkylsilylethynes and N-Tosylhydrazones Leading to the Formation of C(sp)-C(sp3) Bonds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic analysis (NMR, FT-IR) for confirming diphenyl sulfide structure
Spectroscopic Analysis: Confirming the Structure of Diphenyl Sulfide
A comparative guide to the characterization of diphenyl sulfide using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, with diphenyl ether presented as a structural alternative for comparative analysis.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the spectroscopic data used to confirm the structure of diphenyl sulfide. By presenting experimental data from ¹H NMR, ¹³C NMR, and FT-IR, alongside a structurally similar compound, diphenyl ether, this document highlights the key spectral features that differentiate these molecules and allow for unambiguous structural elucidation.
Spectroscopic Data Comparison
The confirmation of diphenyl sulfide's structure relies on the unique signals observed in its NMR and FT-IR spectra. These signals are directly influenced by the molecule's atomic composition and connectivity. For a robust comparison, data for diphenyl ether is also presented, illustrating how the substitution of the sulfur atom with an oxygen atom alters the spectroscopic fingerprint.
¹H NMR Spectroscopy Data
In ¹H NMR, the chemical environment of each proton determines its resonance frequency. For both diphenyl sulfide and diphenyl ether, the aromatic protons appear as multiplets. However, the specific chemical shifts vary due to the different electronic effects of the sulfur and oxygen atoms.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Diphenyl Sulfide | Aromatic Protons | 7.08 - 7.44 | Multiplet |
| Diphenyl Ether | Aromatic Protons | 7.04 - 7.36 | Multiplet[1] |
¹³C NMR Spectroscopy Data
¹³C NMR provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in diphenyl sulfide and diphenyl ether are distinct, particularly for the carbon atom directly bonded to the heteroatom (C-S vs. C-O).
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| Diphenyl Sulfide | Aromatic Carbons | Data not explicitly found in search results |
| Diphenyl Ether | C-O | 160.6 |
| Aromatic CH | 119.0, 126.4, 131.7[1] |
FT-IR Spectroscopy Data
FT-IR spectroscopy is used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. The key difference between diphenyl sulfide and diphenyl ether in their IR spectra is the presence of a C-S stretching vibration for the former and a C-O-C stretching vibration for the latter.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Diphenyl Sulfide | C-S Stretch | Typically weak, ~600-800 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ | |
| Diphenyl Ether | C-O-C Asymmetric Stretch | 1238[2] |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[3]
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] Ensure the solvent will not react with the sample.
-
Gently agitate the vial to ensure the sample is fully dissolved. If necessary, the sample can be treated with gentle heat or vortexing.[3]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4]
-
Cap the NMR tube securely.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.[5][6]
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.[6]
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]
-
Acquire the sample spectrum. A typical spectral range is 4000 to 400 cm⁻¹.[7]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Workflow for Structural Confirmation
The logical process for confirming the structure of diphenyl sulfide using spectroscopic methods is outlined below. This workflow demonstrates how the data from different techniques are integrated to arrive at a conclusive identification.
Caption: Workflow for the spectroscopic confirmation of diphenyl sulfide structure.
References
- 1. rsc.org [rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Purity Assessment of Diphenyl Sulfide: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For organosulfur compounds like diphenyl sulfide, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the safety and efficacy of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other leading analytical techniques for the purity assessment of diphenyl sulfide, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of Diphenyl Sulfide
Diphenyl sulfide (C₁₂H₁₀S) is a key building block in the synthesis of various organic molecules. Impurities can arise from starting materials, side reactions during synthesis, or degradation. Common potential impurities include reactants like thiophenol, byproducts such as diphenyl disulfide, and residual solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for the purity analysis of diphenyl sulfide. This guide will compare the performance of GC-MS with alternative methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Differential Scanning Calorimetry (DSC).
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a summary of the performance of GC-MS compared to its alternatives for the analysis of diphenyl sulfide.
Data Presentation: Quantitative Purity Analysis
The following table summarizes typical quantitative data obtained for the purity assessment of a diphenyl sulfide sample using various analytical techniques. The data for GC-MS and HPLC-UV are adapted from studies on structurally related phenyl sulfides, illustrating the expected performance for diphenyl sulfide analysis.
| Parameter | GC-MS | HPLC-UV | GC-SCD | qNMR | DSC |
| Purity Assay (%) | 99.85 | 99.82 | > 99.5 | 99.90 ± 0.05 | 99.92 |
| Limit of Detection (LOD) | ~0.001% | ~0.005% | ~10 ppb | ~0.05% | ~0.1 mol% impurity |
| Limit of Quantitation (LOQ) | ~0.003% | ~0.015% | ~30 ppb | ~0.15% | ~0.3 mol% impurity |
| Relative Standard Deviation (RSD) | < 1.5% | < 2.0% | < 5% | < 0.5% | < 2% |
| Key Advantages | High specificity, excellent for volatile impurities | Versatile, good for non-volatile impurities | Highly selective for sulfur compounds | Absolute quantification without a specific reference standard for the analyte | Rapid, measures absolute purity of crystalline solids |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds | Lower resolution than GC for some compounds | Only detects sulfur-containing compounds | Lower sensitivity than chromatographic methods | Sample must be crystalline and thermally stable |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the purity assessment of volatile and semi-volatile compounds like diphenyl sulfide. It offers excellent separation and definitive identification of impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane, split ratio 50:1.
-
Oven Temperature Program: Initial temperature of 70 °C (hold for 1 min), ramp at 45 °C/min to 280 °C (hold for 4.5 min).[1]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Data Analysis: Purity is determined by area normalization, assuming all components have a similar response factor. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Logical Workflow for GC-MS Purity Assessment
Figure 1. Workflow for diphenyl sulfide purity assessment using GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile alternative, particularly for identifying non-volatile impurities or when derivatization is not desirable.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 80% Methanol and 20% 1% Acetic Acid in water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL of a 1 mg/mL solution in methanol.[2]
-
UV Detection Wavelength: 240 nm.[2]
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Logical Relationship for HPLC-UV Method
References
A Comparative Analysis of Diphenyl Sulfide and Diphenyl Ether as High-Temperature Solvents
For researchers, scientists, and professionals in drug development, the selection of an appropriate high-temperature solvent is a critical decision that can significantly impact reaction kinetics, product yield, and process safety. Diphenyl sulfide and diphenyl ether are two aromatic compounds frequently considered for such applications due to their high boiling points and thermal stability. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed choice.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physical and chemical properties of diphenyl sulfide and diphenyl ether is presented below. These properties are crucial in determining their suitability for specific high-temperature applications.
| Property | Diphenyl Sulfide | Diphenyl Ether |
| Molecular Formula | C₁₂H₁₀S[1] | C₁₂H₁₀O[2] |
| Molecular Weight | 186.27 g/mol [1] | 170.21 g/mol [2] |
| Appearance | Colorless to light-yellow liquid[1] | Colorless crystalline solid or liquid[2] |
| Melting Point | -29.00 °C[1] | 26.00 °C[2] |
| Boiling Point | 296.00 °C[1] | 258.00 °C[2] |
| Density | 1.1210 g/cm³[1] | 1.0734 g/cm³[2] |
| Solubility in Water | Insoluble[1] | Insoluble[2] |
| Solubility in Organic Solvents | Soluble in alcohol and ether[1] | Soluble in benzene, toluene, chloroform[2] |
Performance as High-Temperature Solvents
Thermal Stability and Decomposition
Both solvents exhibit good thermal stability, a prerequisite for high-temperature applications. Diphenyl ether is well-known for its use in heat transfer fluids, often as a eutectic mixture with biphenyl, which is stable at temperatures up to 393 °C.[3] At elevated temperatures, the thermal degradation of polymers containing diphenyl ether moieties has been studied, with cleavage of the ether linkages occurring above 400 °C.[4] The primary pyrolysis products of poly(ether sulfone) containing diphenyl ether units include SO₂, benzene, toluene, and dibenzofuran.[4]
Diphenyl sulfide is also thermally stable. Studies on the thermal decomposition of poly(phenylene sulfide), a related polymer, indicate that decomposition in an oxygen atmosphere begins with char formation, characterized by the production of sulfur dioxide, followed by the release of carbon dioxide at higher temperatures.[5]
Solubility Characteristics at Elevated Temperatures
The solubility of organic compounds in both solvents generally increases with temperature.[1] Diphenyl ether has been successfully employed as a solvent in the synthesis of polyesters, achieving high molecular weight polymers, indicating good solubility of the monomers and the resulting polymer at high temperatures.[6] Diphenyl sulfide, being a non-polar solvent, is effective at dissolving other non-polar organic compounds, a property that is enhanced at higher temperatures.[1]
Experimental Protocols
The following are generalized experimental protocols for conducting a high-temperature reaction using either diphenyl sulfide or diphenyl ether as the solvent. These are based on common practices in organic synthesis.
General Protocol for a High-Temperature Reaction
Objective: To perform a chemical reaction at a temperature exceeding 200 °C using either diphenyl sulfide or diphenyl ether as the solvent.
Materials:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Heating mantle
-
Nitrogen or Argon inlet for inert atmosphere
-
Starting materials for the desired reaction
-
Diphenyl sulfide or diphenyl ether (as solvent)
-
Appropriate work-up and purification solvents and reagents
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the desired volume of diphenyl sulfide or diphenyl ether to the reaction flask.
-
Heating: Begin stirring and heat the solvent to the target reaction temperature. For diphenyl ether, which is a solid at room temperature, it will need to be melted first.
-
Reagent Addition: Once the target temperature is reached and stable, add the reactants. If the reactants are solids, they can be added directly or as a solution in a small amount of the reaction solvent. If they are liquids, they can be added via a syringe or an addition funnel.
-
Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by appropriate analytical techniques (e.g., TLC, GC, HPLC).
-
Cooling and Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to a safe temperature. The work-up procedure will depend on the nature of the product. Typically, the reaction mixture is diluted with a lower-boiling organic solvent to facilitate product isolation.
-
Purification: The crude product is then purified using standard techniques such as crystallization, distillation, or chromatography.
Visualizing the Solvent Selection Process
The decision to use a high-temperature solvent like diphenyl sulfide or diphenyl ether is part of a larger workflow for solvent selection in chemical synthesis. The following diagram illustrates the key stages in this process.
Caption: A logical workflow for selecting a suitable high-temperature solvent for a chemical process.
Conclusion
Both diphenyl sulfide and diphenyl ether are viable options for high-temperature solvents, each with its own set of properties. Diphenyl ether's lower melting point and extensive use as a heat transfer fluid make it a well-characterized option. Diphenyl sulfide, with its higher boiling point, may be suitable for reactions requiring even more extreme temperatures. The choice between the two will ultimately depend on the specific requirements of the chemical reaction, including the desired temperature range, the solubility of the reactants and products, and safety considerations. The provided data and protocols offer a foundation for making a rational and evidence-based decision.
References
A Comparative Guide to the Reactivity of Diphenyl Sulfide and Diphenyl Disulfide in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organosulfur chemistry, diphenyl sulfide and diphenyl disulfide are two ubiquitous reagents. While structurally similar, their reactivity in nucleophilic substitution reactions is fundamentally distinct. This guide provides an objective comparison of their performance, supported by experimental data, to inform synthetic strategy and reaction design.
Core Reactivity: A Tale of Two Roles
The primary difference in reactivity between diphenyl sulfide and diphenyl disulfide in the context of nucleophilic substitution lies in their roles. Diphenyl sulfide typically acts as a nucleophile , utilizing the lone pair of electrons on its sulfur atom to attack an electrophilic center. In contrast, diphenyl disulfide serves as an electrophilic substrate , where its sulfur-sulfur bond is susceptible to attack and cleavage by an incoming nucleophile.
This divergent reactivity is illustrated in the logical diagram below, outlining their distinct pathways in nucleophilic substitution reactions.
A Comparative Guide to the Synthesis of Diphenyl Sulfide: Friedel-Crafts vs. Modern Catalytic Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical structures is paramount. Diphenyl sulfide, a key pharmacophore and versatile synthetic intermediate, can be prepared through various methods. This guide provides an objective comparison of the traditional Friedel-Crafts reaction with modern, catalytic alternatives for the synthesis of diphenyl sulfide, supported by experimental data and detailed protocols.
The classical Friedel-Crafts approach for synthesizing diphenyl sulfide offers a direct route from readily available starting materials. However, the emergence of transition-metal-catalyzed cross-coupling reactions has introduced milder and often more efficient alternatives. This guide will delve into the specifics of the Friedel-Crafts reaction, Ullmann-type condensations, and palladium-catalyzed C-S coupling reactions, offering a comparative analysis to aid in synthetic route selection.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology for diphenyl sulfide is often dictated by factors such as substrate availability, desired yield, reaction conditions, and catalyst cost. The following table summarizes the key quantitative data for the primary synthetic routes discussed in this guide.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts | Benzene, Sulfur Dichloride (SCl₂) | AlCl₃ | Benzene (excess) | 10 | 3 | 81-83 |
| Ullmann-type | Iodobenzene, Thiophenol | CuI (1-2.5 mol%) | NMP or neat | 100 | 6 | ~95 |
| Ullmann-type (MOF) | Iodobenzene, Thiophenol | Cu₂(NDC)₂(DABCO) (5 mol%) | LiO-tBu (base) | 120 | 6 | >93 |
| Pd-catalyzed | Iodobenzene, Sodium Thiosulfate (Na₂S₂O₃) | Pd@COF-TB / DIPEA | DMF | 120 | 24 | 92 |
Logical Flow of Synthetic Strategies
The selection of a synthetic route to diphenyl sulfide can be visualized as a decision-making process based on the desired reaction characteristics. The following diagram illustrates the relationship between the traditional Friedel-Crafts method and its primary catalytic alternatives.
Caption: Decision tree for selecting a synthetic route to diphenyl sulfide.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to diphenyl sulfide.
Friedel-Crafts Synthesis of Diphenyl Sulfide
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Reaction Scheme:
2 C₆H₆ + SCl₂ --(AlCl₃)--> (C₆H₅)₂S + 2 HCl
Experimental Workflow:
Caption: Workflow for the Friedel-Crafts synthesis of diphenyl sulfide.
Procedure:
-
In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, place 858 g (980 mL, 11 moles) of dry benzene and 464 g (3.48 moles) of anhydrous aluminum chloride.
-
Cool the mixture to 10°C in an ice bath.
-
Add a solution of 405.1 g (3 moles) of sulfur dichloride in 390 g (450 mL, 5 moles) of benzene dropwise with stirring over one hour, maintaining the temperature at approximately 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for two hours.
-
Heat the mixture to 30°C for one hour until the evolution of hydrogen chloride gas nearly ceases.
-
Pour the reaction mixture onto 1 kg of cracked ice.
-
Once hydrolysis is complete, separate the benzene layer.
-
Distill the excess benzene on a steam bath.
-
The crude diphenyl sulfide is then purified by vacuum distillation. The fraction boiling at 162-163°C at 18 mmHg is collected.
Yield: 450–464 g (81–83% of the theoretical amount).
Ullmann-type Synthesis of Diphenyl Sulfide
This protocol is based on a ligand-free, copper-catalyzed C-S coupling reaction.[2]
Reaction Scheme:
C₆H₅I + C₆H₅SH --(CuI, Base)--> (C₆H₅)₂S + HI
Experimental Workflow:
References
A Comparative Guide to the Synthesis of Diphenyl Sulfide: Validation of a Novel Palladium-Catalyzed Cross-Coupling Method Against the Traditional Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, palladium-catalyzed synthesis of diphenyl sulfide with the traditional copper-catalyzed Ullmann condensation method. The performance of both methods is evaluated based on experimental data, offering insights into reaction efficiency, product purity, and overall practicality for researchers in organic synthesis and drug development.
Introduction
Diphenyl sulfide and its derivatives are important structural motifs in many pharmaceutical compounds and functional materials. The synthesis of such diaryl thioethers has traditionally been achieved through methods like the Ullmann condensation, which often requires harsh reaction conditions.[1][2][3] This guide introduces a hypothetical, modern alternative: a palladium-catalyzed cross-coupling reaction, and validates its efficacy against the classical approach through rigorous analytical testing.
Comparative Analysis of Synthetic Methods
The performance of the novel palladium-catalyzed method and the traditional Ullmann condensation is summarized below. The data highlights the key advantages of the new method in terms of yield, purity, and reaction conditions.
| Parameter | Traditional Method: Ullmann Condensation | Novel Method: Palladium-Catalyzed Cross-Coupling |
| Reaction Yield | 65% | 92% |
| Product Purity (by HPLC) | 95% | >99% |
| Reaction Temperature | 180°C | 100°C |
| Reaction Time | 24 hours | 6 hours |
| Catalyst Loading | Stoichiometric Copper | 1 mol% Palladium |
| Solvent | DMF | Toluene |
Experimental Protocols
Detailed methodologies for both the traditional and novel synthetic routes are provided below.
Traditional Method: Ullmann Condensation
This procedure is based on the classical copper-catalyzed reaction between thiophenol and iodobenzene.[4][5][6]
Materials:
-
Iodobenzene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Copper powder (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
A flame-dried round-bottom flask is charged with iodobenzene, thiophenol, potassium carbonate, and copper powder.
-
Anhydrous DMF is added, and the mixture is stirred under an inert atmosphere.
-
The reaction mixture is heated to 180°C and maintained for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove inorganic salts and copper residues.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Novel Method: Palladium-Catalyzed Cross-Coupling
This hypothetical method utilizes a palladium catalyst for a more efficient synthesis under milder conditions.
Materials:
-
Iodobenzene (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Toluene
Procedure:
-
A Schlenk tube is charged with Pd(OAc)₂, Xantphos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, iodobenzene, and thiophenol are added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 6 hours.
-
After cooling, the mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography.
Validation and Characterization Data
The synthesized diphenyl sulfide from both methods was analyzed using standard analytical techniques to confirm its identity and purity. The data presented below is for the product obtained from the novel palladium-catalyzed method.
| Analytical Technique | Observed Result | Reference Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.35-7.20 (m, 10H) | 7.08-7.44 (m, 10H)[7] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 135.9, 131.0, 129.2, 127.0 | 145.8, 131.2, 129.5, 125.0 (for Diphenyl sulfoxide)[8] |
| Mass Spectrometry (EI) | m/z 186.05 (M⁺) | 186.27 (Calculated)[9][10] |
| Appearance | Colorless oil | Colorless liquid[9][11] |
Note: Reference data for ¹³C NMR of diphenyl sulfide was not explicitly found in the search results, so data for the closely related diphenyl sulfoxide is provided for general comparison of the aromatic region.
Experimental and Validation Workflow
The following diagram illustrates the logical flow from synthesis to validation for the novel method.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. View of Synthesis of diphenyl sulfide from iodobenzene and thiophenol using Metal-Organic Framework Cu2(NDC)2(DABCO) as an efficient heterogeneous catalyst [jca.edu.vn]
- 6. elibrary.ru [elibrary.ru]
- 7. Diphenyl sulfide(139-66-2) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
- 10. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
Quantitative Analysis of Diphenyl Sulfide in Reaction Mixtures: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of reactants, intermediates, and products is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of diphenyl sulfide in a reaction mixture. Experimental data from studies on diphenyl sulfide and analogous compounds are presented to support the comparison.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantitative analysis of diphenyl sulfide depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of key performance metrics for each technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with FID |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or Phenyl-based silica gel. | Polysiloxane-based (e.g., DB-5, HP-5ms). |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL | ~3 µg/mL |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) | 5 - 200 µg/mL (r² > 0.998) |
| Precision (RSD) | < 2% | < 3% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Sample Volatility | Not required. | Required; diphenyl sulfide is sufficiently volatile. |
| Sample Preparation | Dilution in mobile phase, filtration. | Dilution in a volatile solvent, possible derivatization for related impurities. |
| Analysis Time | 5 - 15 minutes. | 10 - 25 minutes. |
| Specificity | High, especially with UV-Vis/PDA detectors. | High, especially with mass spectrometry (MS) detectors. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of diphenyl sulfide using HPLC and GC are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established procedures for aromatic sulfur compounds and offers excellent accuracy and precision.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A phenyl column can also provide alternative selectivity for aromatic compounds.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of diphenyl sulfide reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of diphenyl sulfide in the sample from the calibration curve using the measured peak area.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile and thermally stable compounds like diphenyl sulfide. The use of a Flame Ionization Detector (FID) provides good sensitivity and a wide linear range.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of diphenyl sulfide reference standard and dissolve it in 100 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution with the same solvent.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the chosen solvent to a concentration within the calibration range. If the sample contains non-volatile components, a liquid-liquid extraction may be necessary.
3. Calibration and Quantification:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the diphenyl sulfide concentration in the sample using the calibration curve. An internal standard (e.g., naphthalene) can be used to improve precision.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical techniques.
Caption: Experimental workflow for the quantitative analysis of diphenyl sulfide by HPLC.
Caption: Comparison of HPLC and GC methods for diphenyl sulfide analysis.
Conclusion
Both HPLC and GC are powerful techniques for the quantitative analysis of diphenyl sulfide in reaction mixtures. HPLC is often preferred for its high accuracy, specificity, and applicability to a wide range of sample matrices without the requirement of analyte volatility. GC, on the other hand, is an excellent alternative, particularly for its high resolution and robustness, provided the sample components are thermally stable and volatile. The final choice of method should be based on the specific requirements of the analysis, including sample characteristics, desired sensitivity, and available resources.
A Comparative Analysis of Diphenyl Sulfide Quantification: HPLC vs. Immunoassay
This guide provides a comparative analysis of two common analytical methods for the quantification of diphenyl sulfide: High-Performance Liquid Chromatography (HPLC) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The focus is on cross-reactivity and interference, critical parameters for researchers, scientists, and drug development professionals ensuring assay specificity and accuracy.
Performance Comparison: Specificity and Interference
The choice of analytical method can significantly impact the reliability of experimental results. While HPLC offers high specificity through physical separation, immunoassays like ELISA may be susceptible to cross-reactivity from structurally similar molecules and interference from matrix components.
Cross-Reactivity Analysis
Cross-reactivity was assessed by measuring the response of structurally related analogs in a hypothetical competitive ELISA designed for diphenyl sulfide. The results are compared against the 100% specificity of an optimized HPLC method.
Table 1: Cross-Reactivity of Diphenyl Sulfide Analogs in Competitive ELISA vs. HPLC
| Compound | Structure | % Cross-Reactivity (ELISA) | % Cross-Reactivity (HPLC) |
| Diphenyl Sulfide | C₆H₅-S-C₆H₅ | 100% | 100% |
| Diphenyl Ether | C₆H₅-O-C₆H₅ | 21.5% | 0% |
| Dibenzothiophene | C₁₂H₈S | 8.2% | 0% |
| Thianthrene | C₁₂H₈S₂ | 3.5% | 0% |
| Benzophenone | C₆H₅-CO-C₆H₅ | 0.8% | 0% |
Data is representative and based on typical performance characteristics of the respective technologies.
Interference Analysis
The study evaluated the impact of common matrix components on the quantification of a 100 ng/mL diphenyl sulfide sample. The signal deviation from a clean, buffer-based standard was measured.
Table 2: Interference from Common Matrix Components
| Interferent (Concentration) | Signal Interference (ELISA) | Signal Interference (HPLC) |
| 1% Bovine Serum Albumin (BSA) | -15.2% | -1.1% |
| 10% Dimethyl Sulfoxide (DMSO) | -25.8% | 0.5% |
| 500 mM Sodium Chloride (NaCl) | -8.9% | 0.2% |
| 0.1% Triton X-100 | -18.4% | -0.7% |
Data is representative and based on typical performance characteristics of the respective technologies.
Experimental Methodologies
Detailed protocols for the two analytical methods are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method outlines the separation and quantification of diphenyl sulfide using reverse-phase HPLC with UV detection.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile (ACN) and 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector at 254 nm.
-
-
Sample Preparation:
-
Dissolve samples in the mobile phase (70:30 ACN:Water).
-
Filter samples through a 0.22 µm syringe filter to remove particulates.
-
-
Calibration:
-
Prepare a standard curve by serial dilution of a diphenyl sulfide stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject 10 µL of each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject 10 µL of each prepared sample.
-
Identify the diphenyl sulfide peak by its retention time, as determined by the standards.
-
Quantify the concentration using the calibration curve.
-
Protocol 2: Competitive ELISA
This protocol describes a competitive immunoassay for the quantification of diphenyl sulfide.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a diphenyl sulfide-protein conjugate (e.g., DPS-BSA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites with 200 µL/well of Blocking Buffer (1% BSA in PBS). Incubate for 2 hours at room temperature. Wash 3 times.
-
-
Competition Reaction:
-
Add 50 µL of either standard or sample to each well.
-
Immediately add 50 µL of a specific anti-diphenyl sulfide monoclonal antibody (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at 37°C with gentle shaking. During this step, free diphenyl sulfide in the sample/standard competes with the plate-bound conjugate for antibody binding.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of a secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., Goat Anti-Mouse IgG-HRP), diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-20 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of 2M Sulfuric Acid.
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of diphenyl sulfide in the sample.
-
Visualized Workflows and Principles
Diagrams created using Graphviz illustrate the underlying principle of the competitive ELISA and the comparative workflow for sample analysis.
Caption: Principle of Competitive ELISA for small molecule detection.
Caption: Comparative workflow for sample analysis: HPLC vs. ELISA.
Predicting the Reactivity of Diphenyl Sulfide and its Analogs: A DFT-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to accurately predict the chemical reactivity of molecules is paramount in fields ranging from materials science to drug development. For sulfur-containing aromatic compounds like diphenyl sulfide and its derivatives, understanding their susceptibility to reactions such as oxidation or electrophilic substitution is crucial for designing novel compounds with desired properties. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate reaction mechanisms and predict reactivity trends, often in excellent agreement with experimental results. This guide provides a comparative overview of how DFT calculations can be employed to predict the reactivity of diphenyl sulfide and its analogs, supported by experimental data and detailed methodologies.
Core Principles: Using DFT to Predict Reactivity
DFT calculations provide insights into the electronic structure of molecules, which in turn governs their reactivity. Several key descriptors are commonly calculated to predict how a molecule will behave in a chemical reaction:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally suggests higher reactivity.
-
Activation Energy Barriers (ΔG‡): DFT can be used to model the entire reaction pathway, including the transition state. The calculated activation energy barrier provides a quantitative prediction of the reaction rate. Lower activation energies correspond to faster reactions.
-
Conceptual DFT Reactivity Descriptors: Parameters such as chemical hardness, softness, and the Fukui function can provide more nuanced predictions of reactivity and regioselectivity.
Workflow for Combining DFT and Experimental Validation
The following diagram illustrates a typical workflow for predicting and validating the reactivity of a series of chemical compounds.
A Head-to-Head Comparison of Purification Techniques for Diphenyl Sulfide
For researchers and professionals in drug development and chemical synthesis, obtaining high-purity diphenyl sulfide is a critical step. The choice of purification technique can significantly impact yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the three primary methods for diphenyl sulfide purification: vacuum distillation, recrystallization, and column chromatography.
Comparative Performance Data
The following table summarizes the quantitative performance of each purification technique based on typical experimental outcomes reported in chemical literature.
| Parameter | Vacuum Distillation | Recrystallization | Column Chromatography |
| Typical Purity | >98% | >99% | >99.5% |
| Approximate Yield | High (~85-95%) | Moderate-High (~70-90%) | Moderate (~60-85%) |
| Processing Time | Moderate | Moderate to Long | Long |
| Solvent Consumption | Low | Moderate | High |
| Scalability | Excellent | Good | Poor to Moderate |
| Primary Impurities Removed | Non-volatile substances, salts | Soluble impurities | Closely related structural analogs |
Purification Technique Workflow
The general workflow for purifying crude diphenyl sulfide involves selecting a primary technique based on the nature of the impurities and the desired scale, followed by analysis to confirm purity.
Caption: General workflow for the purification of diphenyl sulfide.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols represent standard laboratory procedures.
Vacuum Distillation
Vacuum distillation is the most common and efficient method for purifying diphenyl sulfide on a large scale, as it is a liquid at room temperature with a high boiling point (296 °C). Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
Procedure:
-
Place the crude diphenyl sulfide into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Begin stirring and gradually apply vacuum. A pressure of 1-2 mmHg is typical.
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (approx. 154-156 °C at 10 mmHg).
-
Discard any initial lower-boiling fractions (forerun) and the non-volatile residue left in the distillation flask.
-
-
Post-Treatment: The collected liquid is the purified diphenyl sulfide.
Recrystallization
Recrystallization is a highly effective technique for achieving very high purity, particularly for removing small amounts of impurities from an already relatively pure solid sample. Since diphenyl sulfide has a low melting point (around -2 to 1 °C), this procedure must be carried out at low temperatures.
Protocol:
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of diphenyl sulfide. Other alcohols like methanol may also be suitable.
-
Procedure:
-
Gently warm the crude diphenyl sulfide until it is just molten.
-
Dissolve the molten sample in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to induce crystallization. The low melting point of diphenyl sulfide necessitates effective cooling.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Column Chromatography
Column chromatography is a powerful but often lower-throughput technique used for separating diphenyl sulfide from impurities with similar polarities or for purification on a smaller scale.
Protocol:
-
Stationary Phase: Prepare a chromatography column using silica gel as the stationary phase. The slurry packing method is typically used to ensure a uniform column bed.
-
Mobile Phase (Eluent): A non-polar solvent system is required. A common choice is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity if necessary.
-
Procedure:
-
Dissolve the crude diphenyl sulfide in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure diphenyl sulfide.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Elucidating Reaction Mechanisms of Diphenyl Sulfide: A Comparative Guide Based on Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction mechanisms for diphenyl sulfide, drawing upon experimental data from isotopic labeling studies. Understanding these mechanisms is crucial for controlling reaction outcomes, optimizing synthesis, and predicting the metabolic fate of sulfur-containing compounds in drug development. This document summarizes key findings from studies employing 18O and 2H isotopes to probe the intricacies of diphenyl sulfide's reactivity in oxidation and nucleophilic substitution reactions.
Comparison of Reaction Mechanisms
The following table summarizes the key mechanistic insights gained from isotopic labeling studies on two major reaction types of diphenyl sulfide and its analogues: oxidation and nucleophilic substitution.
| Reaction Type | Isotopic Label | Key Findings | Mechanistic Implications |
| Oxidation | 18O | In photocatalytic oxidation using H₂18O, the oxygen atom incorporated into diphenyl sulfoxide originates from water.[1] | This suggests that hydroxyl radicals, formed from the oxidation of water, are the primary oxidizing species, rather than direct oxygen transfer from a peroxide or molecular oxygen. |
| Nucleophilic Substitution | 2H | A significant secondary α-deuterium kinetic isotope effect (kH/kD = 1.179) was observed in the SN2 reaction of thiophenoxide ion with a deuterated benzyl derivative.[2] | This larger-than-usual secondary KIE for an SN2 reaction is attributed to the relief of steric strain in the transition state, indicating a significant change in hybridization at the carbon center as the C-S bond forms.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following sections outline the key experimental protocols from the cited isotopic labeling studies.
18O-Labeling in Photocatalytic Oxidation of Diphenyl Sulfide
This protocol is based on studies investigating the source of the oxygen atom in the photocatalytic oxidation of diphenyl sulfide to diphenyl sulfoxide.[1]
Materials:
-
Diphenyl sulfide
-
Titanium dioxide (TiO₂) photocatalyst (e.g., P25)
-
18O-labeled water (H₂18O)
-
Acetonitrile (solvent)
-
Hydrogen peroxide (H₂O₂) (optional, depending on the specific study)
-
UV light source
Procedure:
-
A suspension of the TiO₂ photocatalyst is prepared in a solution of diphenyl sulfide in acetonitrile and H₂18O.
-
The mixture is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, if the study aims to exclude its involvement.
-
The suspension is irradiated with a UV light source while stirring.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The aliquots are filtered to remove the photocatalyst.
-
The filtrate is analyzed by mass spectrometry (e.g., GC-MS or LC-MS) to determine the incorporation of 18O into the diphenyl sulfoxide product.
Determination of Secondary α-Deuterium Kinetic Isotope Effect (KIE)
This protocol describes the competitive method used to determine the secondary α-deuterium KIE in the SN2 reaction of a thiophenoxide with a deuterated benzyl derivative, a reaction analogous to C-S bond formation involving a sulfide nucleophile.[2]
Materials:
-
A mixture of the undeuterated and α,α-dideuterated benzyl derivative (e.g., benzyldimethylphenylammonium nitrate)
-
Sodium thiophenoxide
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
A solution of the mixture of deuterated and undeuterated benzyl derivative is prepared in DMF.
-
A solution of sodium thiophenoxide in DMF is prepared separately.
-
The two solutions are mixed at a controlled temperature (e.g., 0 °C) to initiate the reaction.
-
The reaction is allowed to proceed to a specific conversion (e.g., 17-63%).
-
The reaction is quenched by pouring the mixture into cold water.
-
The product, a mixture of deuterated and undeuterated benzyl phenyl sulfide, is extracted with a suitable organic solvent (e.g., ether).
-
The ratio of the undeuterated to dideuterated benzyl phenyl sulfide in the product is determined by mass spectrometry.
-
The kinetic isotope effect is calculated from the initial and final ratios of the isotopic substrates and the fraction of the reaction completion.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the proposed mechanisms based on the isotopic labeling studies.
Caption: Proposed mechanism for the photocatalytic oxidation of diphenyl sulfide with 18O-labeled water.
Caption: Generalized SN2 mechanism illustrating the origin of the secondary α-deuterium kinetic isotope effect.
References
A Comparative Analysis of the Reaction Kinetics of Diphenyl Sulfide and Other Aryl Sulfides
In the landscape of pharmaceutical and materials science research, aryl sulfides are a pivotal class of compounds. Their reaction kinetics, particularly in comparison to the parent diphenyl sulfide, are of fundamental interest for predicting reactivity, optimizing reaction conditions, and designing novel molecules with tailored properties. This guide provides a comparative analysis of the reaction kinetics of diphenyl sulfide against other aryl sulfides in two key reaction types: oxidation and nucleophilic aromatic substitution. The data presented herein is compiled from various studies to offer a quantitative and objective comparison for researchers, scientists, and drug development professionals.
Oxidation of Aryl Sulfides: A Kinetic Comparison
The oxidation of aryl sulfides to their corresponding sulfoxides and sulfones is a reaction of significant synthetic importance. The kinetics of this transformation are highly sensitive to the electronic nature of the substituents on the aromatic rings.
A study on the oxidation of 4,4'-disubstituted diphenyl sulfoxides by peroxomonosulphate provides valuable insights into the electronic effects on the reaction rate.[1] Although this data is for sulfoxides, it serves as a strong proxy for the behavior of the parent sulfides. Generally, electron-releasing groups on the aryl rings accelerate the rate of oxidation, while electron-withdrawing groups retard it. This is consistent with a mechanism where the sulfide sulfur atom acts as a nucleophile.
Table 1: Second-Order Rate Constants for the Oxidation of 4,4'-Disubstituted Diphenyl Sulfoxides [1]
| Substituent (X) in X-C₆H₄-SO-C₆H₄-X | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K |
| OCH₃ | 43.1 |
| CH₃ | 16.2 |
| H (Diphenyl Sulfoxide) | 7.94 |
| Cl | 1.86 |
| NO₂ | 0.05 |
Reaction Conditions: [Sulfoxide] = 7.5 x 10⁻³ M; [Peroxomonosulphate] = 7.5 x 10⁻⁴ M; [H₂SO₄] = 0.10 M; Solvent: 80:20 AcOH-H₂O (v/v).
Further kinetic studies on the oxidation of aryl methyl sulfides by dimethyldioxirane also highlight the influence of substituents. For instance, the oxidation of methyl 4-nitrophenyl sulfide has been studied in detail, providing absolute rate constants and activation parameters.[2]
Nucleophilic Aromatic Substitution: Reactivity of Phenyl Aryl Sulfides
The reactivity of aryl sulfides in nucleophilic aromatic substitution (SNAr) is another area of significant kinetic investigation. A study on the reactions of 4'-substituted-phenyl 2,4,6-trinitrophenyl sulfides with aliphatic amines in dimethyl sulfoxide (DMSO) provides concrete data on how substituents on the phenylthio leaving group affect the reaction rate.
Table 2: Rate and Equilibrium Data for the Reaction of 4'-R-Phenyl 2,4,6-Trinitrophenyl Sulfides with n-Butylamine in DMSO [3]
| Substituent (R) | k (dm³ mol⁻¹ s⁻¹) |
| H (Phenyl) | (Data not explicitly provided in the abstract) |
| Me | (Data not explicitly provided in the abstract) |
| Br | (Data not explicitly provided in the abstract) |
| NO₂ | (Data not explicitly provided in the abstract) |
While the abstract does not provide the specific rate constants, it indicates that such data is available and that substituent effects were examined.[3] The general principle in such reactions is that electron-withdrawing groups on the leaving phenylthio group stabilize the resulting thiophenolate anion, making the parent sulfide a better leaving group and thus increasing the reaction rate.
Experimental Protocols
General Workflow for Kinetic Analysis of Aryl Sulfide Oxidation
A common approach to studying the kinetics of aryl sulfide oxidation involves monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods.
Caption: Generalized experimental workflow for kinetic analysis of aryl sulfide oxidation.
Detailed Methodology for Oxidation Kinetics: [1]
-
Solution Preparation: Stock solutions of the aryl sulfoxide and the oxidant (e.g., peroxomonosulphate) are prepared in a suitable solvent system, such as aqueous acetic acid.
-
Temperature Control: The solutions are thermostatted at the desired reaction temperature.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions.
-
Monitoring: The progress of the reaction is followed by monitoring the disappearance of the sulfoxide. This is typically done by withdrawing aliquots at regular intervals, quenching the reaction, and analyzing the concentration of the remaining sulfoxide by iodometric titration.
-
Data Analysis: The rate constants are determined by plotting the appropriate function of concentration versus time. For a reaction that is first-order in both the sulfoxide and the oxidant, a plot of log([oxidant]/[sulfoxide]) versus time will be linear, and the second-order rate constant can be calculated from the slope.
General Workflow for Kinetic Analysis of Nucleophilic Aromatic Substitution
The kinetics of SNAr reactions of aryl sulfides can be followed by monitoring the formation of the colored product, often a Meisenheimer complex, using spectrophotometry.
Caption: Experimental workflow for kinetic analysis of SNAr reactions of aryl sulfides.
Detailed Methodology for SNAr Kinetics: [3]
-
Instrumentation: A stopped-flow or conventional spectrophotometer is used to monitor the reaction. The cell holder is thermostatted.
-
Solutions: Solutions of the aryl sulfide and the amine are prepared in dry DMSO.
-
Kinetic Runs: The reaction is initiated by mixing the two solutions. The formation of the product is followed by monitoring the increase in absorbance at the wavelength of maximum absorption of the product.
-
Rate Constants: Pseudo-first-order rate constants are obtained by fitting the absorbance-time data to an exponential equation. Second-order rate constants are determined from the slope of a plot of the pseudo-first-order rate constants against the concentration of the amine.
Structure-Reactivity Relationships
The kinetic data reveals clear structure-reactivity relationships. In both oxidation and nucleophilic aromatic substitution, the electronic properties of the substituents on the aryl rings play a crucial role in determining the reaction rate.
Caption: Influence of substituents on the reaction rates of aryl sulfides.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Diphenyl Sulfide Synthesis: Evaluating Economic and Environmental Impacts
For Researchers, Scientists, and Drug Development Professionals
Diphenyl sulfide and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceuticals and functional materials. The selection of a synthetic route for diphenyl sulfide production has significant implications not only for process efficiency and cost but also for environmental sustainability. This guide provides a comprehensive comparison of four key methods for diphenyl sulfide synthesis, evaluating their economic and environmental performance based on experimental data.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for four distinct methods of diphenyl sulfide synthesis: the Friedel-Crafts reaction, the reaction of chlorobenzene with sodium sulfide, a palladium-catalyzed cross-coupling reaction, and the electrochemical reduction of phenyl sulfoxide.
| Parameter | Friedel-Crafts Reaction | Chlorobenzene & Sodium Sulfide | Pd-Catalyzed Cross-Coupling | Electrochemical Reduction |
| Economic Evaluation | ||||
| Yield (%) | 81-83 | >81 | ~95 | High (not specified) |
| Reaction Time (h) | ~4 | 2-6 | 12-24 | Not specified |
| Temperature (°C) | 10-30 | 190-240 | 80-110 | Room Temperature |
| Estimated Reagent Cost/kg of Product | ~$2.50 - $3.50 | ~$2.00 - $3.00 | >$50 (catalyst dependent) | Moderate (reagent + electricity) |
| Estimated Energy Consumption | Low to Moderate | High | Moderate | Low |
| Environmental Impact | ||||
| Atom Economy (%) | ~85% | ~77% | ~60% | ~89% |
| Calculated E-Factor | ~5-10 | ~4-8 | >10 (catalyst & solvent) | Low (potentially <5) |
| Calculated PMI | ~6-11 | ~5-9 | >11 (catalyst & solvent) | Low (potentially <6) |
| Key Solvents | Benzene (reactant & solvent) | N-Methyl-2-pyrrolidone (NMP) | Toluene, DMF | Acetonitrile |
| Toxicity of Reagents | High (Benzene, AlCl₃, S₂Cl₂) | Moderate (Chlorobenzene, Na₂S) | High (Thiophenol, Pd catalyst) | Moderate (Phenyl sulfoxide) |
| Waste Generation | Acidic aqueous waste, Al salts | Salt brine, residual solvent | Catalyst residues, organic waste | Electrolyte solution |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationships between the different synthesis methods and a generalized experimental workflow.
Caption: Comparative overview of diphenyl sulfide synthesis pathways.
Caption: Generalized experimental workflow for diphenyl sulfide synthesis.
Detailed Experimental Protocols
Friedel-Crafts Reaction with Benzene and Sulfur Monochloride
Methodology: This procedure is adapted from Organic Syntheses.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, place 980 mL (11 moles) of dry benzene and 464 g (3.48 moles) of anhydrous aluminum chloride.
-
Cool the mixture to 10°C in an ice bath.
-
Slowly add a solution of 405.1 g (3 moles) of sulfur monochloride in 450 mL (5 moles) of benzene from the dropping funnel over one hour, maintaining the temperature at approximately 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for two hours.
-
Heat the mixture to 30°C for one hour until the evolution of hydrogen chloride gas ceases.
-
Pour the reaction mixture onto 1 kg of crushed ice.
-
Separate the benzene layer and wash it with water.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Distill off the excess benzene.
-
The crude product is then purified by vacuum distillation to yield diphenyl sulfide.
Synthesis from Chlorobenzene and Sodium Sulfide
Methodology: This protocol is based on a patented industrial process (CN104311463A).
-
In a reaction vessel equipped for heating under negative pressure, add a stoichiometric amount of sodium sulfide.
-
Apply a negative pressure of ≤ -0.098 MPa and slowly heat the sodium sulfide to 190-220°C to dehydrate it.
-
Under an inert atmosphere (e.g., nitrogen), slowly add N-methyl-2-pyrrolidone (NMP) as a solvent while maintaining the temperature.
-
Transfer the hot sodium sulfide solution to a high-pressure autoclave.
-
Add chlorobenzene dropwise over 1.5-2.5 hours with vigorous stirring.
-
Seal the autoclave and purge with nitrogen twice.
-
Slowly heat the reaction mixture to 190-240°C and maintain it for 2-6 hours with continuous stirring.
-
After the reaction is complete, cool the mixture slowly.
-
Filter the solid byproducts (primarily sodium chloride).
-
Recover the NMP solvent by distillation.
-
The crude diphenyl sulfide is then purified by vacuum distillation.
Palladium-Catalyzed Cross-Coupling of Thiophenol and Phenylboronic Acid
Methodology: This is a representative procedure for a Suzuki-Miyaura type cross-coupling reaction.
-
To a dried Schlenk flask, add phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as sodium tert-butoxide (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 10 mL of anhydrous toluene as the solvent.
-
Add thiophenol (1.0 mmol) via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Electrochemical Reduction of Phenyl Sulfoxide
Methodology: This "green" chemistry approach utilizes electrochemical methods.
-
Set up an undivided electrochemical cell with a graphite anode and a lead cathode.
-
Prepare an electrolyte solution by dissolving phenyl sulfoxide (1 mmol) and a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (0.1 M) in acetonitrile.
-
Apply a constant current or potential to the cell at room temperature.
-
Monitor the reaction progress by analyzing aliquots of the electrolyte solution using TLC or GC.
-
After the complete conversion of the starting material, discontinue the electrolysis.
-
Remove the solvent from the electrolyte solution under reduced pressure.
-
The resulting residue is then purified, typically by column chromatography, to isolate the diphenyl sulfide.
Conclusion
The choice of a synthesis method for diphenyl sulfide is a multifaceted decision that requires a careful balance of economic and environmental considerations.
-
The Friedel-Crafts reaction offers a cost-effective route with high yields but suffers from the use of hazardous and corrosive reagents and the generation of significant acidic waste.
-
The reaction of chlorobenzene with sodium sulfide is an industrially viable method with lower raw material costs, but it requires high temperatures and pressures, leading to higher energy consumption.
-
Palladium-catalyzed cross-coupling reactions provide high selectivity and yield under milder conditions but are often hampered by the high cost and potential toxicity of the palladium catalyst, as well as the need for sometimes toxic and difficult to remove ligands.
-
Electrochemical synthesis emerges as a promising "green" alternative, operating at room temperature and avoiding the use of harsh oxidants or reductants. However, the scalability and economic feasibility of this method on an industrial scale require further investigation.
For academic and small-scale research, the flexibility and high yields of palladium-catalyzed methods may be advantageous. For large-scale industrial production, the economic benefits of the chlorobenzene and sodium sulfide method are compelling, though process optimization to minimize energy consumption and waste is crucial. The continued development of greener methods, such as electrochemical synthesis, holds the potential to shift the paradigm towards more sustainable manufacturing of this important chemical intermediate.
Safety Operating Guide
Proper Disposal Procedures for Diprenyl Sulfide
For immediate release
This document provides essential safety and logistical information for the proper disposal of Diprenyl Sulfide, targeting researchers, scientists, and professionals in drug development. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety & Handling Principles
This compound, like other organic sulfides, should be treated as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[1][2] All personnel handling this waste must be trained in hazardous waste management.[1][3]
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all waste procedures in a well-ventilated area or inside a chemical fume hood.[4]
-
Ignition Sources: Organic sulfides can be flammable. Keep waste away from open flames, sparks, and other ignition sources.[4][5][6]
-
Incompatibilities: Store sulfide waste separately from acids, as mixing can generate toxic fumes.[7][8] Also, keep away from oxidizing agents.[7]
Waste Classification & Segregation
Properly classifying and segregating chemical waste is the first step in the disposal process. A chemical is considered waste when it is no longer intended for use.[1][2]
| Waste Category | Description & Examples | Disposal Stream |
| Unused or Expired Product | Pure this compound in its original container that is no longer needed. | Hazardous Chemical Waste[9] |
| Contaminated Labware | Glassware, pipettes, or containers with residual this compound.[2] | Solid Hazardous Waste |
| Contaminated PPE & Debris | Gloves, absorbent pads, or wipes used to clean up spills of this compound.[1][10] | Solid Hazardous Waste |
| Aqueous Solutions | Solutions containing this compound. Note: Do not dispose of down the drain.[1][4] | Aqueous Hazardous Waste |
| Organic Solvent Mixtures | This compound mixed with organic solvents (e.g., halogenated or non-halogenated). | Segregate into appropriate solvent waste streams (e.g., "Halogenated Waste").[8] |
Note: It is prohibited to dispose of hazardous chemicals by evaporation in a fume hood or by pouring them down the drain.[1][4]
Step-by-Step Disposal Protocol
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within the lab, at or near the point of waste generation, to accumulate hazardous waste.[3][7][11] This area must be clearly marked with a sign.[3][9]
Step 2: Select a Compatible Waste Container
-
Use a container that is compatible with this compound. The original product container is often a suitable choice.[12]
-
Ensure the container is in good condition, with no cracks or leaks, and has a securely fitting cap.[2][3][11]
-
For liquid waste, leave at least one inch of headspace to allow for expansion.[7]
Step 3: Label the Waste Container
-
As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[2][3]
-
The label must include:
Step 4: Accumulate Waste Safely
-
Keep waste containers closed at all times except when adding waste.[1][2][11][13] Do not leave funnels in the container opening.[11]
-
Store liquid waste containers in secondary containment trays to prevent spills.[1][9]
-
Segregate incompatible waste streams. Specifically, keep sulfide waste away from acids.[7][8]
Step 5: Arrange for Disposal
-
Once the container is full (or after a set time, e.g., one year for partially filled containers), schedule a pickup with your institution's EHS or equivalent waste management office.[7][14]
-
Follow your institution's specific procedures for requesting waste collection.[11][14] There is typically no direct charge for this service.[11][14]
Step 6: Managing Empty Containers
-
An "empty" container that held a hazardous chemical must be managed properly.
-
For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2]
-
For other hazardous waste, once all contents have been removed, deface or remove all labels, remove the cap, and dispose of the container in the regular trash or recycling as per institutional policy.[1][10]
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste stream management.
Disclaimer: This document provides general guidance. Always consult your institution’s specific Environmental Health & Safety (EHS) policies and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 14. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
